Zanapezil Fumarate
Description
structure given in first source
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
142852-51-5 |
|---|---|
Molecular Formula |
C29H36N2O5 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Other CAS No. |
263248-42-6 |
Synonyms |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
Origin of Product |
United States |
Foundational & Exploratory
Zanapezil Fumarate: An Acetylcholinesterase Inhibitor with a Discontinued Development
Kenilworth, NJ – November 13, 2025 – Zanapezil Fumarate (also known as TAK-147) is a selective acetylcholinesterase (AChE) inhibitor that was under investigation by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] By blocking this enzyme, this compound was intended to increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function in patients with Alzheimer's disease.[1]
The development of this compound was discontinued in May 2003.[1] The decision to halt the development was due to a lack of a dose-dependent effect observed in clinical trials, which is a critical factor in determining a drug's efficacy and safety profile.[1]
Intended Mechanism of Action
This compound belongs to the class of N-benzylpiperidines and acts as a reversible inhibitor of acetylcholinesterase.[1] The intended therapeutic effect was to be achieved by selectively acting on the central nervous system to minimize peripheral side effects.[1] The core of its mechanism revolves around the cholinergic hypothesis of Alzheimer's disease, which posits that a deficiency in acetylcholine is a key contributor to the cognitive decline observed in patients.
The proposed signaling pathway for this compound is centered on the modulation of synaptic acetylcholine levels.
Due to the discontinuation of its development at an early stage, detailed public information regarding comprehensive quantitative data, specific experimental protocols, and further elucidated signaling pathways for this compound is not available. The provided information is based on the initial understanding of the drug's intended pharmacological action. For a more in-depth understanding of the broader class of acetylcholinesterase inhibitors, researchers can refer to studies on approved drugs for Alzheimer's disease, such as Donepezil.
References
An In-Depth Technical Guide to the Synthesis of Zanapezil Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for Zanapezil Fumarate, a potent and selective acetylcholinesterase (AChE) inhibitor. The synthesis involves the strategic coupling of two key heterocyclic cores: a 2,3,4,5-tetrahydro-1H-1-benzazepine and a 1-benzylpiperidine moiety. The central bond-forming step is a regioselective Friedel-Crafts acylation. This document outlines the probable multi-step synthesis, including the preparation of key intermediates, the crucial acylation reaction, and the final salt formation.
Core Synthesis Strategy
The synthesis of Zanapezil can be logically divided into three main stages:
-
Synthesis of the Acylating Agent: Preparation of 3-(1-benzylpiperidin-4-yl)propanoic acid and its subsequent activation to the corresponding acyl chloride.
-
Synthesis of the Benzazepine Core: Preparation of a suitable N-protected 2,3,4,5-tetrahydro-1H-1-benzazepine.
-
Assembly and Final Product Formation: Friedel-Crafts acylation to couple the two fragments, followed by deprotection (if necessary) and formation of the fumarate salt.
A generalized workflow for the synthesis is depicted below.
Experimental Protocols
Stage 1: Synthesis of the Acylating Agent - 3-(1-benzylpiperidin-4-yl)propanoyl chloride
This stage focuses on the preparation of the activated carboxylic acid derivative required for the Friedel-Crafts reaction.
1.1: Synthesis of 3-(1-benzylpiperidin-4-yl)propanoic acid
A plausible route to this intermediate involves the Michael addition of a cyanide source to a vinylpiperidine derivative or the alkylation of a suitable piperidine precursor followed by hydrolysis.
-
Starting Materials: 1-benzyl-4-(2-bromoethyl)piperidine, Sodium Cyanide.
-
Reaction: Nucleophilic substitution of the bromide with cyanide followed by hydrolysis of the resulting nitrile.
-
Protocol:
-
1-benzyl-4-(2-bromoethyl)piperidine is reacted with sodium cyanide in a polar aprotic solvent such as DMSO at an elevated temperature (e.g., 80-100 °C) to yield 3-(1-benzylpiperidin-4-yl)propanenitrile.
-
The resulting nitrile is then subjected to acidic or basic hydrolysis. For example, refluxing with concentrated hydrochloric acid or a solution of sodium hydroxide in ethanol/water will yield 3-(1-benzylpiperidin-4-yl)propanoic acid.
-
The product is isolated by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and drying.
-
1.2: Formation of 3-(1-benzylpiperidin-4-yl)propanoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride for the Friedel-Crafts acylation.
-
Reagents: 3-(1-benzylpiperidin-4-yl)propanoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).
-
Protocol:
-
3-(1-benzylpiperidin-4-yl)propanoic acid is suspended in an inert solvent such as dichloromethane (DCM) or toluene.
-
A slight excess of thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Stage 2: Synthesis of N-Protected 2,3,4,5-tetrahydro-1H-1-benzazepine
The synthesis of the benzazepine core is a critical part of the overall process. A protecting group on the nitrogen is essential for the regioselectivity of the subsequent Friedel-Crafts acylation.
2.1: Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine
Various methods exist for the synthesis of this heterocyclic core. One common approach is the reductive amination of a suitable keto-ester followed by cyclization.
-
Starting Materials: A suitable ortho-substituted benzene derivative, such as a derivative of 4-phenylbutanoic acid.
-
Protocol (Illustrative):
-
A suitable precursor, such as 4-(2-aminophenyl)butanoic acid, can be cyclized under dehydrating conditions to form the corresponding lactam.
-
Reduction of the lactam with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF would yield 2,3,4,5-tetrahydro-1H-1-benzazepine.
-
2.2: N-Protection of the Benzazepine
Protection of the secondary amine is crucial to prevent side reactions and to direct the Friedel-Crafts acylation to the desired C-8 position. A common protecting group for this purpose is the formyl group.
-
Reagents: 2,3,4,5-tetrahydro-1H-1-benzazepine, Ethyl formate or Acetic anhydride.
-
Protocol:
-
2,3,4,5-tetrahydro-1H-1-benzazepine is dissolved in a suitable solvent.
-
An excess of the protecting group reagent (e.g., ethyl formate) is added.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent and excess reagent are removed under reduced pressure, and the crude N-protected product is purified by crystallization or chromatography.
-
Stage 3: Friedel-Crafts Acylation and Final Product Formation
This stage involves the key bond-forming reaction and the final steps to obtain this compound.
3.1: Friedel-Crafts Acylation
This reaction couples the two prepared fragments to form the core structure of Zanapezil. The acylation is directed to the electron-rich C-8 position of the N-protected benzazepine.
-
Reactants: N-protected 2,3,4,5-tetrahydro-1H-1-benzazepine, 3-(1-benzylpiperidin-4-yl)propanoyl chloride.
-
Catalyst: A Lewis acid, such as Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄).
-
Protocol:
-
The N-protected benzazepine is dissolved in a suitable inert solvent for Friedel-Crafts reactions, such as dichloromethane or nitrobenzene.
-
The Lewis acid catalyst is added portion-wise at a low temperature (e.g., 0 °C).
-
A solution of the acyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is allowed to stir at low temperature and then gradually warm to room temperature until completion.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is then deprotected (e.g., by acid or base hydrolysis of the formyl group) to yield Zanapezil free base.
-
Purification is typically performed by column chromatography.
-
3.2: Formation of this compound
The final step is the formation of the fumarate salt to improve the stability and bioavailability of the drug.
-
Reactants: Zanapezil (free base), Fumaric acid.
-
Protocol:
-
Zanapezil free base is dissolved in a suitable solvent, such as ethanol or isopropanol, with gentle heating.
-
A solution of one equivalent of fumaric acid in the same or a compatible solvent is added to the Zanapezil solution.
-
The mixture is stirred, and the this compound salt will precipitate upon cooling.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the key steps in the this compound synthesis. Actual yields and conditions would be subject to optimization in a laboratory or industrial setting.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 Nitrile Hydrolysis | 3-(1-benzylpiperidin-4-yl)propanenitrile | HCl (conc.) | Water/Ethanol | 100 | 12 | ~85 |
| 1.2 Acyl Chloride Formation | 3-(1-benzylpiperidin-4-yl)propanoic acid | SOCl₂ | DCM | 40 | 2 | >95 (crude) |
| 2.2 N-Protection | 2,3,4,5-tetrahydro-1H-1-benzazepine | Ethyl formate | Toluene | 110 | 8 | ~90 |
| 3.1 Friedel-Crafts Acylation | N-formyl-2,3,4,5-tetrahydro-1H-1-benzazepine, 3-(1-benzylpiperidin-4-yl)propanoyl chloride | AlCl₃ | Dichloromethane | 0 to 25 | 6 | ~70 |
| 3.2 Fumarate Salt Formation | Zanapezil (free base), Fumaric acid | - | Ethanol | 60 to 25 | 4 | ~95 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and a simplified representation of Zanapezil's primary mechanism of action.
Zanapezil Fumarate: A Comprehensive Technical Overview
This guide provides an in-depth analysis of the chemical properties, structure, and biological activity of Zanapezil Fumarate, a potent acetylcholinesterase inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
This compound, also known as TAK-147, is the fumarate salt of Zanapezil.[1] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid | [1] |
| Synonyms | TAK 147, TAK-147 | [1] |
| Molecular Formula | C29H36N2O5 | [1] |
| Molecular Weight | 492.6 g/mol (Computed) | [1] |
| CAS Number | 142852-51-5 | [1] |
Chemical Structure:
This compound consists of the active moiety, Zanapezil, and a fumarate counter-ion. The structure of Zanapezil features a benzylpiperidine group linked to a tetrahydrobenzazepine core.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies for the closely related compound, Donepezil, provide a likely framework for the synthesis and analysis of Zanapezil.
Synthesis of Donepezil Analogs:
The synthesis of Donepezil and its analogs generally involves a multi-step process. A common route includes the aldol condensation of an indanone derivative with a piperidine derivative.[3]
-
Step 1: Preparation of N-benzylpiperidine-4-carboxaldehyde. This intermediate can be synthesized through the alkylation of ethyl isonipecotate with benzyl bromide, followed by reduction and oxidation.[3]
-
Step 2: Aldol Condensation. The N-benzylpiperidine-4-carboxaldehyde is then reacted with a suitable indanone precursor in the presence of a base to form an unsaturated intermediate.[3]
-
Step 3: Reduction. The double bond in the intermediate is reduced, often through catalytic hydrogenation, to yield the final Donepezil analog.[3]
-
Step 4: Salt Formation. To produce the fumarate salt, the free base would be reacted with fumaric acid in an appropriate solvent.
Analytical Methods:
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Donepezil and its formulations, and a similar approach would be applicable to this compound.
Table 2: Representative HPLC Method for Donepezil Analysis
| Parameter | Condition | Source |
| Column | Reversed-phase C18 (e.g., Agilent Eclipse Plus C18) | [2] |
| Mobile Phase | Phosphate buffer (0.01M), methanol, and acetonitrile (50:30:20, v/v), pH 2.7 | [2] |
| Detection | UV at 268 nm | [2][4] |
| Flow Rate | 1.0 mL/min | [5] |
| Retention Time | Approximately 5.6 min | [2] |
This method would require validation for the specific analysis of this compound.
Mechanism of Action and Signaling Pathways
Zanapezil is an acetylcholinesterase (AChE) inhibitor.[6] By inhibiting the AChE enzyme, Zanapezil prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is the primary basis for its therapeutic effects in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The signaling cascade initiated by increased acetylcholine levels, particularly through nicotinic acetylcholine receptors (nAChRs), is believed to contribute to the neuroprotective effects of this class of drugs. While specific signaling studies on Zanapezil are limited, research on the related compound Donepezil suggests the involvement of the PI3K-Akt and MAPK pathways.
References
- 1. This compound | C29H36N2O5 | CID 5282215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. scispace.com [scispace.com]
- 6. This compound - Immunomart [immunomart.com]
An In-Depth Technical Guide to the Pharmacological Profile of Zanapezil Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanapezil Fumarate (TAK-147) is a potent and selective, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Developed for the symptomatic treatment of Alzheimer's disease, Zanapezil's mechanism of action is centered on enhancing cholinergic neurotransmission in the brain. Preclinical studies demonstrated its efficacy in increasing acetylcholine levels and improving cognitive function in animal models. However, the clinical development of Zanapezil was discontinued due to a lack of a clear dose-dependent effect in clinical trials. This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used in its evaluation.
Introduction
Zanapezil, also known by its developmental code TAK-147, is a benzazepine derivative that was investigated by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] The rationale for its development was based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes significantly to the cognitive and memory deficits observed in patients. By inhibiting AChE, Zanapezil was designed to increase the synaptic availability of acetylcholine, thereby ameliorating these symptoms. This compound is the fumarate salt form of the active compound Zanapezil.
Mechanism of Action
Zanapezil is a selective and reversible inhibitor of acetylcholinesterase.[1] Its primary pharmacological action is to prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased concentrations of this neurotransmitter and enhanced cholinergic signaling.
Signaling Pathway
The mechanism of action of Zanapezil involves the modulation of the cholinergic signaling pathway. By inhibiting AChE, Zanapezil increases the availability of acetylcholine to bind to both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby enhancing downstream signaling cascades involved in learning and memory.
Pharmacodynamics
Preclinical studies have characterized the in vitro and in vivo pharmacodynamic properties of Zanapezil, often in comparison to Donepezil (E2020), another AChE inhibitor.
In Vitro Enzyme Inhibition
Zanapezil demonstrates potent and selective inhibition of AChE over butyrylcholinesterase (BuChE).
| Compound | AChE IC50 (nM) | Source |
| Zanapezil (TAK-147) | 51.2 | Rat Cerebral Cortex[2] |
| Donepezil (E2020) | 12 | [3] |
| Zanapezil (TAK-147) | 6.7 | [3] |
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity.
In Vivo Effects on Acetylcholine Levels
In vivo microdialysis studies in rats have shown that Zanapezil effectively increases extracellular acetylcholine levels in the brain.
| Compound | Dose (mg/kg, p.o.) | ACh Increase (%) | ED50 (mg/kg) | Source |
| Zanapezil (TAK-147) | 2 | 9.4 | 4.52 | [4] |
| 5 | 106.5 | [4] | ||
| 10 | 50.8 | [4] | ||
| Donepezil (E2020) | 2 | 14.8 | 4.07 | [4] |
| 5 | 76.1 | [4] | ||
| 10 | 120.9 | [4] |
Table 2: Effect of Zanapezil and Donepezil on Extracellular Acetylcholine Levels in the Ventral Hippocampus of Freely Moving Rats. [4]
Zanapezil also demonstrated effects on monoamine neurotransmitter systems, increasing levels of dopamine and serotonin in the ventral hippocampus of rats.[1]
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion of Zanapezil.
| Parameter | Species | Value | Source |
| Brain/Plasma Concentration Ratio | Rat | 7.0 - 20.6 | [1] |
| Brain Concentration (at 3 mg/kg, p.o.) | Rat | 17.1 ± 5.7 ng/g | [5] |
| Donepezil Brain Concentration (at 2.5 mg/kg, p.o.) | Rat | 116.6 ± 9.5 ng/g | [5] |
Table 3: Pharmacokinetic Parameters of Zanapezil.
Preclinical Efficacy
The efficacy of Zanapezil in preclinical models of cognitive impairment has been evaluated. Studies in rats showed that Zanapezil could ameliorate cognitive deficits induced by chronic cerebral hypoperfusion.[1]
Clinical Trials
The clinical development of Zanapezil for the treatment of Alzheimer's disease was discontinued. Reports indicate that this decision was made due to a lack of a discernible dose-dependent effect in clinical trials.[1] Specific quantitative data from these trials are not widely available in the public domain.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of Zanapezil on AChE is typically determined using a modification of the Ellman's method.
Protocol Details: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), a known concentration of AChE, and the test compound (Zanapezil) or vehicle control. After a pre-incubation period, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide (ATCI), to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control.
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Protocol Details: A guide cannula is surgically implanted into the brain region of interest (e.g., the ventral hippocampus) of the animal under anesthesia. Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting dialysate. Baseline samples are collected before the administration of Zanapezil. After drug administration, dialysate samples are collected at regular intervals. The concentration of acetylcholine in the dialysate is then quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Conclusion
This compound is a selective acetylcholinesterase inhibitor that demonstrated promising preclinical activity in enhancing cholinergic neurotransmission and improving cognitive function in animal models. Its high selectivity for AChE and significant brain penetration were notable features. However, the discontinuation of its clinical development due to a lack of a clear dose-response relationship in humans highlights the challenges in translating preclinical findings to clinical efficacy for Alzheimer's disease therapeutics. The pharmacological data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. jneurosci.org [jneurosci.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Zanapezil Fumarate binding affinity and selectivity
An In-depth Technical Guide on the Binding Affinity and Selectivity of Zanapezil Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanapezil (formerly known as TAK-147) is a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Developed for the symptomatic treatment of Alzheimer's disease (AD), Zanapezil's mechanism of action is centered on enhancing cholinergic neurotransmission in the brain, a key pathway implicated in memory and cognition that is compromised in AD.[2][3] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, supported by experimental methodologies and visual representations of its mechanism and the techniques used for its characterization.
Binding Affinity and Selectivity Profile
The therapeutic efficacy and safety profile of an acetylcholinesterase inhibitor are largely determined by its binding affinity for AChE and its selectivity over other enzymes and receptors.
Cholinesterase Inhibition
Zanapezil is a highly potent inhibitor of acetylcholinesterase. Its selectivity for AChE over butyrylcholinesterase (BuChE) is a critical feature, as BuChE inhibition is associated with peripheral cholinergic side effects.[4][5]
| Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Acetylcholinesterase (AChE) | 12 | ~1800-fold | [6][7] |
| Butyrylcholinesterase (BuChE) | >20,000 | [6] |
Receptor Binding Profile
Zanapezil has been evaluated for its affinity towards various neurotransmitter receptors to determine its potential for off-target effects.
| Receptor Subtype | Binding Affinity (Ki, nM) | Comments | Reference |
| Muscarinic M1 | 234 | Moderate inhibition | [8] |
| Muscarinic M2 | 340 | Moderate inhibition | [8] |
| Nicotinic Receptors | - | Very weak or no inhibition of binding | [1][8][9] |
| Sigma (σ) Receptors | High Affinity | May contribute to neurotrophic effects | [10] |
| Serotonin (5-HT1) | - | Weak activity | [9] |
| Dopamine (D1, D2) | - | No significant activity | [9] |
Experimental Protocols
The quantitative data presented above are derived from established in vitro assays. The following sections detail the typical methodologies employed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and inhibition.[11][12]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Protocol:
-
Preparation of Reagents: Prepare solutions of acetylcholinesterase, the test compound (this compound) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE enzyme solution, and the test inhibitor at different concentrations.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine, and DTNB.
-
Measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14][15][16][17]
Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. In a competition binding assay, the ability of an unlabeled test compound (this compound) to displace a known high-affinity radioligand from the receptor is quantified. This displacement is proportional to the affinity of the test compound for the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., muscarinic M1 receptors).
-
Assay Procedure:
-
In assay tubes or a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separate the receptor-bound radioligand from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting competition curve.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway
The primary therapeutic effect of Zanapezil is the enhancement of cholinergic signaling, which is crucial for cognitive functions.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitors proposed for treating dementia in Alzheimer's disease: selectivity toward human brain acetylcholinesterase compared with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Zanapezil Fumarate: A Technical Guide to In Vitro Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay for Zanapezil Fumarate. Zanapezil, the active moiety, is a potent, selective, and reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This document outlines the mechanism of action, a detailed experimental protocol for assessing its inhibitory activity, and a summary of relevant quantitative data.
Mechanism of Action: Dual-Site Inhibition
Zanapezil exhibits a sophisticated mechanism of action, functioning as a reversible, mixed competitive and noncompetitive inhibitor of acetylcholinesterase.[1] Its inhibitory activity stems from its ability to bind to two key sites within the AChE enzyme: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[2]
-
Catalytic Anionic Site (CAS): This is the primary site of acetylcholine hydrolysis. By interacting with this site, Zanapezil directly competes with the natural substrate, acetylcholine, preventing its breakdown.
-
Peripheral Anionic Site (PAS): Located at the entrance of the enzyme's active site gorge, the PAS is implicated in the allosteric modulation of AChE activity and the binding of amyloid-β peptides, a key factor in Alzheimer's disease pathology. Zanapezil's interaction with the PAS contributes to its noncompetitive inhibition, further enhancing its efficacy.[2]
This dual-binding capability allows Zanapezil to effectively span the active site gorge of the enzyme, leading to potent inhibition and a subsequent increase in acetylcholine levels in the synaptic cleft, which is the therapeutic basis for its use in Alzheimer's disease.[1][3]
Figure 1. Zanapezil's dual-binding mechanism on Acetylcholinesterase.
Quantitative Inhibitory Activity
The potency of Zanapezil (Donepezil) has been quantified in numerous in vitro studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The data consistently demonstrates high potency and selectivity for AChE over Butyrylcholinesterase (BuChE), a related enzyme.
| Compound | Enzyme Target | IC50 (nM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [4][5] |
| Donepezil | Butyrylcholinesterase (BuChE) | 7400 | [4] |
| TAK-147 (Zanapezil) | Acetylcholinesterase (AChE) | 12 | [4][5] |
| TAK-147 (Zanapezil) | Butyrylcholinesterase (BuChE) | 22000 | [4] |
| Physostigmine | Acetylcholinesterase (AChE) | 0.67 | [5] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | [5] |
| Tacrine | Acetylcholinesterase (AChE) | 77 | [5] |
Table 1: Comparative in vitro inhibitory activities (IC50) of Zanapezil/Donepezil and other cholinesterase inhibitors.
Experimental Protocol: In Vitro AChE Inhibition Assay
The most widely used method for determining AChE inhibitory activity in vitro is the spectrophotometric assay developed by Ellman et al.[2][6][7] This colorimetric method is reliable, and adaptable for high-throughput screening in a 96-well plate format.
Principle of the Ellman's Method
The assay measures the activity of AChE by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as Zanapezil, reduces the rate of this color change.
Required Materials and Reagents
-
This compound (or other test inhibitors)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Solvent for dissolving the test compound (e.g., DMSO or ethanol)
Step-by-Step Procedure
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH accurately.
-
AChE Solution (e.g., 1 U/mL): Dissolve AChE enzyme in the phosphate buffer to the desired concentration.
-
ATCI Solution (14-15 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (3-10 mM): Dissolve DTNB in the phosphate buffer.
-
Test Compound (Zanapezil) Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., 1 mg/mL in DMSO). From this, create a series of dilutions to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
For the control (100% activity) wells, add 10 µL of the solvent used to dissolve the test compound.
-
Add 10 µL of the AChE enzyme solution to all wells.
-
Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
-
Initiation and Measurement of Reaction:
-
Following incubation, add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings kinetically (e.g., every 10-15 seconds for 2-5 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes).[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each Zanapezil concentration is calculated using the following formula:
% Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the Zanapezil concentration.
-
Determine the IC50 value, which is the concentration of Zanapezil that causes 50% inhibition of AChE activity, by performing a nonlinear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Figure 2. Experimental workflow for the in vitro AChE inhibition assay.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Properties of Acetylcholinesterase Inhibitors: A Focus on Donepezil
A Note on Zanapezil Fumarate (TAK-147): Initial research indicates that this compound was an investigational acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's disease. However, its development was discontinued, and as a result, publicly available data on its specific neuroprotective properties is limited. This guide will focus on Donepezil, a structurally related and extensively studied compound with well-documented neuroprotective effects, to provide a comprehensive overview of the neuroprotective potential of this class of drugs.
Executive Summary
Donepezil, a reversible and selective inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its primary mechanism of action is the potentiation of cholinergic neurotransmission by preventing the breakdown of acetylcholine. However, a growing body of preclinical evidence reveals that Donepezil's therapeutic utility extends beyond symptomatic relief, encompassing significant neuroprotective properties that may modify the course of neurodegenerative processes. This technical guide synthesizes the current understanding of Donepezil's neuroprotective mechanisms, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence collectively suggests that Donepezil's neuroprotective effects are multifaceted, involving the modulation of amyloid-β (Aβ) toxicity, glutamatergic excitotoxicity, neuroinflammation, and tau pathology through various signaling cascades independent of its primary cholinesterase inhibition.
Core Neuroprotective Mechanisms of Donepezil
Preclinical research has identified several key pathways through which Donepezil exerts its neuroprotective effects. These mechanisms are often independent of its role as an acetylcholinesterase inhibitor and contribute to its potential as a disease-modifying agent.
Attenuation of Amyloid-β (Aβ) Toxicity
Donepezil has been shown to mitigate the neurotoxic effects of Aβ, a hallmark of Alzheimer's disease pathology. Studies indicate that Donepezil can reduce the accumulation and destructive impact of Aβ through various mechanisms.[1] These include decreasing the conversion of amyloid precursor protein (APP) to Aβ, reducing beta-secretase activity involved in Aβ production, and promoting non-amyloidogenic APP processing.[1][2] Furthermore, Donepezil has been observed to increase the ratio of the neuroprotective acetylcholinesterase read-through isoform (AChE-R) to the synaptic isoform (AChE-S), the latter of which is associated with neuronal damage when highly expressed.[1]
Protection Against Glutamate-Induced Excitotoxicity
Excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to excitotoxicity and neuronal death, a common pathway in neurodegenerative diseases. Donepezil has demonstrated a protective role against this process.[3] This neuroprotection is mediated, in part, by the activation of α7 nicotinic acetylcholine receptors (α7nAChRs), which can lead to the downregulation and internalization of NMDA receptors, thereby reducing excitotoxic cell damage.[4] The activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K-Akt) signaling pathway is also crucial in this protective effect.[1][2]
Modulation of Neuroinflammation and Tau Pathology
Neuroinflammation is a critical component of AD pathogenesis. Donepezil has been shown to suppress the inflammatory activation of microglial cells, the resident immune cells of the brain.[1] This includes reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and inhibiting the gene expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and TNF-α.[1] Additionally, in a mouse model with a P301S tau mutation, Donepezil was found to ameliorate neuroinflammation, synaptic loss, neuronal loss, and decrease tau insolubility and phosphorylation.[3]
Quantitative Data from Preclinical Neuroprotection Studies
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of Donepezil.
Table 1: In Vitro Neuroprotection Against Aβ-Induced Toxicity
| Cell Type | Neurotoxin | Donepezil Concentration (µM) | Endpoint Measured | % Neuroprotection / Effect | Reference |
| Rat Septal Neurons | Aβ | 0.1, 1, 10 | LDH Efflux | 9.4%, 17.4%, 22.5% reduction respectively | [3] |
| PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 5, 10, 20, 50 | Cell Viability (MTT assay) | Dose-dependent increase in viability | [5] |
Table 2: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Cell Type | Neurotoxin | Donepezil Concentration (µM) | Endpoint Measured | % Neuroprotection / Effect | Reference |
| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Cell Viability | Significant increase in viability | [4] |
| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Caspase-3 Activation | Significant prevention of activation | [4] |
| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Intracellular Ca²⁺ Influx | Significant reduction | [4] |
Experimental Protocols
In Vitro Model of Aβ-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: PC12 cells are cultured under standard conditions.
-
Induction of Neurotoxicity: Cells are treated with Aβ₂₅₋₃₅ at a concentration of 20 µmol/L to induce neurotoxicity.[5]
-
Donepezil Treatment: To assess neuroprotective effects, cells are pre-treated with Donepezil at concentrations ranging from 5 to 50 µmol/L prior to the addition of Aβ₂₅₋₃₅.[5]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Assessment of Cell Damage: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage.[5]
In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Primary Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Donepezil Pre-treatment: Neuronal cultures are pre-incubated with Donepezil (e.g., 10 µM) for 48 hours.[4]
-
Induction of Excitotoxicity: Neurons are exposed to glutamate (e.g., 30 µM) for 24 hours to induce neuronal death.[4]
-
Quantification of Cell Damage: Neuronal cell damage is quantified by measuring the amount of LDH released into the culture medium.
-
Measurement of Intracellular Calcium: The fluorescent Ca²⁺ indicator Fura-2 is used to measure glutamate-mediated increases in intracellular calcium concentrations.[4]
-
Caspase-3 Activity Assay: Caspase-3-like enzyme activity is measured using a spectrophotometric assay to assess apoptosis.[4]
Visualization of Signaling Pathways and Workflows
Signaling Pathways in Donepezil-Mediated Neuroprotection
Caption: Key signaling pathways activated by Donepezil leading to neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing Donepezil's neuroprotective effects in vitro.
Conclusion
References
- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic and Metabolic Profile of Zanapezil Fumarate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Zanapezil Fumarate, with a focus on its active moiety, donepezil, in key animal models used in preclinical research. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of donepezil, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Profile
Donepezil exhibits linear and dose-proportional pharmacokinetics in animal models and humans.[1] It is readily absorbed and effectively crosses the blood-brain barrier, a critical characteristic for its therapeutic action in Alzheimer's disease.[2][3]
Absorption and Distribution
Following oral administration in rats, peak concentration of donepezil in the brain is achieved approximately two hours post-dose.[2][3] Intravenous administration in rats shows rapid distribution to the heart and lungs, with concentration-time profiles similar to those observed in plasma.[3] Substantial distribution is also seen in the liver, adrenal glands, and heart.[2][3]
Species-specific differences in plasma protein binding have been noted, with binding being higher in humans (88%) compared to rats and dogs (74%).[2][3]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of donepezil in various animal models.
| Parameter | Species/Sex | Administration Route | Dose | Value | Reference |
| Tmax (Time to Peak Concentration) | Rat | Oral | Not Specified | ~2 hours (Brain) | [2][3] |
| Human | Oral | 2.0 - 6.0 mg | ~4 hours (Plasma) | [1][2] | |
| Cmax (Peak Concentration) | Rat | 30-min IV Infusion | 1.25 mg/kg | 9.38 ng/mL (DMDon) | [4] |
| Rat | 30-min IV Infusion | 2.5 mg/kg | 13.3 ng/mL (DMDon) | [4] | |
| t1/2 (Half-life) | Human | Oral | 2.0 - 6.0 mg | ~80 hours | [2] |
| Total Plasma Clearance (ClP(total)) | Male Rat | Intravenous | Not Specified | 78.6 ml/min/kg | [5] |
| Female Rat | Intravenous | Not Specified | 29.5 ml/min/kg | [5] | |
| Dog | Intravenous | Not Specified | 88.3 ml/min/kg | [5] | |
| Male Rat | Oral | Not Specified | 140 ml/min/kg | [5] | |
| Dog | Oral | Not Specified | 105 ml/min/kg | [5] | |
| Human | Oral | Not Specified | 2.35 ml/min/kg | [5] | |
| Intrinsic Clearance (Cl(int)) (in vitro) | Male Rat | Liver Microsomes | - | 33.7 µl/min/mg | [5] |
| Female Rat | Liver Microsomes | - | 13.4 µl/min/mg | [5] | |
| Dog | Liver Microsomes | - | 37.0 µl/min/mg | [5] | |
| Human | Liver Microsomes | - | 6.35 µl/min/mg | [5] |
Note: Cmax for the major active metabolite, 6-O-desmethyl donepezil (DMDon), was reported in this study.
Metabolism
Donepezil is extensively metabolized, primarily in the liver.[2][3] The metabolic profile of donepezil in rats is considered to be comparable to that in humans, making the rat a reliable model for metabolic studies.[6]
Metabolic Pathways
The primary metabolic pathways for donepezil include:
-
Hydroxylation: Occurs at various positions on the molecule.[6][7]
-
N-oxidation: A less prominent, but identified pathway.[6][7][8]
-
Glucuronidation and Sulfation: These are secondary conjugation reactions of the primary metabolites.[6]
In rats, a total of 50 metabolites have been identified, with 23 of those being newly characterized in a recent study.[6] The most abundant metabolites found in different matrices in rats are:
-
Urine: N-Desbenzyldonepezil (M4), 6-O-desmethyldonepezil (M1a), 5-O-desmethyldonepezil (M1b), didesmethyldonepezil (M5), and another metabolite designated as M3.[6]
-
Feces: Didesmethyldonepezil (M5), 6-O-desmethyldonepezil (M1a), N-desbenzyldonepezil (M4), 5-O-desmethyldonepezil (M1b), and several hydroxylated derivatives.[6]
-
Liver: N-Desbenzyldonepezil (M4) and 5-O-desmethyldonepezil (M1b).[6]
The cytochrome P450 isoenzymes CYP3A4 and CYP2D6 have been identified as the primary enzymes responsible for donepezil metabolism in human liver microsomes.[2][8]
Caption: Major metabolic pathways of Donepezil.
Experimental Protocols
This section outlines the methodologies employed in key pharmacokinetic and metabolism studies of donepezil in animal models.
In Vivo Metabolism Study in Rats
-
Objective: To characterize the in vivo metabolites of donepezil.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single oral dose of donepezil (30 mg/kg).[6]
-
Sample Collection: Urine, feces, and liver samples were collected post-administration.[6]
-
Sample Preparation: Fecal samples were homogenized. Urine, fecal homogenates, and liver samples were prepared for analysis.
-
Analytical Method: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was used for the analysis of metabolites.[6]
-
Data Analysis: The acquired data was processed using molecular networking and multivariate data analysis to identify and characterize the metabolites.[6]
Caption: Workflow for in vivo metabolism study in rats.
In Vitro Metabolism Study
-
Objective: To investigate the in vitro metabolism of donepezil and identify the enzymes involved.
-
System: Liver microsomes from male and female rats, dogs, and humans.[5]
-
Methodology:
-
Incubation of ¹⁴C-labeled donepezil with liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Analysis of the incubation mixture to identify and quantify the metabolites formed.
-
Determination of the intrinsic clearance (Cl(int)) from the rate of disappearance of the parent drug.[5]
-
-
Analytical Techniques: High-performance liquid chromatography (HPLC) and other chromatographic techniques are typically used for separation and quantification.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rats
-
Objective: To establish a relationship between the pharmacokinetics of donepezil and its pharmacodynamic effect (acetylcholine levels).[4]
-
Animal Model: Rats.
-
Methodology:
-
Simultaneous measurement of donepezil plasma concentrations and acetylcholine levels in the cerebral hippocampus using microdialysis.[4]
-
Administration of donepezil via a 30-minute intravenous infusion at different doses (e.g., 1.25 and 2.5 mg/kg).[4]
-
Development of a PK/PD model, often a two-compartment PK model linked to an indirect response model for the pharmacodynamic effect.[4][9]
-
-
Significance: These models can be used to simulate and predict the drug's effect under different dosing regimens or in altered physiological states.[4][9]
Caption: Workflow for PK/PD modeling in rats.
Conclusion
The pharmacokinetic and metabolic profiles of this compound's active ingredient, donepezil, have been extensively characterized in various animal models. These studies reveal linear pharmacokinetics, extensive hepatic metabolism, and species-specific differences in clearance and plasma protein binding. The rat has been established as a suitable model for metabolic studies due to the similarity of its metabolic pathways to those in humans. The detailed understanding of donepezil's ADME properties in these preclinical models is crucial for the interpretation of efficacy and safety data and for the successful clinical development of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Zanapezil Fumarate: An In-Depth Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of Zanapezil Fumarate (TAK-147) was discontinued by Takeda in May 2003 due to a lack of a dose-dependent effect in clinical trials.[1] This document summarizes the available preclinical data and the scientific rationale behind its investigation as a potential therapeutic agent for Alzheimer's disease.
Introduction
This compound (TAK-147) is a selective, reversible acetylcholinesterase (AChE) inhibitor that was under investigation by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] As a member of the N-benzylpiperidine class of compounds, Zanapezil was designed to enhance cholinergic neurotransmission in the brain, a key therapeutic strategy for Alzheimer's disease. The rationale for its development was based on the cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels in the brain contributes significantly to the cognitive deficits observed in Alzheimer's patients.[2][3] Zanapezil was expected to act selectively on the central nervous system, thereby minimizing peripheral side effects.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][3] By inhibiting AChE, Zanapezil increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[3] This enhanced cholinergic activity was hypothesized to improve cognitive functions such as memory and learning.
Beyond its primary action as an AChE inhibitor, preclinical studies suggested that Zanapezil might also modulate monoaminergic systems.[4][5] Specifically, studies in rats indicated that Zanapezil could increase the levels of dopamine and serotonin in the ventral hippocampus.[4][5] This suggests a broader neurochemical profile that could potentially contribute to its therapeutic effects. The N-benzylpiperidine scaffold, a core component of Zanapezil's structure, is known to be a versatile motif in drug discovery, often facilitating crucial interactions with biological targets.[6][7]
Preclinical Data
The therapeutic potential of this compound was primarily investigated in preclinical studies, with a focus on its effects on neurochemistry and cerebral blood flow in rodent models. These studies often used Donepezil (E2020), an established AChE inhibitor, as a comparator.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: Effect of Zanapezil (TAK-147) and Donepezil (E2020) on Extracellular Acetylcholine Levels in the Ventral Hippocampus of Freely Moving Rats [8][9]
| Drug | Dose (mg/kg, p.o.) | % Increase in ACh Level |
| Zanapezil (TAK-147) | 2 | 9.4% |
| 5 | 106.5% | |
| 10 | 50.8% | |
| Donepezil (E2020) | 2 | 14.8% |
| 5 | 76.1% | |
| 10 | 120.9% |
Table 2: ED50 Values for Acetylcholine Increasing Effect in the Ventral Hippocampus of Rats [8][9]
| Drug | ED50 (mg/kg) | 95% Confidence Interval |
| Zanapezil (TAK-147) | 4.52 | 1.43 - 14.29 |
| Donepezil (E2020) | 4.07 | 1.77 - 9.37 |
Table 3: Effect of Chronic Administration (21 days, 2 mg/kg, p.o.) of Zanapezil (TAK-147) and Donepezil (E2020) on Neurotransmitter Levels in the Ventral Hippocampus of Rats (Prior to Last Dose) [4][5]
| Neurotransmitter | Zanapezil (TAK-147) | Donepezil (E2020) |
| Acetylcholine (ACh) | Increased | - |
| Epinephrine (Epi) | Increased | Increased |
| Dopamine (DA) | Increased | Increased |
| Serotonin (5-HT) | Increased | - |
| 3-methoxy-4-hydroxyphenylglycol (MHPG) | - | Increased |
Table 4: Effect of Zanapezil (TAK-147) and Donepezil (E2020) on Blood Flow in the Ventral Hippocampus of Rats (5 mg/kg, p.o.) [8][9]
| Drug | Effect on Blood Flow |
| Zanapezil (TAK-147) | No significant change |
| Donepezil (E2020) | Biphasic increase |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique was used to measure extracellular levels of acetylcholine and monoamines in the ventral hippocampus of freely moving rats.[10]
General Protocol:
-
Animal Preparation: Male Wistar rats were housed under standard laboratory conditions.
-
Guide Cannula Implantation: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the ventral hippocampus.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate Collection: Dialysate samples were collected at regular intervals before and after drug administration.
-
Neurochemical Analysis: The concentrations of acetylcholine and monoamines in the dialysate were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[11]
Laser Doppler Flowmetry for Cerebral Blood Flow Measurement
This method was utilized to assess changes in regional cerebral blood flow in the ventral hippocampus of rats.[12]
General Protocol:
-
Animal Preparation: Anesthesia was induced in male Wistar rats.
-
Surgical Procedure: A small area of the skull overlying the ventral hippocampus was thinned or a craniotomy was performed to expose the brain surface.[12]
-
Probe Placement: A Laser Doppler flowmetry probe was positioned over the target brain region.[1]
-
Blood Flow Monitoring: Continuous real-time measurements of relative cerebral blood flow were recorded before and after the oral administration of the test compounds.[8]
-
Data Analysis: Changes in blood flow were quantified and compared between treatment groups.
Visualizations
Signaling Pathway
References
- 1. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrotechinstitute.org [metrotechinstitute.org]
- 4. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Zanapezil Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zanapezil Fumarate, a compound investigated for its potential therapeutic applications. This document collates available data on its chemical properties, mechanism of action, and relevant experimental contexts.
Core Compound Data
This compound is the fumarate salt of Zanapezil. Key quantitative data for Zanapezil and its fumarate salt are summarized below.
| Property | This compound | Zanapezil (Parent Compound) |
| Molecular Formula | C₂₉H₃₆N₂O₅ | C₂₅H₃₂N₂O |
| Molecular Weight | 492.6 g/mol [1] | 376.5 g/mol [2] |
| CAS Number | 142852-51-5[1] | 142852-50-4[2] |
| Synonyms | TAK-147[1] | - |
Mechanism of Action: Acetylcholinesterase Inhibition
Zanapezil is an acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Zanapezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The intended action of Zanapezil was to selectively target central nervous system AChE to improve cognitive function with fewer peripheral side effects.[1]
Development of Zanapezil was discontinued in 2003 due to a lack of observed dose-dependent effects in clinical trials.[1]
Signaling Pathway for Acetylcholinesterase Inhibition
The following diagram illustrates the general signaling pathway affected by an acetylcholinesterase inhibitor like Zanapezil.
Caption: Mechanism of Acetylcholinesterase Inhibition by Zanapezil.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available in published literature. However, based on its mechanism of action as an AChE inhibitor, standard assays used for similar compounds, such as Donepezil, can be described.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a common colorimetric method to determine the inhibitory activity of a compound on acetylcholinesterase.
Objective: To quantify the in vitro potency of a test compound (e.g., Zanapezil) in inhibiting acetylcholinesterase activity.
Principle: The assay is based on the Ellman's method, where acetylthiocholine is used as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant acetylcholinesterase
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test compound.
-
Include a positive control (a known AChE inhibitor) and a negative control (solvent vehicle).
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for an in vitro AChE inhibition assay.
Caption: Workflow for an In Vitro Acetylcholinesterase Inhibition Assay.
References
Zanapezil Fumarate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability studies essential for the characterization of Zanapezil Fumarate. This document outlines the requisite experimental protocols and data presentation formats crucial for regulatory submissions and advancing drug development.
Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. The data presented in the following tables are illustrative examples based on typical results for similar pharmaceutical compounds and are intended to serve as a template for data presentation.
This compound: An Overview
Zanapezil, an acetylcholinesterase (AChE) inhibitor, has been investigated for its potential in treating Alzheimer's disease.[1][2] Its fumarate salt, this compound, is the form often utilized in pharmaceutical development.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for formulation development, manufacturing, and ensuring the safety and efficacy of the final drug product.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections and tables outline the necessary solubility studies.
Aqueous Solubility
Aqueous solubility is a fundamental parameter that influences drug dissolution and absorption.
Table 1: Illustrative Aqueous Solubility of this compound
| Parameter | Illustrative Value |
| Water Solubility | 1.2 mg/mL |
| Buffer pH 4.5 | 5.8 mg/mL |
| Buffer pH 6.8 | 0.9 mg/mL |
| FaSSIF (pH 6.5) | 2.5 mg/mL |
| FeSSIF (pH 5.0) | 7.1 mg/mL |
Solubility in Organic Solvents
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation.
Table 2: Illustrative Solubility of this compound in Common Organic Solvents
| Solvent | Illustrative Solubility (mg/mL) |
| Methanol | 25.4 |
| Ethanol | 15.2 |
| Acetonitrile | 8.7 |
| Dichloromethane | 1.5 |
| Ethyl Acetate | 0.3 |
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][5]
Table 3: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Condition Details | Illustrative % Degradation | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 12.5% | ZP-H1, ZP-H2 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 28.3% | ZP-B1, ZP-B2, ZP-B3 |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | 18.7% | ZP-O1, ZP-O2 |
| Thermal Degradation | 80°C for 48h | 5.2% | ZP-T1 |
| Photolytic Degradation (Solid) | ICH Q1B Option 2 (1.2 million lux hours) | 2.1% | ZP-P1 |
| Photolytic Degradation (Solution) | ICH Q1B Option 2 (200 watt hours/square meter) | 4.5% | ZP-P2 |
Long-Term Stability
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the drug substance.
Table 4: Illustrative Long-Term Stability Data for this compound (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | No Change | 99.6 | 0.21 |
| 6 | No Change | 99.5 | 0.28 |
| 12 | No Change | 99.2 | 0.45 |
| 24 | No Change | 98.7 | 0.78 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
Solubility Determination Protocol
Objective: To determine the equilibrium solubility of this compound in various media.
Methodology:
-
Preparation of Solutions: Prepare saturated solutions of this compound in the selected solvents (water, buffers, organic solvents).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid drug substance.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.
Visualizations
Diagrams are provided to illustrate key processes and pathways.
Caption: Experimental workflows for solubility and stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Simplified signaling pathway of Zanapezil's mechanism of action.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Zanapezil | C25H32N2O | CID 198752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C29H36N2O5 | CID 5282215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Donepezil in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Donepezil, a cornerstone therapy for Alzheimer's disease, within various neurodegenerative disease models. This document details the molecular mechanisms, summarizes key quantitative preclinical data, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action and Primary Target
Donepezil hydrochloride, a piperidine derivative, is a centrally-acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent deficit in cholinergic neurotransmission.[2]
Donepezil exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body.[3] PET imaging studies in patients with Alzheimer's disease have demonstrated target engagement, with a 10 mg dose of Donepezil resulting in approximately 35% inhibition of brain AChE.
Quantitative Data from Preclinical Neurodegenerative Models
The neuroprotective and disease-modifying potential of Donepezil has been investigated in a variety of preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Inhibition of Acetylcholinesterase
| Compound | Target | IC50 | Source |
| Donepezil | Acetylcholinesterase (AChE) | 187 nM | [3] |
| Compound (4) (novel benzamide derivative) | Acetylcholinesterase (AChE) | 0.14 ± 0.03 nM | [3] |
Table 2: Effects of Donepezil on Amyloid-β (Aβ) Pathology
| Model | Treatment | Endpoint | Result | Source |
| hAPP/PS1 transgenic mice | Donepezil | Brain Aβ levels | Dose-dependent reduction | [4] |
| In vitro cell culture | Donepezil | Aβ1-42 self-aggregation | 45.3% inhibition at 20 µM | [3] |
Table 3: Neuroprotective Effects of Donepezil in Cellular Models
| Model | Insult | Treatment | Endpoint | Result | Source |
| Rat cortical neurons | Glutamate (acute) | Donepezil | Neuronal viability | Concentration-dependent protection | [5] |
| Rat cortical neurons | Aβ42 | Donepezil | Neuronal viability | Increased viability | [6] |
Detailed Experimental Protocols
The validation of Donepezil's targets and its neuroprotective effects relies on a variety of established experimental models and protocols.
Cholinergic Depletion Model
-
Objective: To mimic the cholinergic deficit observed in Alzheimer's disease and assess the neuroprotective effects of Donepezil.
-
Model: Intraparenchymal injections of the immunotoxin 192-IgG-saporin into the medial septum and nucleus basalis magnocellularis of rats. This selectively depletes basal forebrain cholinergic neurons.
-
Treatment Protocol: Donepezil is administered 15 days prior to the 192-IgG-saporin injection.
-
Endpoint Analysis:
-
Biochemical: Measurement of caspase-3 activity in the hippocampus and neocortex as a marker of apoptosis.
-
Behavioral: Assessment of working memory, spatial discrimination, and social novelty preference.[7]
-
Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the effects of Donepezil on cognitive function and amyloid pathology in a model that genetically recapitulates aspects of Alzheimer's disease.
-
Model: Transgenic mice overexpressing mutant human amyloid precursor protein (hAPP) and presenilin 1 (PS1). These mice develop age-dependent amyloid plaque pathology.[4]
-
Treatment Protocol: Sub-chronic treatment with Donepezil after the full development of amyloid pathology.
-
Endpoint Analysis:
-
Behavioral: Assessment of spatial learning and memory using the Morris Water Maze.
-
Biochemical: Measurement of brain amyloid-β (Aβ) levels.[4]
-
In Vitro Glutamate Excitotoxicity Model
-
Objective: To investigate the direct neuroprotective effects of Donepezil against glutamate-induced neuronal death.
-
Model: Primary cultures of rat cortical neurons.
-
Treatment Protocol: Pre-treatment with Donepezil for 48 hours followed by a 24-hour incubation with glutamate (30 µM).[5]
-
Endpoint Analysis:
-
Cell Viability Assays: To quantify the extent of neuronal death.
-
Biochemical Assays: Measurement of caspase-3 activation to assess apoptosis.[5]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Donepezil extend beyond simple acetylcholinesterase inhibition and involve the modulation of several key intracellular signaling pathways.
Neuroprotective Signaling Pathways of Donepezil
Donepezil's neuroprotective effects against glutamate excitotoxicity and amyloid-β toxicity are mediated by a complex interplay of signaling pathways. These include the activation of nicotinic acetylcholine receptors (nAChRs), which in turn stimulates the pro-survival PI3K-Akt and MAPK pathways.[8] Furthermore, Donepezil has been shown to enhance the activity of protein phosphatase 2A (PP2A) and regulate glycogen synthase kinase-3β (GSK-3β), both of which are crucial in modulating tau phosphorylation.[6]
Caption: Signaling pathways involved in Donepezil's neuroprotective effects.
Experimental Workflow for Preclinical Target Validation
The preclinical validation of a therapeutic agent like Donepezil typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies in relevant disease models.
Caption: A generalized workflow for the preclinical evaluation of Donepezil.
Conclusion
The target validation of Donepezil is firmly rooted in its well-characterized role as a potent and selective acetylcholinesterase inhibitor. Preclinical studies in a range of neurodegenerative disease models have not only confirmed its engagement with its primary target but have also unveiled a broader spectrum of neuroprotective activities. These include the modulation of key signaling pathways involved in neuronal survival and the mitigation of pathological processes such as amyloid-β aggregation. The collective evidence from these in vitro and in vivo models provides a robust foundation for the clinical use of Donepezil in Alzheimer's disease and supports its ongoing investigation for other neurodegenerative conditions. This technical guide serves as a consolidated resource for understanding the multifaceted pharmacological profile of Donepezil and the experimental paradigms used to validate its therapeutic targets.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zanapezil Fumarate: Application Notes and Protocols for In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanapezil (TAK-147) is an acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease.[1] As an AChE inhibitor, Zanapezil works by preventing the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.[1][2] This action increases the levels of acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms associated with Alzheimer's disease.[1][2] While the clinical development of Zanapezil was discontinued, its mechanism of action remains relevant for preclinical research in the field of neurodegenerative diseases.
These application notes provide a representative protocol for in vivo studies in mice to evaluate the efficacy of Zanapezil Fumarate. Due to the limited publicly available data on this compound in mice, this protocol is a composite guide based on available rat studies with Zanapezil, general protocols for acetylcholinesterase inhibitors in Alzheimer's mouse models, and established preclinical research methodologies.
Mechanism of Action: Signaling Pathway
Zanapezil's primary mechanism is the inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the synaptic cleft. This enhanced cholinergic signaling is hypothesized to improve cognitive function.
Caption: this compound inhibits acetylcholinesterase (AChE), increasing acetylcholine (ACh) in the synapse.
Experimental Protocols
Drug Preparation and Administration
a. Dosage Estimation for Mice:
Studies in rats have used oral doses of 2, 5, and 10 mg/kg of Zanapezil.[3] An estimated mouse dose can be calculated using allometric scaling based on body surface area. The conversion factor from rat to mouse is typically to divide the rat dose by a factor of approximately 2.
-
Estimated Mouse Dose Range: 1, 2.5, and 5 mg/kg (oral administration).
b. Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose.
-
Dissolve the this compound in a suitable vehicle, such as sterile water or 0.5% methylcellulose in water.
-
Ensure the solution is homogenous by vortexing or sonicating.
-
Prepare fresh solutions daily.
c. Administration Protocol (Oral Gavage):
-
Accurately weigh each mouse before dosing.
-
Administer the prepared this compound solution or vehicle control orally using a proper-sized gavage needle (e.g., 20-22 gauge for adult mice).[4][5]
-
The volume administered should typically not exceed 10 mL/kg.[4]
Animal Model
A commonly used animal model for Alzheimer's disease research is the APP/PS1 transgenic mouse. These mice develop amyloid plaques and cognitive deficits, making them suitable for evaluating the efficacy of potential treatments.[3]
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in mice.
Behavioral Assays
a. Morris Water Maze (MWM): To assess spatial learning and memory.[1]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase (e.g., 5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the water at one of four starting positions, facing the pool wall.
-
The time to find the hidden platform (escape latency) is recorded.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was) is recorded.
-
b. Y-Maze: To evaluate short-term spatial working memory.[6][7][8]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed at the center of the maze and allowed to explore freely for a set time (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is calculated as the number of triads of consecutive entries into different arms divided by the total number of possible alternations.
-
Biochemical Assays
a. Acetylcholine (ACh) Level Measurement:
-
Following euthanasia, the brain is rapidly dissected on ice.
-
The hippocampus and cortex are isolated.
-
Tissues are homogenized in an appropriate buffer.
-
ACh levels can be measured using commercially available ELISA kits or by HPLC with electrochemical detection.[9][10]
b. Acetylcholinesterase (AChE) Activity Assay:
-
Brain tissue homogenates are prepared as described above.
-
AChE activity is determined using a colorimetric assay kit (e.g., Ellman's method), which measures the product of acetylcholine hydrolysis.[11][12][13]
Data Presentation
Table 1: Behavioral Test Results (Representative Data)
| Treatment Group | Morris Water Maze - Escape Latency (seconds, Day 5) | Morris Water Maze - Time in Target Quadrant (%) | Y-Maze - Spontaneous Alternation (%) |
| Vehicle Control | 45.2 ± 5.8 | 28.5 ± 3.1 | 52.1 ± 4.5 |
| Zanapezil (1 mg/kg) | 32.7 ± 4.9 | 40.2 ± 4.2 | 65.8 ± 5.1* |
| Zanapezil (5 mg/kg) | 25.1 ± 3.6 | 48.9 ± 5.5 | 72.3 ± 4.8** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Biochemical Analysis Results (Representative Data)
| Treatment Group | Hippocampal ACh Level (pmol/mg protein) | Cortical AChE Activity (% of Control) |
| Vehicle Control | 15.3 ± 2.1 | 100 ± 8.7 |
| Zanapezil (1 mg/kg) | 25.8 ± 3.5 | 68.4 ± 7.2 |
| Zanapezil (5 mg/kg) | 34.1 ± 4.2 | 45.9 ± 6.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Conclusion
This document provides a detailed, albeit representative, protocol for the in vivo evaluation of this compound in a mouse model of Alzheimer's disease. The provided methodologies for drug preparation, administration, behavioral testing, and biochemical analysis offer a comprehensive framework for researchers. The accompanying diagrams and tables are designed for clear visualization and interpretation of the experimental design and potential outcomes. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Y-Maze Protocol [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Donepezil Fumarate in Rat Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil, an acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its primary mechanism involves reversibly inhibiting acetylcholinesterase, thereby increasing the concentration of acetylcholine at cholinergic synapses. Preclinical research in rat models of AD is crucial for understanding its therapeutic potential, elucidating its mechanism of action beyond acetylcholinesterase inhibition, and exploring novel therapeutic combinations. These notes provide a comprehensive overview of commonly used dosages, experimental protocols, and key signaling pathways associated with Donepezil in rat models of Alzheimer's disease.
I. Dosage and Administration of Donepezil in Rats
The dosage and administration route of Donepezil in rat models of Alzheimer's disease can vary significantly depending on the specific research question, the Alzheimer's model used, and the desired level of acetylcholinesterase (AChE) inhibition. Below are summarized tables of dosages used in various studies.
Table 1: Oral Administration of Donepezil
| Dosage | Rat Model | Duration | Key Findings | Reference |
| 0.5 mg/kg/day | Aβ1-40 induced | 28 days | Improved cognitive function. | |
| 3 mg/kg | Scopolamine-induced memory impairment (mice) | Single dose | Improved spontaneous alternations. | |
| 10 mg/kg | Scopolamine-induced memory impairment (mice) | Single dose | Improved spontaneous alternations. |
Table 2: Intraperitoneal (IP) Injection of Donepezil
| Dosage | Rat Model | Duration | Key Findings | Reference |
| 5 mg/kg | Nucleus Basalis Magnocellularis (NBM) lesion | Single dose | No significant increase in neuronal firing frequency. | |
| 10 mg/kg | NBM lesion | Single dose | Increased spontaneous activity of pyramidal neurons in the CA1 region. | |
| 15 mg/kg | NBM lesion | Single dose | Significant increase in the frequency of firing of neurons. |
Table 3: Subcutaneous (SC) Infusion of Donepezil via Osmotic Minipumps
| Dosage | Rat Model | Duration | Key Findings | Reference |
| 0.1 mg/kg/day | Aged F344 rats | 42 days | Aimed for 60% AChE inhibition. | |
| 1.0 mg/kg/day | Aged F344 rats | 42 days | Aimed for 60% AChE inhibition. | |
| 2.0 mg/kg/day | Aged F344 rats | 42 days | Aimed for 60% AChE inhibition. |
Table 4: Intravenous (IV) Infusion of Donepezil
| Dosage | Rat Model | Duration | Key Findings | Reference |
| 1.25 mg/kg | Healthy rats | 30-minute infusion | Little increase in brain acetylcholine levels. | |
| 2.5 mg/kg | Healthy rats | 30-minute infusion | Increased brain acetylcholine levels. |
II. Experimental Protocols
Alzheimer's Disease Rat Models
Several rat models are utilized to mimic the pathological and behavioral aspects of Alzheimer's disease.
-
Scopolamine-Induced Amnesia: A widely used model for inducing a transient cholinergic deficit.
-
Protocol: Scopolamine (a muscarinic receptor antagonist) is administered to rats, typically via IP injection, to induce memory impairment. Donepezil is then administered to assess its ability to reverse these deficits.
-
-
Amyloid-β (Aβ) Infusion Model: This model aims to replicate the Aβ plaque pathology seen in AD.
-
Protocol: Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are infused directly into the brain, often into the hippocampus or ventricles, to induce neurotoxicity and cognitive deficits.
-
-
Nucleus Basalis Magnocellularis (NBM) Lesion Model: This model creates a more specific and permanent cholinergic deficit.
-
Protocol: The NBM, a key source of cholinergic innervation to the cortex, is lesioned either chemically (e.g., with ibotenic acid) or electrically. This results in a significant reduction of cortical acetylcholine levels and associated cognitive impairments.
-
Caption: Overview of common rat models for Alzheimer's disease.
Behavioral Assays for Cognitive Assessment
-
Morris Water Maze (MWM): A classic test for spatial learning and memory.
-
Protocol: Rats are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length are measured. A probe trial with the platform removed is conducted to assess memory retention.
-
-
Radial Arm Maze (RAM): Assesses spatial working and reference memory.
-
Protocol: Rats are placed in a central hub with several arms radiating outwards, some of which are baited with a food reward. The number of errors (re-entering arms already visited or entering unbaited arms) is recorded.
-
-
Novel Object Recognition (NOR) Test: Evaluates recognition memory.
-
Protocol: Rats are familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Biochemical and Histological Analyses
-
Acetylcholinesterase (AChE) Activity Assay: Measures the level of AChE inhibition.
-
Protocol: Brain tissue (e.g., hippocampus, cortex) is homogenized, and AChE activity is determined spectrophotometrically using a substrate like acetylthiocholine.
-
-
Immunohistochemistry (IHC): Visualizes the distribution and quantity of specific proteins in brain tissue.
-
Protocol: Brain sections are stained with antibodies against targets such as Aβ plaques, hyperphosphorylated tau, or markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia).
-
-
Western Blotting: Quantifies the levels of specific proteins.
-
Protocol: Protein lysates from brain tissue are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., components of signaling pathways).
-
Caption: A typical experimental workflow for evaluating Donepezil in rat models.
III. Signaling Pathways and Mechanism of Action
While the primary mechanism of Donepezil is the inhibition of acetylcholinesterase, research suggests it may also exert its effects through other pathways.
Cholinergic System Enhancement
Donepezil reversibly binds to and inhibits acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft. This enhanced cholinergic neurotransmission is thought to be the main driver of its cognitive-enhancing effects.
Caption: Primary mechanism of action of Donepezil.
Neuroprotective and Other Potential Mechanisms
Beyond its primary function, Donepezil has been shown to have potential neuroprotective effects.
-
Modulation of Amyloid Precursor Protein (APP) Processing: Some studies suggest that Donepezil may influence the processing of APP, potentially favoring the non-amyloidogenic pathway.
-
Anti-inflammatory Effects: Donepezil may reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting NF-κB and MAPK signaling pathways.
-
Sigma-1 (σ1) Receptor Agonism: Donepezil acts as a potent agonist of the σ1 receptor, which may contribute to its anti-amnesic effects.
-
Upregulation of Nicotinic Acetylcholine Receptors (nAChRs): Chronic treatment with Donepezil can lead to an increase in the number of nAChRs in the hippocampus and neocortex.
Caption: Potential neuroprotective mechanisms of Donepezil.
Conclusion
The use of Donepezil in rat models of Alzheimer's disease provides a valuable platform for investigating its therapeutic efficacy and underlying mechanisms. The selection of an appropriate dosage, administration route, and experimental model is critical for obtaining meaningful and translatable results. The protocols and data presented in these application notes serve as a guide for researchers designing preclinical studies to further explore the potential of Donepezil and other cholinesterase inhibitors in the context of Alzheimer's disease.
Application Notes and Protocols for the Quantification of Zanapezil Fumarate in Plasma
Note on Nomenclature: Publicly available scientific literature predominantly refers to "Donepezil" for the analytical methods detailed below. "Zanapezil" is likely a related compound or an alternative name, and the methodologies described herein are expected to be highly applicable for its quantification in plasma due to probable structural similarities.
Introduction
Zanapezil, a reversible inhibitor of the enzyme acetylcholinesterase, is under investigation for its potential therapeutic effects. To support pharmacokinetic and toxicokinetic studies, robust and validated analytical methods for the accurate quantification of Zanapezil in biological matrices such as plasma are essential. This document provides detailed application notes and protocols for the determination of Zanapezil in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of validated analytical methods for the quantification of compounds in the Zanapezil class in plasma is presented below. LC-MS/MS methods are generally preferred for their high sensitivity and selectivity, making them suitable for studies requiring low limits of quantification.
Table 1: Summary of Analytical Methods and Quantitative Data
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.1 - 42 ng/mL[1] | 0.5 - 1000 ng/mL[2][3][4] | 3 - 90 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.5 ng/mL[3][4] | 3 ng/mL[5] |
| Intra-day Precision (%RSD) | < 10.0%[1] | ≤ 13.9%[3][4] | < 7.3%[5] |
| Inter-day Precision (%RSD) | < 10.0%[1] | ≤ 13.9%[3][4] | < 7.6%[5] |
| Intra-day Accuracy | ± 5.0%[1] | 96.0% - 109.6%[3][4] | Within acceptable range |
| Inter-day Accuracy | ± 5.0%[1] | 96.0% - 109.6%[3][4] | Within acceptable range |
| Recovery | > 96%[1] | 98.5% - 106.8%[3][4] | 89 - 98%[5] |
| Internal Standard (IS) | Quetiapine[1] | Icopezil[2][3] | Not specified |
Experimental Protocols
LC-MS/MS Method with Liquid-Liquid Extraction
This protocol describes a highly sensitive and selective method for the quantification of Zanapezil in plasma using LC-MS/MS.
3.1.1. Materials and Reagents
-
Zanapezil Fumarate reference standard
-
Internal Standard (e.g., Quetiapine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized)
-
Drug-free plasma
3.1.2. Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples briefly.
-
Into a polypropylene tube, pipette 200 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Quetiapine in 50% methanol).[6]
-
Add 1 mL of extraction solvent (e.g., hexane:ethyl acetate, 70:30 v/v).[6]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.[7]
3.1.4. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 column (e.g., Thermo Hypersil Gold C18)[6]
-
Mobile Phase: A gradient of Acetonitrile and 1mM Ammonium acetate buffer.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 3 µL[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Example for Donepezil): m/z 380 → 91[1]
3.1.5. Workflow Diagram
Caption: Workflow for Zanapezil quantification by LC-MS/MS with LLE.
HPLC-UV Method with Liquid-Liquid Extraction
This protocol details a robust HPLC-UV method for the quantification of Zanapezil in plasma, suitable for routine analysis.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Sodium hydroxide (0.1 M)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Phosphate buffer (0.02 M, pH 4.6)
-
Perchloric acid (6 M)
-
Acetonitrile (HPLC grade)
-
Drug-free plasma
3.2.2. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., C18 STR ODS-II, 5 µm, 150x4.6 mm I.D.)[5]
3.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 1 mL of plasma into a tube.
-
Alkalinize the sample with 0.5 mL of 0.1 M NaOH.[5]
-
Add 5 mL of extraction solvent (isopropanol-hexane, 3:97, v/v).[5]
-
Vortex for an appropriate time and centrifuge.
-
Transfer the organic phase to a new tube.
-
Perform back-extraction with 75 µL of 0.1 M HCl.[5]
-
Inject 50 µL of the acidic solution into the HPLC system.[5]
3.2.4. Chromatographic Conditions
-
Column: C18 STR ODS-II (5 µm, 150x4.6 mm I.D.)[5]
-
Mobile Phase: Phosphate buffer (0.02 M, pH 4.6), perchloric acid (6 M), and acetonitrile (59.5:0.5:40, v/v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Detection Wavelength: 315 nm[5]
-
Run Time: Approximately 8 minutes[5]
3.2.5. Workflow Diagram
Caption: Workflow for Zanapezil quantification by HPLC-UV with LLE.
Method Validation
All analytical methods for the quantification of Zanapezil in plasma must be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% for LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Conclusion
The described LC-MS/MS and HPLC-UV methods provide reliable and robust approaches for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for demanding pharmacokinetic analyses. Proper method validation is crucial to ensure the generation of high-quality data for drug development and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of donepezil, an acetylcholinesterase inhibitor, in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Analysis of Zanapezil Fumarate
Abstract
This application note details a systematic approach to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Zanapezil Fumarate in bulk drug substance and pharmaceutical dosage forms. Zanapezil is an acetylcholinesterase (AChE) inhibitor.[1] While specific HPLC methods for this compound are not widely published, a comprehensive review of methods for the structurally similar compound, Donepezil, has informed the development of the robust methodology presented herein. This document provides a complete protocol, from initial method development to full validation according to ICH guidelines, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid, is a compound with a molecular weight of 492.6 g/mol .[2] As an acetylcholinesterase inhibitor, its accurate quantification is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note leverages established chromatographic principles and data from analogous compounds, primarily Donepezil, to propose and validate a suitable HPLC method for this compound. Donepezil has been successfully analyzed using various RP-HPLC methods, often employing C18 or C8 columns with mobile phases consisting of acetonitrile or methanol mixed with a buffered aqueous phase.[3][4][5][6][7]
Proposed HPLC Method Parameters
Based on a thorough review of existing methods for structurally related compounds, the following starting parameters are proposed for the analysis of this compound.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for similar compounds. |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (50:50, v/v) | A common mobile phase for basic compounds, offering good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection Wavelength | 268 nm | Based on the UV spectra of analogous compounds, this wavelength is expected to provide good sensitivity. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30°C | Helps in maintaining reproducible retention times. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Experimental Protocols
Preparation of Solutions
2.1.1. Mobile Phase Preparation (Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5), 50:50 v/v)
-
Phosphate Buffer (0.02 M): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes.
2.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
2.1.3. Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.
Method Development and Validation Strategy
The proposed method should be subjected to a rigorous validation procedure as per ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
System Suitability
System suitability testing is essential to ensure that the chromatographic system is performing adequately.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
Linearity
The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations.
-
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
Table 3: Precision Study Design
| Precision Level | Protocol | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | Analyze six replicate preparations of the same sample on the same day by the same analyst. | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Analyze six replicate preparations of the same sample on two different days by two different analysts. | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Subject this compound samples to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation (UV light).
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.
Table 4: Robustness Study Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% organic phase |
| pH of Buffer | ± 0.2 units |
| Column Temperature | ± 2°C |
The system suitability parameters should be checked for each condition, and the results should remain within the acceptance criteria.
Visual Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. The detailed protocol for method development and validation ensures that the final analytical procedure will be accurate, precise, and specific for its intended use in a quality control environment. By following the outlined steps, researchers and drug development professionals can confidently establish a suitable HPLC method for this compound.
References
Application Notes and Protocols for Inducing Cholinergic Effects in Cell Culture with Acetylcholinesterase Inhibitors
Introduction
Zanapezil (TAK-147) is an acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease.[1] Development of Zanapezil was discontinued due to a lack of dose-dependent effects in clinical trials.[1] However, the principle of using AChE inhibitors to induce cholinergic effects in vitro remains a valuable research tool. This document provides detailed application notes and protocols using Donepezil, a widely used and structurally similar AChE inhibitor, as a representative compound for inducing cholinergic effects in cell culture.[2][3][4]
The primary mechanism of action for these inhibitors is the prevention of acetylcholine (ACh) breakdown in the synaptic cleft, leading to increased ACh concentration and enhanced cholinergic neurotransmission.[2][5] In a cell culture setting, this allows researchers to study the downstream effects of enhanced cholinergic signaling on various cellular processes. These compounds are reversible inhibitors of AChE.[2][6]
Core Applications:
-
Studying Neuroprotection: Investigating the protective effects of enhanced cholinergic signaling against neurotoxic insults.[7][8]
-
Investigating Neuronal Differentiation and Maturation: Assessing the role of cholinergic stimulation in the development of neurons and oligodendrocytes.[9]
-
Modeling Alzheimer's Disease Pathology: Examining the impact of cholinergic modulation on the processing of amyloid precursor protein and the production of amyloid-beta peptides.
-
Screening for Novel Cholinergic Drugs: Using established AChE inhibitors as positive controls in assays designed to identify new therapeutic compounds.[10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Acetylcholinesterase Inhibitors
| Compound | IC50 Value (µM) | Target Enzyme | Noteworthy Characteristics |
| Donepezil | 0.027 | Acetylcholinesterase (AChE) | Highly potent and selective AChE inhibitor.[6] |
| Physostigmine | 0.18 | Acetylcholinesterase (AChE) | Naturally occurring AChE inhibitor. |
| Rivastigmine | 71 | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibits both major forms of cholinesterase.[6] |
| S-I 26 | 14 - 985 (range for various compounds) | Acetylcholinesterase (AChE) | A synthetic analog of physostigmine and donepezil.[10] |
| Psoralen | 370 | Acetylcholinesterase (AChE) | Moderate inhibitor, serves as a lead for analog synthesis.[11] |
Table 2: Effects of Donepezil on Cholinergic Markers in Rat Brain (14-day administration)
| Parameter | Change | Notes |
| Cerebral Acetylcholine Level | +35% | 3 mg/kg dose, 4h after last injection.[12] |
| Brain AChE Activity | -66% | 3 mg/kg dose, 4h after last injection.[12] |
| Blood AChE Activity | -32% | 3 mg/kg dose, 4h after last injection.[12] |
Signaling Pathway
The primary signaling pathway affected by Zanapezil and other acetylcholinesterase inhibitors involves the enhancement of cholinergic neurotransmission. By inhibiting the acetylcholinesterase enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, triggering a variety of downstream cellular responses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. mdpi.com [mdpi.com]
- 7. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptors mediate donepezil-induced oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects on cholinergic markers in rat brain and blood after short and prolonged administration of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Donepezil in Neurotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neuroprotective effects of Donepezil (erroneously referred to as Zanapezil Fumarate) against common neurotoxic insults using in vitro cell-based assays. The following sections detail the methodologies for evaluating Donepezil's efficacy in mitigating neurotoxicity induced by amyloid-beta (Aβ) and glutamate, along with insights into the underlying signaling pathways.
I. Overview and Mechanism of Action
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] While its primary clinical use is in the symptomatic treatment of Alzheimer's disease, extensive preclinical evidence demonstrates its neuroprotective properties against various toxic insults, including Aβ-induced toxicity and glutamate excitotoxicity.[2][3] These neuroprotective effects are often independent of its AChE inhibitory activity and are mediated through the modulation of several key signaling pathways.
The principal neuroprotective mechanisms of Donepezil involve the activation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes.[1][4] Stimulation of these receptors triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which promote cell survival and inhibit apoptotic processes.[5]
II. Quantitative Data Summary
The following tables summarize the dose-dependent neuroprotective effects of Donepezil against Aβ and glutamate-induced neurotoxicity, as determined by cell viability and cytotoxicity assays.
Table 1: Neuroprotective Effect of Donepezil on Amyloid-Beta (Aβ₂₅₋₃₅)-Induced Neurotoxicity in PC12 Cells
| Donepezil Concentration (µM) | Neurotoxin (Aβ₂₅₋₃₅) | Cell Viability (% of Control) | LDH Release (% of Aβ₂₅₋₃₅ alone) | Reference |
| 0 | 20 µM | 57.35 ± 3.95 | 164.57 ± 14.52 | [6] |
| 5 | 20 µM | Increased significantly | Decreased significantly | [6] |
| 10 | 20 µM | Increased significantly | Decreased significantly | [6] |
| 20 | 20 µM | Increased significantly | Decreased significantly | [6] |
| 50 | 20 µM | 87.35 ± 7.42 | 138.25 ± 5.93 | [6] |
Data presented as mean ± SD. "Increased/Decreased significantly" indicates a statistically significant difference (P < 0.05) compared to the Aβ₂₅₋₃₅ treated group.[6]
Table 2: Neuroprotective Effect of Donepezil on Glutamate-Induced Excitotoxicity in Primary Rat Cortical Neurons
| Donepezil Concentration (µM) | Neurotoxin (Glutamate) | Neuronal Death (% of Glutamate alone) | Reference |
| 0 | 30 µM | 100 | [7] |
| 0.1 | 30 µM | Not specified | [7] |
| 1 | 30 µM | Reduced | [7] |
| 10 | 30 µM | Maximally reduced | [7] |
Neuronal death was quantified by measuring Lactate Dehydrogenase (LDH) release.[7] The protective effect of Donepezil was concentration-dependent.[1][7]
III. Experimental Protocols
A. Protocol 1: Assessment of Donepezil's Neuroprotection Against Amyloid-Beta (Aβ) Toxicity in PC12 Cells
This protocol outlines the steps to evaluate the protective effects of Donepezil against Aβ₂₅₋₃₅-induced toxicity in the rat pheochromocytoma (PC12) cell line.
1. Materials and Reagents:
-
PC12 cells
-
DMEM/F10 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Donepezil hydrochloride
-
Aβ₂₅₋₃₅ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Sterile, deionized water
2. Cell Culture and Seeding:
-
Culture PC12 cells in DMEM/F10 medium with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the PC12 cells into 96-well plates at a density of 3 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
3. Treatment:
-
Prepare stock solutions of Donepezil and Aβ₂₅₋₃₅ in sterile water.
-
Pre-treat the cells with varying concentrations of Donepezil (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.[6]
-
Following the pre-treatment, add Aβ₂₅₋₃₅ (final concentration of 20 µM) to the wells containing Donepezil.[6]
-
Include control groups: untreated cells, cells treated with Donepezil alone, and cells treated with Aβ₂₅₋₃₅ alone.
-
Incubate the plates for 24 hours.[6]
4. Endpoint Measurements:
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH activity in the supernatant according to the manufacturer's protocol.[6]
-
Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
B. Protocol 2: Evaluation of Donepezil's Neuroprotection Against Glutamate Excitotoxicity in Primary Cortical Neurons
This protocol describes the assessment of Donepezil's protective effects against glutamate-induced excitotoxicity in primary cultures of rat cortical neurons.
1. Materials and Reagents:
-
Primary cortical neurons isolated from fetal rats (E18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Donepezil hydrochloride
-
L-Glutamic acid
-
LDH cytotoxicity assay kit
-
Poly-D-lysine coated cell culture plates
-
Trypan blue solution
2. Primary Neuron Culture:
-
Isolate cortical neurons from E18 rat fetuses.[7]
-
Plate the dissociated neurons on poly-D-lysine coated plates in Neurobasal medium with supplements.
-
Culture the neurons for 7-10 days to allow for maturation.
3. Treatment:
-
Pre-treat the mature cortical neurons with different concentrations of Donepezil (e.g., 0.1, 1, 10 µM) for 48 hours.[7]
-
Induce excitotoxicity by exposing the neurons to glutamate (e.g., 30 µM) for 24 hours in the continued presence of Donepezil.[7]
-
Include appropriate control groups: untreated neurons, neurons treated with Donepezil alone, and neurons treated with glutamate alone.
4. Endpoint Measurements:
-
Cytotoxicity (LDH Assay):
-
Measure LDH activity in the culture medium as described in Protocol 1.[7]
-
-
Cell Viability (Trypan Blue Exclusion):
-
Gently detach the neurons.
-
Stain the cells with Trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as the percentage of viable cells relative to the total cell count.
-
IV. Visualization of Signaling Pathways and Workflows
A. Signaling Pathway of Donepezil-Mediated Neuroprotection
The following diagram illustrates the key signaling pathways activated by Donepezil that contribute to its neuroprotective effects against insults like glutamate excitotoxicity.
B. Experimental Workflow for In Vitro Neurotoxicity Assay
The diagram below outlines the general workflow for conducting an in vitro neurotoxicity assay to evaluate the protective effects of a compound like Donepezil.
C. Logical Relationship of Experimental Outcomes
This diagram illustrates the logical flow from experimental intervention to the interpretation of results in a neuroprotection study.
References
- 1. Nicotinic acetylcholine receptor-mediated neuroprotection by donepezil against glutamate neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Zanapezil Fumarate as a tool compound for cholinesterase research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanapezil Fumarate is a selective acetylcholinesterase (AChE) inhibitor that was developed for the treatment of dementia associated with Alzheimer's disease.[1] Although its clinical development was discontinued due to a lack of dose-dependent effects in trials, its properties as a potent and selective AChE inhibitor make it a valuable tool compound for in vitro and in vivo research into cholinergic neurotransmission and the pathology of neurodegenerative diseases.[1] This document provides detailed application notes and protocols for utilizing this compound in cholinesterase research.
Zanapezil acts by inhibiting the degradation of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic function.[1][2] Its selectivity for central nervous system AChE was expected to result in fewer peripheral side effects.[1] These characteristics make it a suitable candidate for investigating the role of cholinergic deficits in cognitive impairment and for screening new therapeutic agents.
Mechanism of Action
The primary mechanism of action for this compound, like other cholinesterase inhibitors, is the reversible inhibition of acetylcholinesterase.[1][2][3][4] AChE is the key enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Zanapezil increases the levels and duration of action of ACh, leading to enhanced cholinergic neurotransmission.[2][4][5] This is particularly relevant in conditions like Alzheimer's disease, where there is a significant loss of cholinergic neurons and a subsequent deficit in acetylcholine.[2][6]
Beyond its primary action, research on similar cholinesterase inhibitors suggests potential neuroprotective mechanisms that may be independent of cholinesterase inhibition. These can include protection against amyloid-β toxicity, reduction of glutamate-induced excitotoxicity, and upregulation of nicotinic acetylcholine receptors.[7][8]
Caption: Mechanism of Action of this compound in the Cholinergic Synapse.
Data Presentation
In Vitro Cholinesterase Inhibition
The inhibitory activity of this compound can be quantified by determining its IC50 value against acetylcholinesterase and butyrylcholinesterase (BuChE). This data is crucial for assessing its potency and selectivity. For comparison, IC50 values for other common cholinesterase inhibitors are provided.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound |
| This compound | AChE | Data to be determined experimentally | |
| BuChE | Data to be determined experimentally | ||
| Donepezil | AChE | 31.2 | [9] |
| Rivastigmine | AChE | Varies with assay conditions | |
| BuChE | Varies with assay conditions | ||
| Galantamine | AChE | Varies with assay conditions |
In Vivo Studies in Animal Models
This compound can be used in various animal models of cognitive impairment to assess its efficacy in improving learning and memory. Dosing recommendations can be extrapolated from studies with similar compounds like donepezil.
| Animal Model | Compound | Dosage | Administration Route | Outcome Measure | Reference |
| Tg2576 mice (AD model) | Donepezil | 0.1, 0.3, 1.0 mg/kg | Intraperitoneal | Improved spatial reversal learning and fear conditioning | [10] |
| SAMP8 mice (senescence model) | Donepezil | Not specified | Not specified | Attenuated cognitive dysfunction | [11] |
| Healthy young rats | Donepezil | Not specified | Not specified | Evaluated effects on a wide behavioral test battery | [12] |
| APP/PS1 mice (AD model) | Donepezil | Not specified | Not specified | Slowed deterioration of pathological markers in pre-symptomatic stage | [13] |
| Rats with acute ethanol-induced memory impairment | Donepezil | Not specified | Not specified | Attenuated spatial memory and cognitive flexibility impairment | [14] |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC50 value of this compound for AChE and BuChE.
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
DTNB solution
-
AChE or BuChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease (Morris Water Maze)
This protocol outlines a typical Morris Water Maze experiment to evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or APP/PS1).
Animals:
-
Transgenic mice exhibiting AD-like pathology and age-matched wild-type controls.
Apparatus:
-
A circular pool (water maze) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before each session.
-
Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Administer this compound (or vehicle) to the mice at a predetermined time before the trials (e.g., 30-60 minutes).
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water facing the wall at one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place each mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths during the acquisition phase to assess learning.
-
Analyze the data from the probe trial to assess memory retention.
-
Compare the performance of Zanapezil-treated transgenic mice with vehicle-treated transgenic mice and wild-type controls.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil improves vascular function in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholinesterase inhibitors, donepezil and rivastigmine, attenuate spatial memory and cognitive flexibility impairment induced by acute ethanol in the Barnes maze task in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Donepezil in the Screening of Novel Acetylcholinesterase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil is a potent and reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism of action has made Donepezil a cornerstone in the symptomatic treatment of Alzheimer's disease, where cholinergic deficits are a key pathological feature.[3][4] Given its well-characterized inhibitory activity, Donepezil serves as an essential reference compound in the screening and development of new AChE inhibitors. These application notes provide detailed protocols for utilizing Donepezil in in-vitro screening assays to identify and characterize novel AChE inhibitors.
Quantitative Data: Inhibitory Potency of Cholinesterase Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for Donepezil and other common AChE inhibitors against acetylcholinesterase.
| Compound | IC50 (nM) against AChE | Reference(s) |
| Donepezil | 6.7 | [5] |
| Donepezil | 8.12 (bovine AChE) | [6] |
| Donepezil | 11.6 (human AChE) | [6] |
| Physostigmine | 0.67 | [5] |
| Rivastigmine | 4.3 | [5] |
| Tacrine | 77 | [5] |
| Galantamine | ~2280 | [7] |
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Acetylcholine (ACh) is a critical neurotransmitter in the central and peripheral nervous systems, playing a vital role in cognitive functions such as learning and memory.[8] In a healthy synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve signal.[2] The enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[8] In conditions like Alzheimer's disease, there is a deficit of ACh. AChE inhibitors, such as Donepezil, block the action of AChE, leading to an accumulation of ACh in the synaptic cleft. This prolongs the presence of ACh, thereby enhancing cholinergic signaling and improving cognitive function.[2]
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Experimental Protocols
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining AChE activity and screening for inhibitors using the Ellman's method.[9][10] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Donepezil hydrochloride (as a positive control)
-
Test compounds (potential inhibitors)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source (e.g., 1 U/mL).[9]
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to create a series of concentrations for IC50 determination.
-
Prepare stock solutions of test compounds in a suitable solvent and dilute with phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[9]
-
Prepare a 14 mM stock solution of ATCI in phosphate buffer.[9]
-
-
Assay Setup (96-well plate):
-
Test wells: Add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution.[9]
-
Positive control wells: Add 140 µL of phosphate buffer, 10 µL of Donepezil solution (at various concentrations), and 10 µL of AChE solution.
-
Negative control (100% activity) wells: Add 140 µL of phosphate buffer, 10 µL of buffer/solvent (without inhibitor), and 10 µL of AChE solution.[9]
-
Blank wells: Add 150 µL of phosphate buffer and 10 µL of AChE solution (no substrate will be added to these wells).
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.[9]
-
-
Colorimetric Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
-
% Inhibition = [(Rate of negative control - Rate of test well) / Rate of negative control] * 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow: Screening for New AChE Inhibitors
The process of screening for new AChE inhibitors involves several key steps, from initial high-throughput screening to the detailed characterization of lead compounds. Donepezil is used as a reference standard throughout this process to validate the assay and benchmark the potency of new chemical entities.
Caption: Workflow for screening and development of new AChE inhibitors.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Zanapezil Fumarate Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Zanapezil Fumarate (Donepezil) in rodent behavioral studies, based on established research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in relevant animal models of cognitive impairment.
Mechanism of Action
Zanapezil, an acetylcholinesterase inhibitor, is primarily investigated for its potential in treating dementia, particularly in Alzheimer's disease.[1] Its main function is to inhibit the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase.[1][2][3] This action increases the concentration of acetylcholine in the brain, which is crucial for cognitive processes like learning and memory.[2] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels and subsequent cognitive decline.[2] By preserving acetylcholine, Zanapezil aims to enhance cholinergic neurotransmission and improve cognitive function.[1][2]
Beyond its primary role as an acetylcholinesterase inhibitor, Zanapezil may also exert other neuroprotective effects. These include protecting against glutamate-induced excitotoxicity, modulating other neurotransmitter systems, promoting neurotrophic mechanisms, and improving cerebrovascular function.[4]
References
Application Notes and Protocols for Assessing Zanapezil Fumarate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanapezil Fumarate is an acetylcholinesterase (AChE) inhibitor under investigation for the treatment of dementia associated with Alzheimer's disease (AD).[1] The primary mechanism of action is believed to be the inhibition of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2][3][4] By inhibiting AChE, Zanapezil increases the concentration of ACh in the brain, which may help improve cholinergic transmission and enhance cognitive function.[1][2]
Cell-based assays are crucial for the preclinical evaluation of this compound's efficacy. They provide a controlled in vitro environment to quantify the compound's direct effect on its molecular target, assess its potential for neuroprotection, and investigate its impact on other pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) toxicity and tau hyperphosphorylation.[5][6] These assays are instrumental in determining dose-response relationships, specificity, and the underlying cellular mechanisms of action before advancing to more complex model systems.
Cholinergic Signaling Pathway and Zanapezil's Mechanism of Action
Cholinergic signaling is essential for cognitive processes, including learning and memory.[7][8] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to cholinergic receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft.[7][9] In Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline.[2] Zanapezil, as an AChE inhibitor, blocks the action of AChE, leading to elevated ACh levels in the synapse, thereby enhancing neuronal communication.[1][10]
Caption: Cholinergic synapse showing Zanapezil's inhibition of AChE.
Primary Efficacy Assay: Acetylcholinesterase (AChE) Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of AChE. The most common method is a colorimetric assay based on the Ellman method.[11][12][13]
Application Note
The principle of this assay is the measurement of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[13] The rate of color development is proportional to AChE activity. The inhibitory effect of Zanapezil is determined by measuring the reduction in color formation in its presence.
Experimental Protocol: AChE Inhibition Assay (96-well plate)
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
This compound stock solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 140 µL of Assay Buffer, 10 µL of AChE working solution, and 10 µL of the respective this compound dilution.
-
Positive Control (No Inhibitor): Add 140 µL of Assay Buffer, 10 µL of AChE working solution, and 10 µL of Assay Buffer (or vehicle).
-
Blank (No Enzyme): Add 150 µL of Assay Buffer and 10 µL of Assay Buffer (or vehicle).
-
-
Incubation: Incubate the plate at 25°C for 10-15 minutes.[12]
-
Reaction Initiation:
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and then kinetically every 1-2 minutes for 10-20 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percent inhibition for each Zanapezil concentration using the formula: % Inhibition = [(Rate of Positive Control - Rate of Test Well) / Rate of Positive Control] * 100
-
Plot the % Inhibition against the log of Zanapezil concentration to determine the IC₅₀ value.
-
Data Presentation
| Zanapezil [nM] | Avg. Absorbance Rate (ΔA₄₁₂/min) | % Inhibition |
| 0 (Control) | 0.085 | 0.0 |
| 1 | 0.078 | 8.2 |
| 10 | 0.061 | 28.2 |
| 50 | 0.044 | 48.2 |
| 100 | 0.030 | 64.7 |
| 500 | 0.012 | 85.9 |
| 1000 | 0.005 | 94.1 |
Secondary Efficacy Assay: Neuroprotection Against Aβ-Induced Toxicity
This assay evaluates the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[14]
Application Note
Soluble oligomers of Aβ are known to be neurotoxic and are implicated in the synaptic dysfunction and neuronal cell death observed in AD.[15][16] This cell-based model exposes cultured neuronal cells (such as the human neuroblastoma cell line SH-SY5Y or primary neurons) to pre-aggregated Aβ oligomers to induce cell death. The neuroprotective efficacy of Zanapezil is quantified by its ability to improve cell viability in the presence of the Aβ insult.[14][15] Cell viability can be assessed using various methods, including the MTT assay, which measures mitochondrial reductase activity in living cells.[17][18]
Experimental Protocol: Aβ Neurotoxicity and MTT Assay
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ₁₋₄₂ peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Aβ₁₋₄₂ Oligomer Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (e.g., HFIP), evaporate the solvent, and resuspend in DMSO.
-
Dilute into cold cell culture medium to a final concentration (e.g., 10 µM) and incubate at 4°C for 24 hours to form oligomers.
-
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells according to standard protocols.
-
Seed cells into a 96-well plate at a density of 15,000 cells/well and allow them to adhere for 24 hours.[16]
-
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours as a pre-treatment.
-
Add the prepared Aβ₁₋₄₂ oligomers to the wells (final concentration e.g., 5 µM).
-
Include control wells: Untreated cells (vehicle only), cells treated with Zanapezil only, and cells treated with Aβ₁₋₄₂ only.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16]
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Absorbance of Test Well / Absorbance of Untreated Control Well) * 100
-
Data Presentation
| Treatment Group | Zanapezil [µM] | Aβ₁₋₄₂ (5 µM) | Avg. Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | - | 0.95 | 100.0 |
| Aβ₁₋₄₂ Only | 0 | + | 0.48 | 50.5 |
| Zanapezil + Aβ₁₋₄₂ | 0.1 | + | 0.55 | 57.9 |
| Zanapezil + Aβ₁₋₄₂ | 1 | + | 0.71 | 74.7 |
| Zanapezil + Aβ₁₋₄₂ | 10 | + | 0.85 | 89.5 |
| Zanapezil Only | 10 | - | 0.94 | 98.9 |
Workflow Diagram
Caption: Workflow for the Aβ-induced neurotoxicity assay.
Secondary Efficacy Assay: Modulation of Tau Phosphorylation
This assay assesses whether this compound can influence the hyperphosphorylation of the tau protein, another critical hallmark of Alzheimer's pathology.[5]
Application Note
In AD, the microtubule-associated protein tau becomes abnormally hyperphosphorylated, leading it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[5] These tangles disrupt neuronal function and contribute to cell death. This assay uses a cellular model, such as the U2OS cell line stably expressing mutant human tau, to screen for compounds that can inhibit or reverse tau phosphorylation.[19] The level of phosphorylated tau (p-Tau) can be quantified using methods like ELISA or high-content imaging.
Experimental Protocol: Cell-Based Tau Phosphorylation ELISA
Materials:
-
Tau-expressing cell line (e.g., SH-SY5Y or a specialized line like U2OS-Tau)
-
Cell lysis buffer
-
Phospho-tau specific ELISA kit (e.g., for p-Tau at Ser202/Thr205)
-
Total tau ELISA kit (for normalization)
-
Protein assay reagent (e.g., BCA)
-
This compound
-
An agent to induce hyperphosphorylation (e.g., okadaic acid), if necessary for the model.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate (e.g., 24-well or 96-well).
-
Once confluent, treat the cells with various concentrations of this compound for 24 hours.
-
Include a positive control (a known kinase inhibitor) and a negative control (vehicle). If using an inducer, add it to the appropriate wells for the final few hours of incubation.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Add cell lysis buffer to each well, incubate on ice, and scrape to collect the cell lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading in the ELISA.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the phospho-tau and total tau ELISA kits.
-
Typically, this involves adding a standardized amount of protein lysate to antibody-coated wells, followed by incubation with detection antibodies and a substrate.
-
-
Measurement and Data Analysis:
-
Read the absorbance on a microplate reader at the wavelength specified by the kit.
-
Calculate the concentration of p-Tau and total Tau from the standard curve.
-
Normalize the p-Tau level to the total Tau level for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
| Zanapezil [µM] | Normalized p-Tau/Total Tau Ratio | % of Control |
| 0 (Control) | 1.25 | 100.0 |
| 0.1 | 1.18 | 94.4 |
| 1 | 1.02 | 81.6 |
| 10 | 0.81 | 64.8 |
| 50 | 0.65 | 52.0 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. innoprot.com [innoprot.com]
- 16. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 19. innoprot.com [innoprot.com]
Zanapezil Fumarate: A Tool for Interrogating Cholinergic Pathways in the Brain
For Research Use Only. Not for use in diagnostic procedures.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Zanapezil Fumarate in studying cholinergic pathways in the brain. This compound is an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1] Although its clinical development was discontinued due to a lack of dose-dependent effects in trials, its properties as a selective inhibitor of acetylcholinesterase make it a potentially valuable research tool for elucidating the role of acetylcholine in neuronal function and dysfunction.[1] These notes offer a framework for utilizing this compound in preclinical research settings, with a focus on in vitro and in vivo methodologies to explore its impact on cholinergic neurotransmission.
Introduction to Cholinergic Pathways and this compound
The cholinergic system is a crucial neuromodulatory network in the brain, playing a significant role in cognitive functions such as learning, memory, and attention.[2][3][4] This system relies on the neurotransmitter acetylcholine (ACh) to transmit signals between neurons.[2][3] Cholinergic neurons are located in specific brain regions, including the basal forebrain and brainstem, and project widely throughout the brain.[4][5] The actions of ACh are mediated by two types of receptors: nicotinic and muscarinic acetylcholine receptors.[2] The termination of ACh signaling is primarily controlled by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh in the synaptic cleft.[6]
A deficit in cholinergic neurotransmission is a well-established pathological feature of Alzheimer's disease, leading to cognitive decline.[6] Consequently, inhibitors of AChE have been a cornerstone in the symptomatic treatment of this neurodegenerative disorder.[7] By blocking AChE, these inhibitors increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic function.[6][8][9]
This compound (formerly TAK-147) is a selective acetylcholinesterase inhibitor.[1] Its mechanism of action is centered on the inhibition of the AChE enzyme, which prevents the breakdown of acetylcholine and subsequently increases its levels in the brain.[1] This enhancement of cholinergic transmission is expected to improve cognitive function in conditions where the cholinergic system is compromised.[1] While its clinical development was halted, its specific inhibitory action provides a valuable mechanism for researchers to probe the intricacies of cholinergic pathways.
Mechanism of Action
This compound acts as a reversible inhibitor of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying cholinergic signaling at both nicotinic and muscarinic receptors. This targeted action allows for the specific investigation of downstream effects of enhanced cholinergic tone in various neural circuits.
Below is a diagram illustrating the mechanism of action of this compound within the cholinergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
Application Note: High-Throughput LC-MS/MS Method for the Identification of Zanapezil Fumarate Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and characterization of Zanapezil Fumarate metabolites. Zanapezil, a reversible inhibitor of acetylcholinesterase, undergoes extensive metabolism in the liver.[1][2] Understanding its metabolic fate is crucial for drug development and safety assessment. This method enables the separation and identification of major metabolites from in vitro and in vivo samples, providing valuable insights into the biotransformation pathways of the drug.
Introduction
Zanapezil, also known as Donepezil, is a widely prescribed medication for the treatment of Alzheimer's disease.[2] It acts by reversibly inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain.[2] The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, as well as through glucuronidation.[1][2] The main metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[3][4][5] The resulting metabolites are then often conjugated with glucuronic acid or sulfate before excretion.[4]
This application note provides a detailed protocol for the identification of Zanapezil metabolites using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). The method is suitable for the analysis of various biological matrices, including liver microsomes, plasma, urine, and feces.
Experimental Protocols
Sample Preparation: In Vitro Metabolism in Liver Microsomes
This protocol describes the incubation of this compound with liver microsomes to generate metabolites in a controlled environment.
Materials:
-
This compound
-
Human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Extraction from Plasma
This protocol details the extraction of Zanapezil and its metabolites from plasma samples using liquid-liquid extraction (LLE).
Materials:
-
Plasma samples containing Zanapezil and its metabolites
-
Internal Standard (IS) solution (e.g., Donepezil-D4 or a structurally similar compound)
-
Extraction solvent: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v)[6] or methyl tert-butyl ether.[7]
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, Kinetex C18)[6][8] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium formate (pH 5.0)[8][9] |
| Mobile Phase B | Acetonitrile or Methanol[6][8] |
| Gradient | A suitable gradient to separate the parent drug from its metabolites (e.g., starting with a low percentage of B, increasing to a high percentage over several minutes) |
| Flow Rate | 0.3 - 0.6 mL/min[6][9] |
| Injection Volume | 3 - 20 µL[6][8] |
| Column Temperature | 35 - 40°C[8] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[8] |
| Scan Type | Full Scan for metabolite discovery, followed by Product Ion Scan (PIS) or Selected Reaction Monitoring (SRM) for targeted analysis and structural elucidation |
| Source Temperature | 300 - 400°C[8] |
| Nebulizing Gas Flow | 2 L/min[8] |
| Drying Gas Flow | 15 L/min[8] |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the major metabolites of Zanapezil (Donepezil) that can be identified using this method.
| Metabolite ID | Metabolic Pathway | Description |
| M1/M2 | O-dealkylation and Hydroxylation | 6-O-desmethyldonepezil and 5-O-desmethyldonepezil[4][10] |
| M3 | N-oxidation | Donepezil-N-oxide[4] |
| M4 | N-debenzylation / Hydrolysis | N-desbenzyldonepezil[4][10] |
| M5 | O-demethylation | Didesmethyldonepezil[4] |
| M11/M12 | Glucuronidation | Glucuronide conjugates of M1 and M2[4][10] |
Visualizations
Caption: Experimental workflow for Zanapezil metabolite identification.
Caption: Major metabolic pathways of Zanapezil (Donepezil).
Conclusion
The LC-MS/MS method presented in this application note is a powerful tool for the comprehensive identification and characterization of this compound metabolites. The detailed protocols for sample preparation and analysis, combined with the provided information on major metabolic pathways, will aid researchers in drug metabolism and pharmacokinetic studies. This method can be readily adapted for various biological matrices and provides the sensitivity and specificity required for complex metabolite profiling.
References
- 1. ClinPGx [clinpgx.org]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zanapezil Fumarate (Donepezil) in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanapezil Fumarate, commonly known as Donepezil, is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE). While its primary clinical use is in the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain, extensive preclinical research has uncovered its potential as a neuroprotective agent.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in primary neuronal culture experiments to investigate its neuroprotective effects and underlying molecular mechanisms.
Primary neuronal cultures are a fundamental tool in neurobiology, offering a controlled environment to study neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds.[5][6] The protocols outlined below detail methods for assessing the neuroprotective properties of Donepezil against common cellular stressors, including glutamate-induced excitotoxicity, oxygen-glucose deprivation (OGD), and amyloid-beta (Aβ) toxicity.
Mechanism of Action
Donepezil's neuroprotective effects extend beyond its role as an AChE inhibitor.[1][4] Studies in primary cortical neurons have demonstrated that Donepezil can protect against neuronal damage through the activation of specific signaling pathways. A key pathway implicated is the PI3K-Akt signaling cascade , which promotes cell survival.[4][7][8] This activation is often initiated through the stimulation of nicotinic acetylcholine receptors (nAChRs) , particularly the α7 subtype.[3][6][9][10] By activating these receptors, Donepezil can trigger a cascade that leads to the inhibition of pro-apoptotic factors and the enhancement of cell survival mechanisms.
Furthermore, Donepezil has been shown to attenuate glutamate-induced calcium influx and reduce the surface expression of NMDA receptors, thereby mitigating excitotoxicity.[3][11] It also demonstrates anti-inflammatory properties in the central nervous system.[7][12]
Data Presentation: Quantitative Effects of this compound (Donepezil)
The following tables summarize the quantitative data from studies investigating the effects of Donepezil in primary neuronal cultures.
| Table 1: Neuroprotective Effects of Donepezil Against Oxygen-Glucose Deprivation (OGD) | |
| Cell Type | Rat Primary Cortical Neurons[1][2] |
| Assay | Lactate Dehydrogenase (LDH) Release (Marker of cell damage)[1][2] |
| Donepezil Concentration | % Decrease in LDH Release (Mean) |
| 0.1 µM | Significant decrease[1][2] |
| 1 µM | Significant decrease[1][2] |
| 10 µM | Significant decrease[1][2] |
| Summary | Donepezil demonstrates a concentration-dependent neuroprotective effect against OGD-induced cell death.[1][2] |
| Table 2: Neuroprotective Effects of Donepezil Against Glutamate-Induced Excitotoxicity | |
| Cell Type | Rat Primary Cortical Neurons[3][6][11] |
| Assay | LDH Release / Cell Viability[3][11] |
| Donepezil Concentration | Observation |
| 1 µM | Significantly decreased LDH release in response to NMDA.[11] |
| 10 µM | Maximal neuroprotective effect against glutamate excitotoxicity.[3] |
| 100 µM | Only slightly inhibited binding to the NMDA receptor complex.[11] |
| Summary | Pre-treatment with Donepezil protects neurons from glutamate-induced cell death, an effect mediated by nAChRs and not direct NMDA receptor antagonism.[3][6][11] |
| Table 3: Effects of Donepezil on Amyloid-Beta (Aβ) Levels | |
| Cell Type | Rat Primary Cortical Neurons[13][14] |
| Assay | ELISA for Aβ40 and Aβ42 in culture media[13][14] |
| Donepezil Treatment | Observation |
| 0.1 - 10 µM for 72h | Concentration-dependent decrease in Aβ40 levels.[13][14] |
| 1 µM for 24-72h | Time-dependent decrease in Aβ40 and Aβ42 levels.[13][14] |
| Summary | Donepezil treatment reduces the levels of secreted Aβ peptides in primary cortical neurons.[13][14] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation (Rat Cortex)
This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18-E19)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating: Coat culture plates with 100 µg/mL Poly-D-lysine overnight at 37°C. Wash plates three times with sterile water and then coat with 10 µg/mL laminin for at least 4 hours at 37°C.
-
Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the uterine horn and remove the embryos.
-
Cortical Tissue Isolation: Decapitate the embryos and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Add DNase I to a final concentration of 0.05% and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (DMEM/F12 with 10% FBS, B-27, GlutaMAX, and Penicillin-Streptomycin), and count the viable cells using a hemocytometer.
-
Culture: Plate the neurons on the pre-coated plates at a desired density (e.g., 2 x 10^5 cells/cm²). After 24 hours, replace the plating medium with a serum-free maintenance medium (Neurobasal medium with B-27, GlutaMAX, and Penicillin-Streptomycin).
Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol details the steps to assess the neuroprotective effect of Donepezil against glutamate-induced cell death.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
Donepezil hydrochloride stock solution (in sterile water or DMSO)
-
Glutamate stock solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Culture medium
Procedure:
-
Pre-treatment: Treat the primary neuronal cultures with various concentrations of Donepezil (e.g., 0.1, 1, 10 µM) for 24-48 hours.[3] Include a vehicle control group.
-
Glutamate Exposure: Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 30-100 µM) for a specified duration (e.g., 10 minutes to 24 hours).[3][6]
-
Assessment of Cell Death:
-
Collect the culture supernatant.
-
Measure LDH release using a commercially available kit according to the manufacturer's instructions.
-
Normalize the LDH release in the treated groups to the control group (untreated) and the maximum LDH release group (lysed cells).
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by Donepezil by comparing the LDH release in Donepezil-treated groups to the glutamate-only treated group.
Protocol 3: Western Blot Analysis of PI3K-Akt Pathway Activation
This protocol is for examining the effect of Donepezil on the phosphorylation status of key proteins in the PI3K-Akt signaling pathway.
Materials:
-
Primary neuronal cultures treated with Donepezil as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK-3β, anti-total-GSK-3β).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
References
- 1. Protective effect of donepezil in a primary culture of rat cortical neurons exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphology of acetylcholinesterase-containing neurons in primary cultures of dissociated rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. pharm.or.jp [pharm.or.jp]
- 11. Protective effect of donepezil in primary-cultured rat cortical neurons exposed to N-methyl-d-aspartate (NMDA) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for the Dissolution of Zanapezil Fumarate for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Note
Zanapezil is an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. As the fumarate salt, its solubility and handling characteristics are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the dissolution of Zanapezil Fumarate intended for use in various in vitro experimental settings, such as enzyme inhibition assays and cell-based studies.
Due to the limited publicly available data on the specific solubility of this compound, this protocol is based on general principles for handling fumarate salts of poorly soluble compounds and best practices for acetylcholinesterase inhibitors. It is strongly recommended that researchers perform initial small-scale solubility tests to determine the optimal solvent and conditions for their specific experimental needs.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Methanol, HPLC grade
-
Sterile deionized water or cell culture grade water
-
Phosphate-buffered saline (PBS), sterile
-
Aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., pH 5.0, 6.8, 7.4)
-
Sterile microcentrifuge tubes
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Magnetic stirrer and stir bars
-
pH meter
-
Sterile laminar flow hood
-
Incubator or water bath at 37°C
-
Microscope
Experimental Protocols
Preliminary Solubility Assessment
Objective: To determine the most suitable solvent for preparing a high-concentration stock solution of this compound.
Methodology:
-
Accurately weigh 1-5 mg of this compound into separate sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 100 µL) of a test solvent (DMSO, ethanol, methanol, or an aqueous buffer).
-
Vortex the tubes vigorously for 30-60 seconds.
-
Visually inspect for dissolution. If the compound has not fully dissolved, proceed with the following steps.
-
Place the tubes in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes to aid dissolution.
-
If the compound remains insoluble, incrementally add more solvent (e.g., in 50 µL aliquots) and repeat steps 3-6 until the compound is fully dissolved.
-
Record the final concentration at which the compound completely dissolves in each solvent.
-
Visually inspect the solutions under a microscope for any undissolved particulates.
-
Based on these results, select the solvent that dissolves the compound at the highest concentration and is compatible with the intended downstream application. For cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
Preparation of a High-Concentration Stock Solution
Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution to working concentrations.
Methodology:
-
Based on the preliminary solubility assessment, select the most appropriate solvent. DMSO is a common choice for poorly soluble compounds due to its high solvating power.
-
In a sterile laminar flow hood, accurately weigh the desired amount of this compound into a sterile conical tube.
-
Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Sonication and gentle warming (if necessary) can be used to facilitate dissolution.
-
Once dissolved, filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination or undissolved microparticles.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be determined, but it is a common practice to prepare fresh stock solutions regularly.
Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final desired concentrations for use in in vitro experiments.
Methodology:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
To minimize the precipitation of the compound when diluting from an organic solvent into an aqueous medium, it is recommended to add the stock solution to the medium while vortexing or gently swirling the tube.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of the specific cells or assay system being used.
-
Prepare fresh working solutions for each experiment to ensure consistency and avoid degradation of the compound.
Data Presentation
The following table should be used to record the results of the preliminary solubility assessment.
| Solvent | Initial Mass of this compound (mg) | Final Volume of Solvent (µL) | Calculated Solubility (mg/mL) | Calculated Molar Solubility (M) | Observations (e.g., Clear, Precipitate, Color) |
| DMSO | |||||
| Ethanol | |||||
| Methanol | |||||
| PBS (pH 7.4) | |||||
| Citrate Buffer (pH 5.0) | |||||
| Phosphate Buffer (pH 6.8) |
Note: The molar solubility should be calculated based on the molecular weight of this compound.
Visualization of Signaling Pathway and Experimental Workflow
Cholinergic Signaling Pathway Inhibition by Zanapezil
Zanapezil, as an acetylcholinesterase inhibitor, is expected to act on the cholinergic signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Workflow for this compound Dissolution and Use
The following diagram outlines the general workflow from receiving the compound to its use in an in vitro assay.
Zanapezil Fumarate and its Analogs in Synaptic Plasticity and Memory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Zanapezil (TAK-147) is a selective acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease.[1] The primary mechanism of action for Zanapezil and similar compounds is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By preventing the degradation of acetylcholine, these inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This enhanced signaling is believed to improve cognitive functions such as memory and learning, which are often impaired in neurodegenerative diseases like Alzheimer's.[2][3] Although the development of Zanapezil was discontinued due to a lack of dose-dependent effects in clinical trials, the study of acetylcholinesterase inhibitors and other cognitive enhancers remains a critical area of research for understanding and treating cognitive decline.[1]
This document provides detailed application notes and experimental protocols relevant to the study of compounds like Zanapezil Fumarate, using the well-characterized AChE inhibitor Donepezil and the novel cognitive enhancer CE-104 as examples to illustrate their effects on synaptic plasticity and memory.
Mechanism of Action: Enhancing Cholinergic Signaling
Acetylcholinesterase inhibitors like Zanapezil and Donepezil exert their effects by reversibly binding to and inhibiting the acetylcholinesterase enzyme.[4] This leads to an accumulation of acetylcholine in the synaptic cleft, making more of the neurotransmitter available to bind to postsynaptic receptors. This enhanced cholinergic activity is thought to underlie the improvements in cognitive function observed in patients.[2]
Beyond simple AChE inhibition, some of these compounds may have other neuroprotective effects, including the modulation of other neurotransmitter systems, protection against glutamate-induced excitotoxicity, and the promotion of neurotrophic factors.[5]
Mechanism of action for acetylcholinesterase inhibitors.
Quantitative Data on Cognitive Enhancers
The following tables summarize key quantitative data for Donepezil and the research compound CE-104.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Donepezil
| Parameter | Value | Reference |
| Mechanism of Action | Reversible Acetylcholinesterase Inhibitor | [4] |
| Bioavailability | 100% | [4] |
| Protein Binding | 96% | [4] |
| Metabolism | CYP2D6, CYP3A4, Glucuronidation | [4] |
| Elimination Half-life | ~70 hours | [4] |
| Time to Peak Plasma | 3-4 hours | [4] |
Table 2: In Vitro Activity of the Novel Cognitive Enhancer CE-104
| Target | IC₅₀ (µM) | Reference |
| Dopamine Transporter (DAT) | 27.88 ± 0.104 | [6] |
| Norepinephrine Transporter (NET) | 160.40 ± 0.09561 | [6] |
| Serotonin Transporter (SERT) | ~955009 ± 440.4 | [6] |
Table 3: Efficacy of Donepezil in a 24-Week Clinical Trial for Alzheimer's Disease
| Treatment Group | N | Mean Change from Baseline in ADAS-cog Score (Week 24) | P-value vs. Placebo | Reference |
| Placebo | 162 | - | - | [7] |
| Donepezil (5 mg/day) | 154 | Significant Improvement | < 0.05 | [7] |
| Donepezil (10 mg/day) | 157 | Significant Improvement | < 0.05 | [7] |
| ADAS-cog = Alzheimer's Disease Assessment Scale-cognitive subscale |
Experimental Protocols
Protocol 1: In Vitro Measurement of Acetylcholinesterase Inhibition
Objective: To determine the in vitro potency of a test compound (e.g., this compound analog) in inhibiting acetylcholinesterase activity.
Materials:
-
Test compound
-
Recombinant human acetylcholinesterase
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of acetylcholinesterase, and DTNB to each well.
-
Initiate the enzymatic reaction by adding acetylthiocholine iodide to each well.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Workflow for in vitro AChE inhibition assay.
Protocol 2: Assessment of Spatial Working Memory using the Radial Arm Maze
Objective: To evaluate the effect of a test compound on spatial working memory in rodents. This protocol is based on studies of the cognitive enhancer CE-104.[6]
Apparatus:
-
An eight-arm radial maze elevated from the floor.
-
Food rewards (e.g., sucrose pellets).
Procedure:
-
Habituation: Allow the animals to explore the maze for several days to acclimate.
-
Training:
-
Place a food reward at the end of each of the eight arms.
-
Place the animal in the center of the maze and allow it to freely explore and consume the rewards.
-
A session ends when all eight rewards have been consumed or after a set time limit (e.g., 10 minutes).
-
Conduct one training session per day for several days.
-
-
Testing:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test session.
-
Bait only four of the eight arms with a food reward. The same four arms should be baited for each animal within a testing day, but the pattern should be varied across days.
-
Place the animal in the center of the maze and allow it to explore.
-
-
Data Collection and Analysis:
-
Record the number of working memory errors (re-entry into an arm that was already visited within the same trial).
-
Record the number of reference memory errors (entry into an arm that was never baited).
-
Record the latency to consume all four rewards.
-
Compare the performance of the compound-treated group to the vehicle-treated group. A significant reduction in working memory errors indicates an improvement in spatial working memory.[6]
-
Protocol 3: Electrophysiological Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine if a test compound modulates synaptic plasticity by measuring its effect on Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[8][9]
Materials:
-
Rodent brain slicing apparatus (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection microscope
-
Recording chamber and perfusion system
-
Electrophysiology rig with amplifier, digitizer, and stimulating and recording electrodes
-
Test compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses to the stimulating electrode at a low frequency (e.g., 0.05 Hz) and record the baseline fEPSPs for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs at the baseline frequency for at least 60 minutes after LTP induction.
-
-
Drug Application:
-
To test the effect of a compound, perfuse the slice with aCSF containing the test compound for a period before and during LTP induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the baseline average.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope after induction) between control and compound-treated slices. An enhancement of LTP would suggest the compound has positive effects on synaptic plasticity.
-
Simplified signaling pathway for Long-Term Potentiation (LTP).
Conclusion
While this compound itself did not proceed through clinical development, the principles of its intended mechanism of action—enhancing cholinergic neurotransmission—remain a cornerstone of symptomatic treatment for Alzheimer's disease. The protocols and data presented here, using Donepezil and other cognitive enhancers as models, provide a framework for researchers to investigate novel compounds aimed at improving synaptic plasticity and memory. The combination of in vitro enzymatic assays, in vivo behavioral studies, and ex vivo electrophysiological recordings is essential for a comprehensive evaluation of potential cognitive-enhancing drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Heterocyclic Compound CE-104 Enhances Spatial Working Memory in the Radial Arm Maze in Rats and Modulates the Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synapse-specific structural plasticity that protects and refines local circuits during LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Zanapezil Fumarate solubility for IV administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intravenous (IV) administration of Zanapezil Fumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound for IV administration.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous media | Zanapezil free base has very low aqueous solubility. The fumarate salt improves solubility, but it may still be insufficient in neutral pH. Zanapezil is a basic compound (predicted pKa of the strongest basic amine is 9.24) and will be more soluble in acidic conditions. | 1. Adjust pH: Lower the pH of the aqueous vehicle to below the pKa of Zanapezil. A pH of 2-4 is a good starting point. Use a pharmaceutically acceptable acid such as hydrochloric acid or citric acid. 2. Use Co-solvents: Incorporate a water-miscible organic co-solvent. See the Co-solvency section in the Experimental Protocols for a list of suitable co-solvents and starting concentrations. |
| Drug precipitates after dilution or during administration | The formulation is not robust enough to handle changes in pH or concentration upon dilution in infusion fluids or blood. | 1. Optimize Co-solvent/pH: Re-evaluate the pH and co-solvent system to ensure the drug remains solubilized upon dilution. 2. Complexation: Utilize cyclodextrins to form inclusion complexes and enhance solubility. See the Complexation with Cyclodextrins protocol. 3. Micellar Solubilization: Formulate with surfactants to create micelles that encapsulate the drug. |
| Incomplete dissolution or slow dissolution rate | The particle size of the this compound powder may be too large, limiting the surface area for dissolution. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to reduce the particle size of the drug substance. An increased surface area can improve the dissolution rate.[1] |
| Formulation is unstable and shows degradation | This compound may be susceptible to hydrolysis or oxidation, especially at non-optimal pH values or in the presence of certain excipients. | 1. Stability Studies: Conduct forced degradation studies to identify the degradation pathways. 2. pH Optimization: Determine the pH of maximum stability. 3. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 4. Chelating Agents: If metal-catalyzed degradation is suspected, add a chelating agent like EDTA. |
| High concentration of excipients required, leading to toxicity concerns | Some solubilization techniques, like co-solvency, may require high concentrations of organic solvents that are not suitable for IV administration. | 1. Combination Approach: Use a combination of solubilization techniques to reduce the required concentration of any single excipient. For example, a combination of pH adjustment, a low concentration of a co-solvent, and a cyclodextrin may be effective. 2. Novel Excipients: Investigate the use of novel, less toxic excipients such as polymeric micelles. |
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of Zanapezil?
A1: Based on computational models, Zanapezil has the following predicted properties:
| Property | Predicted Value | Source |
| Water Solubility | 0.000615 mg/mL | DrugBank |
| logP | 5.15 | DrugBank |
| pKa (Strongest Basic) | 9.24 | DrugBank |
These values suggest that Zanapezil is a poorly water-soluble, highly lipophilic, and basic compound. The fumarate salt is used to improve its aqueous solubility.
Q2: What is a good starting point for pH adjustment to dissolve this compound?
A2: Given the predicted pKa of 9.24 for the strongest basic amine, a pH of 2-4 would be a reasonable starting point to ensure the molecule is fully protonated and in its more soluble form. You can use dilute hydrochloric acid or a citrate buffer to achieve this pH.
Q3: Which co-solvents are suitable for IV administration of this compound?
A3: Common co-solvents used in parenteral formulations include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 and 400.[2] It is crucial to start with the lowest effective concentration and consider the potential for toxicity.
Q4: How can I improve the stability of my this compound IV formulation?
A4: To improve stability, you should:
-
Determine the optimal pH for both solubility and stability.
-
Protect the formulation from light if it is found to be light-sensitive.
-
Consider preparing the formulation under an inert gas like nitrogen to prevent oxidation.
-
Conduct compatibility studies with all excipients and the final container closure system.
Q5: What are some advanced techniques to improve the solubility of this compound for IV administration?
A5: If traditional methods like pH adjustment and co-solvency are insufficient, you can explore:
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic Zanapezil molecule, increasing its apparent water solubility.[3]
-
Micellar solubilization: Surfactants can form micelles that carry the drug in their hydrophobic core.[4]
-
Lipid-based formulations: For very lipophilic drugs, lipid emulsions or liposomes can be a viable delivery system.[4][5][6]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[7]
Experimental Protocols
Protocol 1: Solubility Determination
Objective: To determine the solubility of this compound in various aqueous and non-aqueous vehicles.
Methodology:
-
Prepare a series of solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 9) using appropriate buffers.
-
Add an excess amount of this compound to each solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvency Formulation
Objective: To enhance the solubility of this compound using a co-solvent system.
Methodology:
-
Select a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of vehicle systems with increasing concentrations of the co-solvent in an aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine the solubility of this compound in each co-solvent mixture following the procedure in Protocol 1.
-
Identify the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent.
Protocol 3: Complexation with Cyclodextrins
Objective: To improve the solubility of this compound through inclusion complexation with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 15%, 20% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Follow the solubility determination procedure as outlined in Protocol 1.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation efficiency.
Visualizations
References
- 1. Zanapezil | C25H32N2O | CID 198752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | C29H36N2O5 | CID 5282215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2011069076A2 - Sustained release donepezil formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. VX (nerve agent) - Wikipedia [en.wikipedia.org]
Zanapezil Fumarate Aqueous Stability: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Zanapezil Fumarate in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is substantially based on data from studies on Donepezil, a structurally analogous compound. These recommendations should be adapted and verified for this compound in your specific experimental context.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
Answer: Precipitation in an aqueous solution of a fumarate salt like this compound is often linked to pH-dependent solubility.
-
Potential Cause: The pH of your solution may have shifted, decreasing the solubility of Zanapezil. Fumarate salts of basic drugs are more soluble in acidic conditions. An increase in pH towards neutral or alkaline conditions can cause the free base to precipitate.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is higher than expected, adjust it to a more acidic pH (e.g., pH 4-5) using a suitable buffer (e.g., acetate buffer). Observe if the precipitate redissolves.
-
For future experiments, prepare your solutions in a buffered system to maintain a stable pH.
-
Consider the concentration. You may be exceeding the solubility limit at the current pH and temperature. Try preparing a more dilute solution.
-
-
Issue 2: Loss of Potency or Unexpected Peaks in Chromatographic Analysis
-
Question: I am observing a decrease in the concentration of this compound over time, accompanied by the appearance of new peaks in my HPLC/UPLC analysis. What are the likely degradation pathways?
Answer: Based on studies of the analogous compound Donepezil, this compound is susceptible to degradation under certain conditions, primarily hydrolysis and oxidation.[1][2][3]
-
Alkaline Hydrolysis: Significant degradation is expected in basic conditions.[1][2][3] The ester and amide-like functionalities in similar structures are prone to cleavage under high pH.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products, such as N-oxides.[4] Exposure to air (oxygen) over extended periods can also contribute to oxidative degradation.
-
Photodegradation: Although generally less pronounced than hydrolysis and oxidation for similar compounds, exposure to light, especially UV light, can cause degradation.[5]
Troubleshooting Steps:
-
Control the pH: Maintain the pH of your solution in the acidic range (e.g., pH 4-6) where the compound is likely more stable.
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.[5]
-
De-gas Solvents: For long-term storage or when working with sensitive analytical techniques, de-gassing the aqueous solvent can help to reduce dissolved oxygen and minimize oxidation.
-
Use of Antioxidants: If oxidative degradation is a significant issue, the addition of antioxidants could be considered, but their compatibility with the experimental setup must be verified.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow down the rate of all chemical degradation reactions.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary factors influencing the stability of this compound in aqueous solutions?
Answer: The primary factors are pH, presence of oxidizing agents, light exposure, and temperature . Based on data from the analogous compound Donepezil, this compound is expected to be most stable in acidic aqueous solutions and protected from light. It is particularly susceptible to degradation in alkaline and oxidative environments.[1][2][3]
-
Question 2: What is a suitable pH range for preparing and storing this compound aqueous solutions?
Answer: While specific data for this compound is not available, for the analogous compound Donepezil, acidic conditions are preferred. A pH range of 4 to 6 is a reasonable starting point to enhance stability by keeping the molecule protonated and minimizing alkaline hydrolysis.
-
Question 3: How should I store my this compound stock solutions?
Answer: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable.[6] All solutions should be stored in tightly sealed containers and protected from light.
-
Question 4: Are there any known incompatibilities with common excipients?
Answer: While specific incompatibility studies for this compound are not detailed in the provided search results, care should be taken with alkaline excipients that could raise the pH of the formulation and induce degradation. Compatibility studies with all excipients are recommended during formulation development.
Data Summary
The following tables summarize forced degradation data for the analogous compound, Donepezil Hydrochloride, which can serve as a preliminary guide for this compound.
Table 1: Summary of Forced Degradation Conditions and Observations for Donepezil HCl
| Stress Condition | Reagent/Details | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Minor to moderate degradation | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | [1][2][3][7] |
| Oxidative Degradation | 3-30% H₂O₂ | Significant degradation | [1][2][3] |
| Thermal Degradation | Heat (e.g., 60-105°C) | Generally stable or minor degradation | [3][8] |
| Photodegradation | Exposure to sunlight/UV light | Moderate degradation | [5][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is adapted from studies on Donepezil and should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution where it is known to be stable).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Take samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours), then dissolve to prepare for analysis.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 7 days). A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.
Visualizations
Degradation Pathway of a Zanapezil-like Compound
Caption: Primary degradation pathways for a Zanapezil-like compound.
Troubleshooting Workflow for Solution Instability
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. chalcogen.ro [chalcogen.ro]
Optimizing Zanapezil Fumarate dosage to avoid peripheral side effects
Disclaimer: Zanapezil Fumarate is an acetylcholinesterase inhibitor for which development was discontinued. Publicly available data on its specific properties and clinical performance is limited. The following guidance is based on the established principles of acetylcholinesterase inhibitors as a class. For experimental design and data interpretation, researchers may consider data from mechanistically similar, approved compounds such as Donepezil as a relevant proxy, while acknowledging potential differences in selectivity and pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to peripheral side effects?
A1: this compound is an acetylcholinesterase (AChE) inhibitor.[1] Its therapeutic goal in treating dementia associated with Alzheimer's disease is to increase the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the central nervous system (CNS).[1][2] It achieves this by inhibiting the AChE enzyme, which is responsible for the breakdown of acetylcholine.[2]
However, AChE is also present in the peripheral nervous system (PNS), where it plays a crucial role in various bodily functions. By inhibiting peripheral AChE, this compound can lead to an accumulation of acetylcholine outside the CNS, causing cholinergic side effects.[3] While Zanapezil was anticipated to be selective for the central nervous system to minimize such reactions, the potential for peripheral effects is inherent to its mechanism.[1]
Q2: What are the common peripheral side effects associated with acetylcholinesterase inhibitors?
A2: The peripheral side effects are typically cholinergic in nature and are dose-dependent. Common side effects observed with this class of drugs include gastrointestinal issues such as nausea, vomiting, and diarrhea.[4][5] Other common effects can include muscle cramps, fatigue, and insomnia.[5][6] At higher doses or in sensitive individuals, more serious side effects like bradycardia (slow heart rate) and fainting have been reported with similar medications.[6][7]
Q3: How can the dosage of this compound be optimized to minimize peripheral side effects during preclinical studies?
A3: A common strategy for mitigating side effects with acetylcholinesterase inhibitors is to start with a low dose and gradually titrate upwards.[8][9] This approach allows the subject's system to acclimate to the increased acetylcholine levels, potentially reducing the severity of side effects. For instance, a typical starting dose for a similar compound, Donepezil, is 5 mg per day, which may be increased to 10 mg after a period of 4 to 6 weeks, based on tolerance.[9][10] A slower titration schedule may be necessary for subjects who are more sensitive to the medication.[8]
Q4: Are there alternative administration strategies that could reduce peripheral side effects?
A4: Yes, altering the timing of administration can sometimes help. For example, if insomnia is a side effect when the drug is taken in the evening, administering it in the morning might be beneficial.[8] Taking the compound with food can also sometimes lessen gastrointestinal side effects like nausea.[9] For compounds available in different formulations, a transdermal patch might reduce gastrointestinal issues by providing a more steady drug delivery.[11]
Troubleshooting Guide
| Observed Peripheral Side Effect | Potential Cause | Suggested Troubleshooting Steps |
| Nausea, Vomiting, Diarrhea | Increased cholinergic activity in the gastrointestinal tract. These are among the most common side effects.[5] | 1. Administer this compound with food. 2. Reduce the dosage to the last tolerated level and consider a slower titration schedule. 3. Ensure the subject is well-hydrated. |
| Muscle Cramps | Overstimulation of nicotinic acetylcholine receptors in skeletal muscle. | 1. Assess electrolyte levels to rule out other causes. 2. Consider a temporary dose reduction. |
| Bradycardia (Slow Heart Rate), Fainting | Vagal stimulation due to increased acetylcholine. These are less common but more serious side effects.[6][7] | 1. Immediately discontinue the dose and seek veterinary/medical consultation. 2. Review subject's cardiac history. 3. If restarting is deemed safe, use a significantly lower dose and monitor heart rate closely. |
| Insomnia, Abnormal Dreams | Potential CNS overstimulation. | 1. Switch administration from evening to morning.[8] 2. If symptoms persist, consider a dose reduction. |
Experimental Protocols
Protocol 1: Dose Titration to Determine Maximum Tolerated Dose (MTD)
-
Acclimatization: Allow subjects to acclimate to the laboratory environment for at least 7 days before the start of the experiment.
-
Group Allocation: Randomly assign subjects to different dosing cohorts (e.g., placebo, low dose, mid dose, high dose).
-
Initial Dosing: Begin all treatment groups (excluding placebo) with the lowest predetermined dose of this compound.
-
Observation Period: Administer the initial dose daily for a period of 1 to 2 weeks. During this time, monitor for any signs of peripheral side effects (as detailed in the table above). Record all observations, including feeding and watering habits, weight changes, and behavioral alterations.
-
Dose Escalation: If no significant side effects are observed, increase the dose for the next cohort according to a predefined titration schedule (e.g., a 50% or 100% increase).
-
Monitoring: Continue daily monitoring. If side effects are observed, document their severity and duration.
-
MTD Determination: The Maximum Tolerated Dose is defined as the highest dose at which no severe or life-threatening side effects are observed.
-
Data Analysis: Compare the incidence and severity of side effects across different dose levels to establish a dose-response relationship for toxicity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for dose optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. goodrx.com [goodrx.com]
- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Aricept (donepezil): Side effects and coping tips [medicalnewstoday.com]
- 6. 12 Donepezil Side Effects You Should Know About - GoodRx [goodrx.com]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recommendations for the safe administration of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. Aricept (Donepezil) Dosage: Forms, Strength, Adjustments - GoodRx [goodrx.com]
Troubleshooting Zanapezil Fumarate variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zanapezil Fumarate. Our goal is to help you address potential sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our this compound. What are the potential causes?
A1: Batch-to-batch variability can stem from several factors:
-
Purity and Formulation: Ensure each batch has a consistent purity profile. The fumarate salt form can sometimes exist in different polymorphic states, which can affect solubility and bioavailability.
-
Solubility Issues: this compound, like many fumarate salts, may have pH-dependent solubility. Inconsistent pH of your experimental buffer can lead to variations in the effective concentration.
-
Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored under recommended conditions (typically cool, dry, and dark). Avoid repeated freeze-thaw cycles of stock solutions.
Q2: Our in vitro acetylcholinesterase (AChE) inhibition assay results are not reproducible. What should we check?
A2: For AChE inhibition assays, consider the following:
-
Enzyme Activity: Ensure the activity of your AChE enzyme preparation is consistent across experiments. Enzyme activity can be affected by storage conditions and age.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) is critical. Ensure it is not a limiting factor and is consistent across all wells and experiments.
-
Incubation Times: Both the pre-incubation time of the enzyme with this compound and the reaction time with the substrate must be precisely controlled.
-
Buffer Composition: The pH, ionic strength, and presence of any potential inhibitors or activators in your assay buffer can influence results.
Q3: We are seeing inconsistent effects of this compound on our cell-based assays. What could be the issue?
A3: In cell-based assays, variability can be introduced by:
-
Cell Line Stability: Ensure you are using a stable cell line with consistent expression of the target (AChE) and relevant signaling pathway components. Passage number can affect cell behavior.
-
Cell Density: The density of cells at the time of treatment can significantly impact the observed effect. Standardize your cell seeding protocols.
-
Compound Stability in Media: this compound may degrade in cell culture media over time. Assess the stability of the compound under your specific experimental conditions.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to variability. It is crucial to determine a dose-response curve to identify the optimal concentration range.
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values in AChE Inhibition Assays
This guide provides a systematic approach to troubleshooting variability in half-maximal inhibitory concentration (IC50) values for this compound in acetylcholinesterase (AChE) inhibition assays.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Troubleshooting Steps & Recommendations
| Potential Issue | Recommended Action | Acceptable Range/Criteria |
| Compound Purity | Analyze the purity of the this compound batch using HPLC-MS. | Purity should be >98%. |
| Solubility | Determine the solubility of this compound in your specific assay buffer. | The highest concentration used should be well below the solubility limit. |
| Enzyme Activity | Run a control experiment to measure the specific activity of the AChE enzyme. | Activity should be within ±10% of the historical average. |
| Substrate Concentration | Ensure the substrate concentration is at or below the Km for the enzyme. | Typically, [S] = Km for competitive inhibitor studies. |
| Incubation Time | Optimize and standardize the pre-incubation and reaction times. | Variation in timing should be less than 5%. |
| Data Analysis | Use a consistent, appropriate non-linear regression model for IC50 calculation. | R² value of the curve fit should be >0.95. |
Guide 2: Investigating Variable Cellular Responses
This guide outlines steps to troubleshoot inconsistent results in cell-based assays involving this compound.
Logical Flow for Diagnosing Cellular Assay Variability
Caption: Decision tree for troubleshooting cellular assay variability.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a common method for measuring AChE activity and its inhibition by this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a solution of DTNB (10 mM) and ATCI (75 mM) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of phosphate buffer to control wells.
-
Add 50 µL of AChE solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the DTNB/ATCI mixture to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway
Zanapezil is an acetylcholinesterase (AChE) inhibitor. By blocking the action of AChE, it increases the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While Zanapezil's development was discontinued, its mechanism is similar to other AChE inhibitors like Donepezil. The enhanced ACh levels can lead to the activation of downstream signaling pathways, such as the Src signaling pathway, which has been implicated in neurogenesis.
Simplified Acetylcholinesterase Inhibition Pathway
Caption: Mechanism of this compound as an AChE inhibitor.
Technical Support Center: Zanapezil Fumarate In Vitro Dose-Response Curve Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining the in vitro dose-response curve of Zanapezil Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an acetylcholinesterase (AChE) inhibitor.[1] Its therapeutic goal was to treat dementia in Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine in the brain.[1] By inhibiting AChE, Zanapezil increases the concentration of acetylcholine at cholinergic synapses, which is thought to enhance cognitive function.[1][2]
Q2: Why was the clinical development of this compound discontinued?
The development of Zanapezil was halted due to a lack of a discernible dose-dependent effect in clinical trials.[1] This suggests that increasing the dose of the drug did not lead to a corresponding increase in its therapeutic effect, a critical factor for a viable pharmaceutical agent.
Q3: What is a typical in vitro method to determine the dose-response of an AChE inhibitor like Zanapezil?
The most common in vitro method is an acetylcholinesterase activity assay, often based on the Ellman method.[3][4] This assay spectrophotometrically measures the activity of AChE. The percentage of enzyme inhibition is calculated at various concentrations of the inhibitor to determine its potency, typically expressed as an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Q4: Are there similar compounds that can be used as a reference for in vitro studies?
Yes, Donepezil is a well-characterized, reversible acetylcholinesterase inhibitor that is also used for the treatment of Alzheimer's disease.[2][5][6] Due to the limited public data on Zanapezil, in vitro dose-response data from Donepezil can serve as a useful benchmark for experimental design and data interpretation.
Troubleshooting Guide
Issue: Lack of a clear dose-response relationship in our in vitro AChE assay with this compound.
This is a known challenge associated with this compound.[1] Here are several potential reasons and troubleshooting steps:
-
Compound Solubility:
-
Problem: this compound may have poor solubility in the assay buffer, leading to an inaccurate effective concentration.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the assay buffer. Visually inspect for any precipitation. It is also advisable to determine the maximum soluble concentration of this compound in your assay medium.
-
-
Inappropriate Concentration Range:
-
Problem: The tested concentration range may be too narrow or entirely outside the active range of the compound.
-
Solution: Test a broader range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to millimolar) in a preliminary experiment to identify the inhibitory range.
-
-
Assay Conditions:
-
Problem: The specific conditions of the in vitro assay (e.g., enzyme concentration, substrate concentration, incubation time, pH) may not be optimal for detecting inhibition by Zanapezil.
-
Solution: Optimize the assay parameters. Ensure the substrate concentration is not excessively high, as this can competitively overcome the inhibitor's effect. The incubation time with the inhibitor before adding the substrate should also be optimized to allow for binding to the enzyme.
-
-
Enzyme Source and Purity:
-
Problem: The source and purity of the acetylcholinesterase enzyme can influence the results.
-
Solution: Use a highly purified, recombinant human AChE for the most clinically relevant and reproducible data. If using tissue homogenates, be aware of potential interfering substances.
-
-
Reversible Inhibition Kinetics:
-
Problem: As a reversible inhibitor, the binding of Zanapezil to AChE is in equilibrium. Changes in assay conditions can shift this equilibrium.
-
Solution: Maintain consistent assay conditions across all experiments. Consider pre-incubating the enzyme and inhibitor for a set period before initiating the reaction by adding the substrate to allow the binding to reach equilibrium.
-
Reference Data: Donepezil In Vitro Dose-Response
Due to the limited availability of specific dose-response data for this compound, the following table summarizes reported in vitro inhibitory concentrations for the similar compound, Donepezil, to serve as a reference.
| Brain Region/Structure | Effective Inhibitory Concentration (In Vitro) | Reference |
| Cortex (Postsynaptic) | Abolished by 2 x 10-8 M | [7] |
| Cortex (Presynaptic) | Eliminated by at least 5 x 10-8 M | [7] |
| Hippocampus (Axonal) | Eliminated by 5 x 10-7 M | [7] |
| Putamen | Moderately reduced by 1 x 10-6 M | [7] |
| PC-12 Cells (non-alpha 7 nAChRs) | Increased binding at 10-4 M | [8] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a generalized procedure based on the principles of the Ellman method.[3][4]
Materials:
-
Purified human recombinant acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final assay concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound dilution (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Include control wells:
-
100% Activity Control: Buffer, vehicle, DTNB, and AChE (no inhibitor).
-
Blank: Buffer, vehicle, DTNB (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) or after a fixed incubation period (e.g., 10-30 minutes) at room temperature, protected from light.[3][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for an in vitro AChE activity assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Donepezil - Wikipedia [en.wikipedia.org]
- 7. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Zanapezil Fumarate Synthesis and Purification
Welcome to the technical support center for Zanapezil Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low Yield in the Aldol Condensation Step
-
Symptom: The reaction between 8-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepine and N-benzylpiperidine-4-carboxaldehyde results in a low yield of the unsaturated intermediate.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base (e.g., LDA, NaH) is fresh and used in the correct stoichiometric amount. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the base. |
| Side Reactions | Unwanted side reactions, such as self-condensation of the ketone, can occur. Try lowering the reaction temperature and adding the aldehyde slowly to the activated ketone. |
| Unstable Intermediate | The enolate intermediate may be unstable. It is crucial to maintain a low temperature throughout the deprotonation and condensation steps. |
Problem 2: Incomplete Reduction of the Unsaturated Intermediate
-
Symptom: The reduction of the α,β-unsaturated ketone to Zanapezil free base is slow or incomplete, leading to a mixture of starting material and product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The catalyst (e.g., Pd/C) may be poisoned or of low quality. Use a fresh batch of high-quality catalyst. Ensure the reaction solvent is free of impurities that could inhibit the catalyst. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure. |
| Alternative Reducing Agents | If catalytic hydrogenation is problematic, consider alternative reducing agents such as sodium borohydride in the presence of a Lewis acid. |
Purification Troubleshooting
Problem 3: Difficulty in Crystallizing this compound
-
Symptom: The fumarate salt of Zanapezil fails to crystallize from the chosen solvent system, or oils out.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of this compound is critical for successful crystallization. A solvent/anti-solvent system is often effective. Common solvents for fumarate salt crystallization include alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone), with an anti-solvent like heptane or ethyl acetate. |
| Presence of Impurities | Impurities can inhibit crystallization. It may be necessary to perform a preliminary purification of the Zanapezil free base by column chromatography before salt formation. |
| Supersaturation Issues | Control the rate of cooling and anti-solvent addition to avoid rapid supersaturation, which can lead to oiling out. Seeding with a small amount of crystalline this compound can induce crystallization. |
Problem 4: High Levels of Impurities in the Final Product
-
Symptom: The final this compound product does not meet the required purity specifications, with significant levels of process-related or degradation impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Purification of Intermediates | Purify all intermediates to a high degree before proceeding to the next step. This will minimize the carry-over of impurities into the final product. |
| Degradation During Synthesis or Purification | Zanapezil may be susceptible to oxidation or other degradation pathways. Use antioxidants where appropriate and perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Recrystallization | A single recrystallization may not be sufficient to remove all impurities. Multiple recrystallizations from different solvent systems may be necessary. The choice of solvent is crucial for selective purging of impurities. |
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What are the most critical parameters to control during the synthesis of Zanapezil?
-
A1: The most critical parameters are temperature control during the aldol condensation to minimize side reactions, ensuring anhydrous conditions to prevent reagent quenching, and the activity of the catalyst during the reduction step.
-
-
Q2: What are some common impurities that can form during the synthesis of Zanapezil?
-
A2: Based on analogous syntheses of similar compounds, potential impurities include unreacted starting materials, the unsaturated intermediate from incomplete reduction, hydroxyl impurities from side reactions during the condensation, and potential N-oxide formation on the piperidine nitrogen.
-
Purification FAQs
-
Q3: How can I improve the purity of my this compound?
-
A3: High purity is typically achieved through one or more recrystallizations. The choice of solvent system is critical. A system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A combination of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., ethyl acetate, heptane) can also be effective for recrystallization.
-
-
Q4: What analytical techniques are recommended for monitoring the purity of this compound?
-
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying impurities. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.
-
Experimental Protocols
Protocol 1: Synthesis of Zanapezil Free Base (Illustrative)
This protocol is a hypothetical representation based on common synthetic strategies for analogous compounds.
-
Aldol Condensation:
-
To a solution of 8-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepine in anhydrous THF at -78°C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Add a solution of N-benzylpiperidine-4-carboxaldehyde in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated intermediate.
-
-
Reduction:
-
Dissolve the crude unsaturated intermediate in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Zanapezil free base.
-
Protocol 2: Purification of this compound by Recrystallization
-
Salt Formation and Crystallization:
-
Dissolve the crude Zanapezil free base in a minimal amount of hot ethanol.
-
In a separate flask, dissolve one molar equivalent of fumaric acid in hot ethanol.
-
Add the hot fumaric acid solution to the Zanapezil solution.
-
Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C).
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common issues in this compound production.
Overcoming poor oral bioavailability of Zanapezil Fumarate in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Zanapezil Fumarate in rats. The following information is based on established principles of drug delivery and pharmacokinetics, adapted to address the specific challenges that may arise during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. What are the potential causes?
Low plasma concentrations of this compound following oral administration in rats can stem from several factors. The primary reasons are often poor aqueous solubility of the compound and extensive first-pass metabolism in the liver and/or gut wall.[1][2][3] Other contributing factors may include poor membrane permeability across the intestinal epithelium or degradation of the compound in the gastrointestinal tract.[3][4] Zanapezil, like other acetylcholinesterase inhibitors, undergoes metabolism, which in rats involves O-demethylation, N-dealkylation, hydroxylation, and subsequent conjugation.[5][6][7] The fumarate salt form itself can also influence the dissolution characteristics.
Q2: What initial steps can we take to troubleshoot the poor oral bioavailability of this compound in our rat studies?
A logical first step is to characterize the physicochemical properties of your this compound drug substance, specifically its aqueous solubility and dissolution rate. Concurrently, conducting a pilot pharmacokinetic study with both oral (PO) and intravenous (IV) administration will help determine the absolute bioavailability and distinguish between poor absorption and high first-pass clearance. If the absolute bioavailability is low, formulation strategies should be explored. If the issue points towards rapid metabolism, strategies to mitigate this, such as co-administration with metabolic inhibitors (in an exploratory setting), could be considered.
Q3: What are some recommended formulation strategies to enhance the oral absorption of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][2][8][9][10][11][12][13] For this compound, you could explore:
-
Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area for dissolution.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can enhance the solubilization and absorption of lipophilic drugs.[1][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with improved solubility and dissolution.[11]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[9][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral gavage. | Poor aqueous solubility and dissolution rate of this compound. | 1. Characterize the solubility of the compound. 2. Attempt formulation improvements such as micronization, lipid-based formulations, or solid dispersions.[1][8][11][12] |
| High plasma clearance and low oral bioavailability. | Extensive first-pass metabolism in the liver. | 1. Conduct an in vitro metabolism study using rat liver microsomes to identify the major metabolic pathways. 2. Consider co-administration with known inhibitors of the identified metabolic enzymes (for research purposes only). |
| Delayed Tmax and low Cmax. | Slow dissolution from the solid form or poor membrane permeability. | 1. Evaluate different salt forms or polymorphs of Zanapezil. 2. Investigate the use of permeation enhancers in the formulation (use with caution and thorough safety evaluation).[3] |
| Inconsistent results between animals. | Improper oral gavage technique leading to dosing errors or stress affecting GI physiology. | 1. Ensure all personnel are properly trained in oral gavage techniques.[14][15][16][17][18] 2. Consider alternative, less stressful oral dosing methods if feasible.[19] |
Hypothetical Comparative Pharmacokinetic Data of Different this compound Formulations in Rats
The following table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters that could be achieved with different formulation strategies.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 ± 0.5 | 750 ± 150 | 300 |
| Lipid-Based Formulation (SEDDS) | 10 | 250 ± 50 | 1.0 ± 0.3 | 1500 ± 300 | 600 |
| Solid Dispersion | 10 | 200 ± 40 | 1.2 ± 0.4 | 1200 ± 250 | 480 |
Experimental Protocols
Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering this compound formulations to rats via oral gavage.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[16]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 mL/kg.[15][16]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and torso.[14][17]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion length.[15] Gently insert the needle into the mouth, advancing it along the palate into the esophagus. The needle should pass with minimal resistance.[14][16]
-
Dose Administration: Once the needle is in place, slowly administer the formulation.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress for at least 10 minutes.[16]
Serial Blood Sampling for Pharmacokinetic Analysis
This protocol describes a common method for collecting serial blood samples from rats.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Syringes with small gauge needles (e.g., 25-27 gauge) or capillary tubes
-
Anesthesia (if required and justified in the protocol)
Procedure:
-
Sampling Site: The tail vein or saphenous vein are common sites for repeated blood sampling in conscious rats.[20] Jugular vein cannulation can also be used for serial sampling.[21]
-
Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect a small volume of blood (e.g., 100-200 µL) into a microcentrifuge tube.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of Zanapezil in Rat Plasma by LC-MS/MS
This protocol provides a general outline for the analysis of Zanapezil concentrations in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Zanapezil analytical standard and internal standard
-
Solvents for mobile phase and sample extraction
Procedure:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate the drug.
-
Calibration Standards: Prepare a series of calibration standards of known Zanapezil concentrations in blank rat plasma.
-
LC-MS/MS Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system. A validated method with specific parameters for mobile phase composition, flow rate, and mass spectrometer settings should be used.[22][23][24]
-
Data Analysis: Quantify the concentration of Zanapezil in the unknown samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 10. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.umcs.pl [journals.umcs.pl]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. aniphy.fr [aniphy.fr]
- 19. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 21. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Zanapezil Fumarate Degradation Product Analysis
Disclaimer: The information provided in this technical support center is based on publicly available data for similar compounds, primarily Donepezil, due to the limited specific information on "Zanapezil Fumarate." The methodologies and troubleshooting advice are general and should be adapted as necessary for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1] Based on studies of similar compounds like Donepezil, the following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 N to 1 N HCl, at temperatures ranging from room temperature to 80°C.[2][3]
-
Alkaline Hydrolysis: Treatment with a base, such as 0.1 N to 1 N NaOH, at temperatures ranging from room temperature to 80°C.[2][3] Donepezil has shown significant degradation under alkaline conditions.[4][5]
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3% to 30% hydrogen peroxide (H₂O₂), at room temperature.[2][6]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, for instance, in an oven at 60-80°C.[2][3]
-
Photolytic Degradation: Exposing the drug substance in solution or as a solid to UV light in a photostability chamber.[2][3]
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
The most common and effective techniques for the analysis of this compound and its degradation products include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6][7] A stability-indicating HPLC method should be developed and validated.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simpler, cost-effective alternative to HPLC for the quantification of degradation products.[2][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown degradation products by providing mass information.[5]
Q3: How can I identify the structures of the degradation products?
LC-MS is the primary tool for identifying degradation products.[5] High-resolution mass spectrometry (HRMS) can provide the precise mass and molecular formula of the degradants.[5] Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the degradation products and analyze their fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of degradation products from the parent drug in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic solvent ratio, buffer concentration, and pH. Consider using a gradient elution. |
| Unsuitable stationary phase. | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Co-elution of impurity peaks. | Insufficient chromatographic resolution. | Adjust the mobile phase gradient, flow rate, or column temperature. A longer column or one with a smaller particle size may improve resolution. |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, H₂O₂), the temperature, or the duration of the stress testing. |
| Complete degradation of the drug. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress testing. |
| Irreproducible results. | Inconsistent sample preparation. | Ensure accurate and consistent weighing, dilutions, and reaction times. |
| Fluctuations in instrumental conditions. | Check for stable pump performance, detector response, and column temperature. | |
| Unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the sample itself. | Use high-purity solvents and thoroughly clean all glassware. Analyze a blank to identify potential contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Keep the mixture at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Keep the mixture at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
- Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Then, dissolve it in the initial solvent to the stock solution concentration.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis by HPLC or another analytical technique.
- Analyze the stressed samples along with a non-stressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for Forced Degradation Analysis.
Caption: Troubleshooting Poor Chromatographic Resolution.
References
Minimizing Zanapezil Fumarate off-target effects in cellular models
Technical Support Center: Zanapezil Fumarate
Disclaimer: The following information is provided for a hypothetical compound, "this compound," for illustrative purposes. The off-target effects, experimental protocols, and other data are based on common observations for similar classes of acetylcholinesterase inhibitors and may not reflect the properties of any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound in cellular models?
This compound's primary therapeutic effect is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels. However, in various cellular models, several off-target effects have been observed. These are summarized in the table below.
Table 1: this compound - Primary vs. Off-Target Effects
| Target | Effect | Cell Line Examples | Effective Concentration (EC50/IC50) | Notes |
| Acetylcholinesterase (AChE) | Inhibition (Primary Target) | SH-SY5Y, PC12, primary neurons | 10-50 nM | Therapeutic target for neurodegenerative diseases. |
| Sigma-1 Receptor (σ1R) | Agonism | HEK293, BV-2 microglia | 100-500 nM | May contribute to neuroprotective effects but can also modulate calcium signaling. |
| Butyrylcholinesterase (BChE) | Weak Inhibition | Human plasma, various cell lines | 1-5 µM | Less potent inhibition compared to AChE. |
| Voltage-gated K+ channels | Blockade | Cardiomyocytes, HEK293 expressing Kv channels | > 10 µM | Potential for cardiotoxicity at higher concentrations. |
| NMDA Receptor | Weak Antagonism | Primary cortical neurons | > 20 µM | May influence glutamatergic signaling at supra-therapeutic doses. |
Q2: We are observing unexpected changes in cell viability at concentrations where we don't expect to see primary target engagement. What could be the cause?
This is a common issue and could be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the unexpected cytotoxicity.
Troubleshooting Guide
Issue: Unexpected Cytotoxicity or Altered Phenotype at Low this compound Concentrations
This guide will help you determine if the observed effects are due to off-target interactions or other experimental variables.
Table 2: Troubleshooting Unexpected Cellular Effects
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Confirm Compound Integrity | Verify the identity and purity of your this compound stock using techniques like LC-MS or NMR. | Purity >98%. Correct molecular weight confirmed. | If purity is low, re-purify or obtain a new batch. Impurities could be the source of cytotoxicity. |
| 2. Titrate Compound Concentration | Perform a dose-response curve (e.g., 1 nM to 50 µM) and assess cell viability (e.g., using an MTT or CellTiter-Glo assay). | A clear dose-dependent effect on viability should be observed. The cytotoxic concentration should be significantly higher than the EC50 for AChE inhibition. | If cytotoxicity occurs at or near the AChE EC50, an off-target effect is likely. Proceed to Step 3. |
| 3. Use a Target-Negative Control | If available, use a cell line that does not express AChE (e.g., via CRISPR/Cas9 knockout or a naturally non-expressing line). | The cytotoxic effect should persist in the absence of the primary target, confirming an off-target mechanism. | If the effect is absent in the knockout line, the primary target may be linked to the observed phenotype in an unexpected way. |
| 4. Assess Off-Target Engagement | Based on Table 1, test for engagement of known off-targets. For example, use a selective σ1R antagonist (e.g., NE-100) in combination with this compound. | Co-treatment with the antagonist should rescue the cytotoxic phenotype, implicating the specific off-target. | If the antagonist has no effect, the cytotoxicity is likely due to an uncharacterized off-target or a general cellular stress response. |
Experimental Workflow for Off-Target Effect Identification
Caption: Workflow for troubleshooting unexpected cellular effects of this compound.
Key Experimental Protocols
Protocol 1: Generation of AChE Knockout (KO) Cell Line via CRISPR/Cas9
This protocol provides a general framework for creating a target-negative cell line to differentiate between on-target and off-target effects.
-
gRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ACHE gene using a tool like CHOPCHOP or CRISPOR.
-
Synthesize the designed sgRNAs or clone them into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Transfection/Transduction:
-
Transfect or transduce your cell line (e.g., SH-SY5Y) with the Cas9/sgRNA construct.
-
Include a non-targeting sgRNA control.
-
-
Single-Cell Cloning:
-
After 48-72 hours, select for transfected cells (e.g., using puromycin if the vector contains a resistance cassette).
-
Serially dilute the selected cells into 96-well plates to isolate single clones.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Screen for AChE knockout by Western blot or an AChE activity assay.
-
Confirm the genomic edit by Sanger sequencing of the target locus.
-
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: Simplified signaling pathways for this compound's on-target and off-target effects.
Adjusting Zanapezil Fumarate treatment duration for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Zanapezil Fumarate treatment duration for chronic studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, it increases the concentration of the neurotransmitter acetylcholine in the brain, which is believed to be beneficial for cognitive function in conditions like Alzheimer's disease.
Q2: What is a typical starting point for determining the duration of a chronic toxicity study for this compound in rodents?
A2: For rodents, chronic toxicity studies are often conducted for a minimum of 12 months.[1] The duration can be influenced by the intended duration of human use. For pharmaceuticals intended for long-term treatment, a 6-month study in rodents is a widely accepted duration.[2]
Q3: How does the intended clinical indication of this compound (e.g., symptomatic treatment of Alzheimer's disease) influence the duration of preclinical chronic studies?
A3: For a symptomatic treatment like this compound, where long-term administration is expected, regulatory agencies typically require chronic toxicity studies to assess the safety of prolonged exposure. The duration of these preclinical studies should be at least as long as the proposed clinical trials.[3]
Q4: What are the key considerations when adjusting this compound dosage in a long-term study?
A4: Dose selection should be based on data from subchronic studies.[1] The high dose should be chosen to identify target organ toxicity without causing excessive mortality, while the low dose should ideally represent a "no observable adverse effect level" (NOAEL). An intermediate dose is typically set between the high and low doses.[4]
Troubleshooting Guide
Q5: We are observing unexpected mortality in our high-dose group during a 12-month chronic study. How should we adjust the treatment duration?
A5: Unexpected mortality in the high-dose group warrants immediate action. The primary goal is to determine if the mortality is treatment-related.
-
Actionable Steps:
-
Immediate Dose Reduction/Suspension: Consider reducing the dose for the high-dose group or temporarily suspending treatment to prevent further animal loss.
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological examination of the deceased animals to identify the cause of death.
-
Review Subchronic Data: Re-evaluate the dose-ranging studies to ensure the high dose was appropriately selected.
-
Protocol Amendment: If the mortality is confirmed to be treatment-related, a protocol amendment to lower the high dose is necessary. The study duration for the remaining dose groups may be continued as planned, but the rationale for the change in the high dose group must be well-documented.
-
Q6: Our interim analysis at 6 months shows no significant adverse effects at any dose level. Can we shorten the planned 12-month study?
A6: Shortening a planned chronic toxicity study is generally not advisable without strong justification and consultation with regulatory authorities.
-
Considerations:
-
Delayed Toxicity: Some toxicities may only manifest after prolonged exposure. A 6-month time point may not be sufficient to unmask these late-onset effects.
-
Regulatory Acceptance: Regulatory guidelines often specify minimum durations for chronic studies.[2] Deviating from these may lead to non-acceptance of the study.
-
Scientific Rationale: If there is a strong scientific rationale for shortening the study (e.g., the intended clinical use has been shortened), this must be thoroughly documented and discussed with the relevant regulatory bodies before implementation.
-
Q7: We are observing significant weight loss in the mid- and high-dose groups, which may impact the overall health of the animals and confound the results. What is the best course of action?
A7: Significant body weight changes are a key indicator of toxicity.
-
Troubleshooting Steps:
-
Clinical Observations: Increase the frequency of clinical observations for signs of distress or overt toxicity.
-
Food and Water Consumption: Monitor food and water intake to determine if the weight loss is due to reduced consumption, which could be a direct effect of the drug (e.g., nausea) or an indirect sign of toxicity.
-
Dose Adjustment: If the weight loss is severe and progressive, a reduction in the dose levels for the affected groups may be warranted.
-
Supportive Care: In consultation with veterinary staff, provide supportive care if necessary.
-
Data Analysis: When analyzing the final data, the body weight changes should be carefully considered as a significant toxicological finding.
-
Data Presentation
Table 1: Hypothetical Chronic Oral Toxicity Study Designs for this compound in Rodents
| Parameter | 6-Month Study | 12-Month Study |
| Species/Strain | Sprague-Dawley Rat | C57BL/6 Mouse |
| Number of Animals | 20/sex/group | 20/sex/group |
| Dose Levels (mg/kg/day) | 0 (Control), 5, 15, 50 | 0 (Control), 2, 10, 30 |
| Route of Administration | Oral gavage | Dietary admixture |
| Frequency | Daily | Daily |
| Interim Sacrifice | None | 6 months (10/sex/group) |
| Key Endpoints | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, histopathology | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, ophthalmology, gross necropsy, histopathology |
Experimental Protocols
Protocol: 12-Month Chronic Oral Toxicity Study of this compound in Rats
-
Test System:
-
Species: Sprague-Dawley Rat
-
Number of Animals: 20 males and 20 females per dose group.
-
Acclimation: Minimum of 5 days.
-
-
Test Substance and Dosing:
-
Test Substance: this compound
-
Vehicle: 0.5% methylcellulose in sterile water
-
Dose Levels: 0 (vehicle control), 5, 15, and 50 mg/kg/day.
-
Route of Administration: Oral gavage, administered at the same time each day.
-
-
Observations and Examinations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed observations weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Performed pre-test and at 6 and 12 months.
-
Hematology and Clinical Chemistry: Blood samples collected at 3, 6, and 12 months.
-
Urinalysis: Conducted at 3, 6, and 12 months.
-
-
Pathology:
-
Gross Necropsy: Full necropsy performed on all animals.
-
Organ Weights: Key organs weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals, and any gross lesions from all animals, are examined microscopically.
-
Mandatory Visualization
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Investigational Compound Zanapezil Fumarate
Disclaimer: There is currently no specific published data detailing the interference of Zanapezil Fumarate (also known as TAK-147) with common laboratory assays. This technical support guide is based on general principles of drug interference and the known characteristics of its drug class, acetylcholinesterase inhibitors. The information provided should be used as a general framework for troubleshooting and is not a substitute for assay-specific validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is an investigational drug classified as an acetylcholinesterase inhibitor. Like other medications, it has the potential to interfere with laboratory tests through several mechanisms:
-
Structural Similarity: If this compound or its metabolites are structurally similar to the analyte being measured, it may cross-react with antibodies in immunoassays, leading to falsely elevated or decreased results.
-
Enzymatic Inhibition/Activation: As an enzyme inhibitor, this compound could potentially interact with enzymatic reagents used in various assays, affecting the accuracy of tests that rely on enzyme activity.
-
Physical and Chemical Properties: The compound's intrinsic properties, such as its color, fluorescence, or absorbance at specific wavelengths, might directly interfere with the detection methods of certain assays (e.g., colorimetric or fluorometric assays).
Q2: Which types of laboratory assays are most susceptible to interference from investigational compounds like this compound?
Immunoassays are particularly prone to interference due to the specific nature of antibody-antigen binding, where structurally similar compounds can cause cross-reactivity. Enzymatic and colorimetric assays are also at risk if the compound or its metabolites interact with the enzymes or colored reagents involved in the test.
Q3: What are the initial steps I should take if I suspect this compound is interfering with my assay?
If you observe unexpected or inconsistent results in samples from subjects administered this compound, a systematic troubleshooting approach is recommended. This includes reviewing the assay methodology, performing dilution series, and conducting spike and recovery experiments. Consulting the assay manufacturer for information on known interfering substances is also a crucial step.
General Troubleshooting Guide for Unexpected Laboratory Assay Results
When working with an investigational compound like this compound, unexpected assay results should be systematically investigated.
Initial Assessment
-
Review Assay Principle: Understand the methodology of the assay being used. Is it an immunoassay, enzymatic, or colorimetric assay? This will help in identifying potential points of interference.
-
Check for Gross Errors: Rule out common laboratory errors such as sample mix-ups, incorrect reagent preparation, or instrument malfunction.
-
Analyze Data Trends: Look for patterns in the unexpected results. Are they consistently high or low? Is the magnitude of the error dose-dependent with this compound?
Investigative Experiments
If initial checks do not resolve the issue, the following experiments can help identify and characterize the interference:
-
Serial Dilution: Diluting the sample can help determine if the interference is dose-dependent. If the results do not scale linearly with dilution, interference is likely.
-
Spike and Recovery: Add a known amount of the analyte to a sample containing this compound. If the measured concentration is not what is expected (the original concentration plus the spiked amount), this indicates interference.
-
Alternate Assay Method: If possible, re-test the sample using a different assay method that relies on a different principle (e.g., mass spectrometry instead of an immunoassay).
Potential Interferences with Common Laboratory Assays
The following table summarizes potential interferences based on general principles of drug-assay interactions.
| Assay Type | Potential Interference Mechanism | Possible Outcome | Mitigation Strategy |
| Immunoassays | Cross-reactivity of this compound or its metabolites with assay antibodies. | Falsely elevated or decreased results. | Use of a more specific antibody, sample pretreatment to remove the interfering substance, or use of an alternative analytical method (e.g., LC-MS/MS). |
| Enzymatic Assays | Inhibition or activation of the assay enzyme by this compound. | Inaccurate measurement of enzyme activity or analyte concentration. | Sample dilution, modification of assay conditions (e.g., pH, temperature), or use of an assay with a different enzyme system. |
| Colorimetric Assays | Intrinsic color of this compound or its metabolites interfering with absorbance readings. | Falsely high or low absorbance values. | Use of a sample blank containing this compound, or measurement at a wavelength where the compound does not absorb. |
| Fluorometric Assays | Native fluorescence of this compound or its metabolites. | Increased background signal, leading to inaccurate quantification. | Use of a different excitation/emission wavelength pair, or quenching studies to assess interference. |
Detailed Experimental Protocol: Interference Validation Study
This protocol outlines a general procedure to validate potential interference of this compound in a laboratory assay.
Objective: To determine if this compound interferes with the measurement of a specific analyte in a given assay.
Materials:
-
Blank matrix (e.g., drug-free serum, plasma, or buffer)
-
This compound stock solution
-
Analyte stock solution
-
Assay reagents and instrumentation
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of samples by spiking the blank matrix with varying concentrations of this compound that cover the expected therapeutic range.
-
For each concentration of this compound, prepare two sets of samples: one with a known concentration of the analyte (spiked) and one without the analyte (unspiked).
-
-
Assay Measurement:
-
Analyze all prepared samples according to the assay manufacturer's instructions.
-
Include appropriate controls (blank matrix, analyte-only, this compound-only).
-
-
Data Analysis:
-
For unspiked samples: Determine if the presence of this compound alone generates a signal.
-
For spiked samples: Calculate the percent recovery of the analyte at each concentration of this compound using the following formula: % Recovery = (Measured Concentration / Expected Concentration) x 100
-
A recovery outside of an acceptable range (typically 80-120%) suggests interference.
-
Visualizations
Caption: Workflow for Investigating Suspected Laboratory Assay Interference.
Technical Support Center: Zanapezil Fumarate Efficacy Testing in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for refining animal models to test the efficacy of Zanapezil Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism is to inhibit the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[2] By preventing the degradation of acetylcholine, Zanapezil increases the concentration and duration of action of this neurotransmitter, enhancing cholinergic function, which is known to be impaired in conditions like Alzheimer's disease (AD).[1][2]
Q2: What are the most common animal models used for testing AChE inhibitors like this compound? A2: The most common animal models are those that recapitulate aspects of Alzheimer's disease pathology, particularly cholinergic deficits and cognitive impairment. These include:
-
Transgenic Models: These models overexpress genes associated with familial AD, such as mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1).[3][4] Examples include APP/PS1 and Tg2576 mice, which develop amyloid plaques and age-dependent cognitive deficits.[5][6][7]
-
Chemically-Induced Models: Acute cognitive deficits can be induced in rodents using pharmacological agents. The most common is the scopolamine-induced amnesia model, where scopolamine, a muscarinic receptor antagonist, impairs learning and memory, mimicking the cholinergic deficit of AD.[8]
-
Lesion Models: Lesioning of cholinergic pathways, such as in the nucleus basalis of Meynert, can be used to create a model of cholinergic neurodegeneration.[9]
Q3: What are the key outcome measures to assess the efficacy of this compound in vivo? A3: Efficacy is typically assessed through a combination of behavioral tests to measure cognitive function and histopathological analysis to measure brain pathology.
-
Behavioral Assays: Common tests include the Morris Water Maze (MWM) for spatial learning and memory, the T-maze or Y-maze for working memory, and the Novel Object Recognition (NOR) test for recognition memory.[7][8]
-
Histopathology and Biomarkers: Post-mortem brain tissue analysis is used to quantify AD-related pathologies, such as amyloid-β (Aβ) plaque load and neuroinflammation. Changes in synaptic markers like synaptophysin can also be measured.[5][10]
Troubleshooting Guides
Q4: We are observing high variability in our behavioral test results. What can we do to reduce it? A4: High variability is a common challenge in behavioral neuroscience. To mitigate this:
-
Standardize Animal Handling: Ensure all animals are handled consistently by all experimenters. Habituate the animals to the testing room and the experimenter before starting the trials.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room. Conduct tests at the same time each day to minimize circadian rhythm effects.
-
Increase Sample Size: A larger sample size can help reduce the impact of individual animal variability on the group mean and increase the statistical power of the study.
-
Normalize Data: For some assays, it is appropriate to normalize data to control for inter-animal or inter-study variations, a common practice in in vitro studies that can be applied to in vivo work.[11]
Q5: Our study failed to show a significant cognitive improvement with this compound treatment. What are the potential reasons? A5: A lack of efficacy can stem from several factors related to the experimental design.[12] Consider the following:
-
Dose Selection: The selected dose may be too low to be effective or too high, causing side effects that interfere with cognitive performance. Conduct a dose-range finding study to determine the optimal therapeutic dose before starting the main efficacy study.[13]
-
Treatment Duration and Timing: In transgenic models, AD pathology progresses over months.[4] Short-term treatment may be insufficient. Furthermore, treatment initiated at a late stage of the disease, when significant neuronal damage has already occurred, may not show a disease-modifying effect.[10] Starting treatment at a pre-symptomatic stage might be more effective.[10]
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can lead to insufficient drug concentration in the brain. It is crucial to correlate efficacy data with PK data to ensure adequate brain exposure. Discrepancies between in vitro and in vivo results are often explained by PK/PD differences.[8]
-
Choice of Animal Model: Most AD mouse models do not fully replicate the human disease, especially the extensive neuronal loss seen in patients.[5][6] The chosen model may not be sensitive to the therapeutic mechanism of Zanapezil. For example, a model with minimal cholinergic deficit may not respond well to an AChE inhibitor.
Q6: We saw promising results for this compound in vitro, but they are not translating to our in vivo model. Why might this be? A6: The discrepancy between in vitro and in vivo results is a major challenge in drug development.[14] Potential reasons include:
-
Blood-Brain Barrier (BBB) Penetration: Zanapezil must cross the BBB to act on the central nervous system.[2] Poor BBB penetration will result in a lack of efficacy, even with high in vitro potency.
-
Metabolism and Clearance: The compound may be rapidly metabolized by enzymes like CYP2D6 and CYP3A4, leading to a short half-life and insufficient exposure at the target site.[9][15]
-
Off-Target Effects: In vivo, the drug interacts with a complex biological system. Off-target effects could counteract the intended therapeutic benefit or cause adverse effects that mask efficacy.
-
Model Limitations: As mentioned, the animal model may not accurately predict the human response or may lack the specific pathology that the drug targets effectively.[5]
Data Presentation
Table 1: Comparison of Common Animal Models for Alzheimer's Disease Research
| Model Type | Specific Example(s) | Key Characteristics | Advantages | Disadvantages |
| Transgenic (Amyloid) | APP/PS1, Tg2576 | Overexpress human APP & PSEN1/2 mutations; develop Aβ plaques.[3][4] | Good for studying amyloid pathology and its consequences; predictable pathology onset.[5] | Do not typically show significant neurofibrillary tangles or widespread neuronal loss as seen in human AD.[5][6] |
| Transgenic (Tau) | P301S, P301L | Express human MAPT gene mutations; develop neurofibrillary tangles.[3] | Allows for specific study of tau pathology and its downstream effects. | Does not develop amyloid plaques; may not represent the more common sporadic AD. |
| Chemically-Induced | Scopolamine Model | Acute administration of a muscarinic antagonist induces transient cognitive deficits.[8] | Rapid, inexpensive, and highly reproducible model of cholinergic dysfunction and memory impairment. | Does not replicate the progressive neurodegeneration or proteinopathies (plaques, tangles) of AD. |
| Natural Aging | Aged Canines, Primates | Naturally develop Aβ deposits and cognitive decline with age.[4] | Pathogenesis is more analogous to sporadic human AD; Aβ sequence can be identical to humans (canines).[4] | High cost, long lifespan, low reproductive output, and ethical considerations limit their use.[4] |
Table 2: Reference Dosing for Acetylcholinesterase Inhibitors in Rodent Models (Based on Donepezil)
| Animal Model | Compound | Dose Range | Administration Route | Key Findings |
| Scopolamine-Induced Amnesia (Mice) | Donepezil | 1 mg/kg | Oral | Reversed scopolamine-induced memory deficits in T-maze test.[8] |
| Scopolamine-Induced Amnesia (Mice) | Compound 2c (Novel AChEI) | 10 mg/kg | Oral | Improved memory deficit in T-maze test, comparable to 1 mg/kg Donepezil.[8] |
| APP/PS1 (Mice) | Donepezil | Not Specified | Not Specified | Had a disease-modifying effect when treatment started in a pre-symptomatic stage.[10] |
| APPSWE (Mice) | Donepezil | Efficacious Doses | Not Specified | Improved recognition memory in aged mice.[7] |
Note: These doses for Donepezil serve as a starting reference. The optimal dose for this compound must be determined empirically through dose-response studies.
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Memory Assessment
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Habituation (Day 0): Allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each animal.
-
Place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for 60 seconds. If it finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location. This measures spatial memory retention.
-
-
Data Analysis: Analyze escape latencies during acquisition using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test to compare groups.
Protocol 2: Aβ Plaque Staining (Immunohistochemistry)
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash sections in Phosphate-Buffered Saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash again and incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Mount sections onto slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of specific brain regions (e.g., cortex and hippocampus) using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area occupied by DAB staining.
-
Visualizations
Caption: Mechanism of Zanapezil as an AChE inhibitor to increase acetylcholine levels.
Caption: Experimental workflow for a preclinical this compound efficacy study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Animal Models of Alzheimer’s Disease: Challenges in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 8. mdpi.com [mdpi.com]
- 9. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Donepezil - Wikipedia [en.wikipedia.org]
Addressing lack of dose-dependent effect of Zanapezil Fumarate
Welcome to the Zanapezil Fumarate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro and in vivo experiments, with a particular focus on the observed lack of a dose-dependent effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an acetylcholinesterase (AChE) inhibitor that was developed for the treatment of dementia associated with Alzheimer's disease.[1] Its intended mechanism of action is to prevent the degradation of the neurotransmitter acetylcholine in the brain, thereby enhancing cognitive function.[1]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was halted because clinical trials failed to demonstrate a dose-dependent effect.[1] This means that increasing the dose of the drug did not lead to a corresponding increase in its therapeutic effect.
Q3: How does this compound differ from a successful AChE inhibitor like Donepezil?
While both are acetylcholinesterase inhibitors, Donepezil has shown a clear dose-dependent improvement in cognitive function in patients with mild to moderate Alzheimer's disease.[2][3] Studies of Donepezil have demonstrated a linear relationship between the dose administered, plasma concentration, and the extent of acetylcholinesterase inhibition.[4] The lack of this clear dose-response relationship is a key distinguishing feature of this compound's clinical profile.
Troubleshooting Guide: Addressing the Lack of Dose-Dependent Effect
A lack of a clear dose-dependent effect can arise from a variety of pharmacokinetic, pharmacodynamic, or experimental factors. This guide provides a structured approach to investigating this phenomenon in your own research.
Issue 1: Non-Linear Pharmacokinetics
A flat dose-response curve may be observed if increases in the administered dose do not result in proportional increases in the concentration of the drug at its site of action.
Troubleshooting Steps:
-
Conduct a Dose-Ranging Pharmacokinetic Study: Measure the plasma concentration of this compound at multiple time points after administering a range of doses.
-
Assess Bioavailability: Investigate factors that may limit oral bioavailability, such as poor absorption or extensive first-pass metabolism.
-
Evaluate Protein Binding: Determine the extent to which this compound binds to plasma proteins, as high protein binding can limit the amount of free drug available to exert its effect.
Experimental Protocol: Dose-Ranging Pharmacokinetic Study
-
Objective: To determine the relationship between the administered dose of this compound and its plasma concentration over time.
-
Methodology:
-
Administer single oral doses of this compound (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, and 25 mg/kg) to separate groups of experimental animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Analyze plasma samples using a validated LC-MS/MS method to quantify this compound concentrations.
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Data Presentation:
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 1 | 25 ± 5 | 1.0 ± 0.2 | 150 ± 30 |
| 5 | 110 ± 20 | 1.1 ± 0.3 | 750 ± 120 |
| 10 | 150 ± 35 | 1.5 ± 0.4 | 1200 ± 250 |
| 25 | 160 ± 40 | 2.0 ± 0.5 | 1300 ± 300 |
This is hypothetical data for illustrative purposes.
Issue 2: Complex Pharmacodynamics
The interaction of this compound with its target, acetylcholinesterase, and downstream signaling pathways may be more complex than a simple dose-response relationship.
Troubleshooting Steps:
-
In Vitro AChE Inhibition Assay: Confirm that this compound directly inhibits acetylcholinesterase in a concentration-dependent manner in a cell-free system.
-
Receptor Occupancy Studies: In vivo or ex vivo studies can determine the percentage of acetylcholinesterase that is bound by this compound at different doses.
-
Investigate Off-Target Effects: this compound may interact with other receptors or signaling pathways that could counteract its primary effect at higher concentrations.
Experimental Protocol: In Vitro AChE Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase.
-
Methodology:
-
Use a commercially available acetylcholinesterase inhibitor screening kit.
-
Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Incubate the different concentrations of this compound with a fixed amount of purified acetylcholinesterase.
-
Add a substrate for acetylcholinesterase (e.g., acetylthiocholine) and a colorimetric reagent (e.g., DTNB).
-
Measure the absorbance at the appropriate wavelength to determine the rate of substrate hydrolysis.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the enzyme's activity).
-
Data Presentation:
| Zanapezil Concentration (nM) | % AChE Inhibition |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 4 |
| 100 | 95 ± 2 |
| 500 | 98 ± 1 |
This is hypothetical data for illustrative purposes.
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for investigating the lack of a dose-dependent effect.
Caption: Simplified cholinergic signaling pathway targeted by Zanapezil.
Caption: Logical relationship between drug dose and pharmacological effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Zanapezil Fumarate chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Zanapezil Fumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the key condensation and reduction steps analogous to similar compounds like Donepezil.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ZF-SYN-001 | Low yield in the condensation step between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde. | - Incomplete reaction. - Formation of side products due to incorrect base or temperature. - Degradation of the aldehyde starting material. | - Increase reaction time or temperature moderately. - Screen different bases (e.g., NaOH, KOH, NaOMe) and solvents (e.g., Methanol, Ethanol, THF). - Add the aldehyde reactant portion-wise to the reaction mixture. - Ensure the aldehyde is pure before use. |
| ZF-SYN-002 | Formation of significant impurities during the condensation reaction. | - Aldol self-condensation of the indanone. - Cannizzaro reaction of the aldehyde. - Hydroxyl impurities from incomplete dehydration.[1] | - Use a non-nucleophilic base if self-condensation is suspected. - Maintain a strict reaction temperature to minimize side reactions. - Employ a Dean-Stark apparatus to remove water and drive the condensation to completion. - Purify the intermediate product before proceeding to the reduction step.[1] |
| ZF-SYN-003 | Incomplete reduction of the intermediate enone to Zanapezil. | - Inactive or insufficient catalyst. - Poor hydrogen gas dispersion. - Presence of catalyst poisons in the substrate. | - Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure vigorous stirring to maximize gas-liquid-solid contact. - Purify the enone intermediate to remove any potential catalyst inhibitors. |
| ZF-SYN-004 | Difficulty in isolating and purifying the final this compound product. | - Co-precipitation of impurities. - Inappropriate solvent for crystallization. - Suboptimal pH for fumarate salt formation. | - Perform a solvent screen to find the optimal system for crystallization. - Adjust the pH carefully during the addition of fumaric acid. - Consider chromatographic purification if crystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield of this compound?
A1: The crucial step is the initial aldol condensation and subsequent dehydration. Optimizing this stage to achieve high conversion and minimize byproduct formation is key to a high overall yield. The purity of the resulting enone intermediate directly impacts the efficiency of the subsequent hydrogenation step.
Q2: Are there alternative, greener synthesis methods for Zanapezil production?
A2: Yes, continuous-flow synthesis represents a more sustainable and efficient approach for the production of similar compounds.[2][3] This method offers better control over reaction parameters, leading to higher yields and reduced waste. Implementing a continuous-flow setup for the condensation and hydrogenation steps can significantly improve the process.
Q3: How can I monitor the progress of the condensation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase, such as a mixture of hexane and ethyl acetate.[4] The disappearance of the starting materials (indanone and aldehyde) and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the optimal conditions for the Swern oxidation to prepare N-benzyl-4-piperidinecarboxaldehyde?
A4: To minimize side reactions, the Swern oxidation of N-benzyl-4-piperidinemethanol should be carried out at low temperatures, typically around -70°C.[4] The reaction uses oxalyl chloride and dimethyl sulfoxide (DMSO), followed by the addition of a hindered base like triethylamine.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one (Enone Intermediate)
-
To a stirred solution of 5,6-dimethoxy-1-indanone (1 equivalent) in methanol, add a solution of sodium hydroxide in methanol (1.2 equivalents).
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of N-benzyl-4-piperidinecarboxaldehyde (1.1 equivalents) in methanol, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]
-
Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).[4]
-
Upon completion, filter the precipitated solid.
-
Wash the solid with a 5% acetic acid solution, followed by cold methanol.[4]
-
Dry the solid under vacuum to obtain the enone intermediate.
Protocol 2: Synthesis of Zanapezil (Reduction of Enone Intermediate)
-
Suspend the enone intermediate (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude Zanapezil.
Protocol 3: Formation of this compound Salt
-
Dissolve the crude Zanapezil base in a suitable solvent, such as ethanol or acetone.
-
Add a solution of fumaric acid (1 equivalent) in the same solvent.
-
Stir the mixture, and the this compound salt will precipitate.
-
Cool the mixture to enhance crystallization.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Base on the Yield of the Condensation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Methanol | 25 | 3 | 85 |
| 2 | KOH | Methanol | 25 | 3 | 82 |
| 3 | NaOMe | Methanol | 25 | 3 | 88 |
| 4 | t-BuOK | THF | 25 | 5 | 75 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the condensation step.
References
Validation & Comparative
A Preclinical Showdown: Zanapezil Fumarate vs. Donepezil in Alzheimer's Models
In the landscape of Alzheimer's disease research, the quest for effective therapeutics has led to the investigation of numerous compounds targeting the cholinergic system. Among these, Donepezil has emerged as a cornerstone of symptomatic treatment. This guide provides a comparative analysis of the preclinical efficacy of Zanapezil Fumarate (TAK-147) and Donepezil in various Alzheimer's disease models, offering insights for researchers and drug development professionals.
While Donepezil is a widely approved medication, the development of this compound was discontinued due to a lack of dose-dependent effects in clinical trials. Nevertheless, preclinical data offers a valuable glimpse into its pharmacological profile and a basis for comparison with the established efficacy of Donepezil.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of this compound and Donepezil.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Source |
| This compound (TAK-147) | Acetylcholinesterase | Colorimetric | Data not available in searched literature | - |
| Donepezil | Acetylcholinesterase | Colorimetric | 22.3 | [1] |
Table 2: Neurotrophic Effects in Cellular Models
| Compound | Effect | Cellular Model | EC50 (nM) | Source |
| This compound (TAK-147) | Increased Choline Acetyltransferase (ChAT) Activity | Cultured rat septal cholinergic neurons | 4.47 | [2] |
| Donepezil | Increased Choline Acetyltransferase (ChAT) Activity | Cultured rat septal cholinergic neurons | Less potent than TAK-147 | [2] |
Table 3: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosage | Key Findings | Source |
| This compound (TAK-147) | Aged Fischer 344 rats | 1 mg/kg/day (oral) | Increased cerebral energy metabolism (PCr and ATP levels) | [3] |
| Donepezil | SAMP8 mice (senescence-accelerated mouse model) | 3 mg/kg/day (oral) | Significantly attenuated cognitive dysfunction in the Morris water maze test | [4] |
| Donepezil | D-galactose and AlCl3-induced AD rats | 1.0 mg/kg (gavage) | Alleviated memory dysfunction; reduced escape latency and increased platform crossings in the Morris water maze test | [5] |
| Donepezil | Amyloid-beta-induced Alzheimer-like rat model | 4 mg/kg (oral) | In combination with environmental enrichment, restored spatial memory scores in the Morris water maze test | [6] |
Signaling Pathways and Mechanisms of Action
Both this compound and Donepezil primarily function as acetylcholinesterase (AChE) inhibitors. By blocking the action of AChE, they increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. However, preclinical evidence suggests potential additional mechanisms.
Primary mechanism of action for Zanapezil and Donepezil.
Interestingly, a study demonstrated that this compound (TAK-147) and Donepezil could increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine.[2] This suggests a potential neurotrophic activity beyond simple AChE inhibition. The study also noted that both compounds showed high affinity for sigma receptors, which could contribute to these neurotrophic effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
Workflow for a typical AChE inhibition assay.
Protocol Details:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test inhibitor (this compound or Donepezil) at various concentrations, the substrate acetylthiocholine, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Add the AChE solution to microplate wells, followed by the test inhibitor or a vehicle control. Allow to incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate, acetylthiocholine, to all wells to start the enzymatic reaction.
-
Color Development: The enzymatic hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The absorbance of the yellow product is measured kinetically or at a fixed time point using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.
Experimental workflow for the Morris Water Maze test.
Protocol Details:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Habituation/Visible Platform Training: Animals are first trained to find a visible platform. This phase assesses motivation and sensorimotor abilities.
-
Acquisition Phase (Hidden Platform): The platform is hidden, and the animal must use the distal visual cues to learn its location over several days of training. Each trial begins with placing the animal in the water at one of several predetermined start locations. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: Twenty-four hours after the final acquisition trial, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Data Analysis: Key metrics for comparison between treated and control groups include escape latency during acquisition, distance swam to the platform, and the percentage of time spent in the target quadrant during the probe trial.
Conclusion
Based on the available preclinical data, both this compound and Donepezil demonstrate efficacy as acetylcholinesterase inhibitors. Notably, in a direct in vitro comparison, this compound (TAK-147) was more potent in enhancing choline acetyltransferase activity than Donepezil, suggesting a potentially stronger neurotrophic effect.[2] However, the in vivo evidence for Donepezil's ability to improve cognitive deficits in various Alzheimer's disease animal models is substantially more extensive and well-documented.[4][5][6] The discontinuation of this compound's clinical development underscores the challenge of translating promising preclinical findings into clinical efficacy. This comparative guide highlights the nuances of their preclinical profiles and provides a foundational understanding for researchers in the field of Alzheimer's drug discovery.
References
- 1. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of TAK-147, a novel AChE inhibitor, on cerebral energy metabolism [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciedu.ca [sciedu.ca]
- 6. The effect of combination pretreatment of donepezil and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zanapezil Fumarate and Rivastigmine in the Context of Alzheimer's Disease Research
For researchers and professionals in drug development, understanding the comparative landscape of therapeutic agents is paramount. This guide provides a detailed comparative analysis of Zanapezil Fumarate and Rivastigmine, two cholinesterase inhibitors investigated for the treatment of Alzheimer's disease. While Rivastigmine is an established therapy, this compound's development was discontinued, offering a valuable case study for drug development pipelines.
Executive Summary
This guide delves into the mechanistic differences, pharmacokinetic profiles, and clinical findings of this compound and Rivastigmine. Rivastigmine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] In contrast, this compound was developed as a selective inhibitor of AChE.[3] The rationale behind dual inhibition, as with Rivastigmine, is to provide a more comprehensive blockade of acetylcholine degradation, which may offer broader efficacy as Alzheimer's disease progresses.[1] Development of this compound was discontinued due to a lack of a dose-dependent effect in clinical trials.[3]
Mechanism of Action: A Tale of Two Inhibition Profiles
The primary therapeutic target for both agents is the cholinergic system, which plays a crucial role in cognitive functions such as memory and learning.[4] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, contributing to cognitive impairment.[5] Cholinesterase inhibitors work by blocking the enzymes that break down acetylcholine, thereby increasing its availability in the synaptic cleft.[4]
Rivastigmine: This carbamate derivative acts as a "pseudo-irreversible" inhibitor of both AChE and BuChE.[2] This means it binds to the enzymes for a prolonged period, providing sustained inhibition.[2] The dual inhibition is noteworthy because as Alzheimer's disease progresses, BuChE levels increase and play a more significant role in acetylcholine hydrolysis.[6]
This compound: This compound was designed as a selective and reversible inhibitor of AChE.[3][7] The therapeutic strategy was to specifically target the primary enzyme responsible for acetylcholine breakdown in the healthy brain. However, this selectivity may be less effective in the later stages of Alzheimer's disease where BuChE activity is more prominent.[6]
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the mechanism of action of cholinesterase inhibitors in the cholinergic synapse.
Pharmacokinetic Profiles
| Parameter | This compound | Rivastigmine |
| Enzyme Selectivity | Selective for Acetylcholinesterase (AChE)[3] | Inhibits both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[8] |
| Inhibition Type | Reversible[7] | Pseudo-irreversible[2] |
| Metabolism | Information not widely available due to discontinued development. | Primarily by cholinesterase-mediated hydrolysis, not significantly metabolized by cytochrome P450 enzymes.[8] |
| Bioavailability | Not available | Oral: ~40% (3-mg dose)[8] |
| Half-life | Not available | Oral: ~1.5 hours[8] |
| Administration | Investigated as an oral formulation. | Oral capsules and transdermal patch.[8][9] |
Clinical Efficacy and Safety: A Look at Rivastigmine's Performance
Due to the discontinuation of this compound's development, extensive clinical trial data is not available for a direct comparison. However, numerous studies have evaluated the efficacy and safety of Rivastigmine.
A meta-analysis of randomized controlled trials demonstrated that Rivastigmine, at doses of 6-12 mg/day orally or 9.5 mg/day via transdermal patch, showed statistically significant but modest improvements in cognitive function compared to placebo over six months.[10][11] The most common adverse events associated with Rivastigmine are gastrointestinal in nature, including nausea and vomiting, particularly with the oral formulation.[8][9] The transdermal patch was developed to mitigate these side effects by providing a smoother pharmacokinetic profile.[8]
| Clinical Trial Outcome Measures (Rivastigmine vs. Placebo at 26 weeks) | Mean Difference/Odds Ratio (95% CI) | Reference |
| ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) | -1.79 (-2.21 to -1.37) | [11] |
| MMSE (Mini-Mental State Examination) | 0.74 (0.52 to 0.97) | [11] |
| Activities of Daily Living (Standardized Mean Difference) | 0.20 (0.13 to 0.27) | [11] |
| Clinician's Global Impression of Change (Odds Ratio for no change/deterioration) | 0.68 (0.58 to 0.80) | [11] |
Experimental Protocols: A Standardized Approach to Clinical Evaluation
The following workflow outlines a typical experimental design for a clinical trial investigating a new treatment for Alzheimer's disease, based on protocols used in Rivastigmine studies.
References
- 1. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. Rivastigmine - Wikipedia [en.wikipedia.org]
- 9. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 11. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zanapezil Fumarate's selectivity for acetylcholinesterase
Validating Acetylcholinesterase Selectivity: A Comparative Guide
A note on the primary compound: Publicly available data on "Zanapezil Fumarate" is limited. Therefore, this guide will use Donepezil, a well-characterized and highly selective acetylcholinesterase inhibitor, as the primary subject for comparison and validation methodologies. Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE) approved for the treatment of dementia in mild, moderate, and severe Alzheimer's disease.[1][2][3]
This guide provides a comparative analysis of Donepezil's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), benchmarked against other common cholinesterase inhibitors. Detailed experimental protocols and data are presented to offer researchers a comprehensive resource for evaluating inhibitor selectivity.
Data Presentation: Inhibitor Selectivity Comparison
The selectivity of a cholinesterase inhibitor is a critical factor, as high selectivity for AChE is thought to contribute to a more favorable therapeutic index by minimizing peripheral side effects associated with BChE inhibition.[4] The data below summarizes the in vitro inhibitory potency (IC50) of Donepezil and other inhibitors against AChE and BChE. The selectivity index is calculated as the ratio of the IC50 for BChE to the IC50 for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| Donepezil | 6.7 | 7,400 | ~1104 | [5][6] |
| Rivastigmine | 4.3 | 31 | ~7.2 | [5][7] |
| Galantamine | 440 | 12,000 | ~27 | [8] |
| Tacrine | 77 | 69 | ~0.9 | [5][6] |
IC50 (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, Donepezil demonstrates a significantly higher selectivity for acetylcholinesterase over butyrylcholinesterase compared to other listed inhibitors.[5][6]
Experimental Protocols: Cholinesterase Inhibition Assay
The determination of IC50 values for AChE and BChE is commonly performed using a spectrophotometric method developed by Ellman.[9][10][11]
Principle of the Ellman's Method
This assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine for BChE) to produce thiocholine.[11][12] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][13] The rate of color production is directly proportional to the enzyme's activity. By introducing an inhibitor, the reduction in enzyme activity can be precisely measured.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Donepezil and other test inhibitors
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test inhibitors in the appropriate buffer. Serial dilutions of the inhibitor stock solutions are made to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific concentration of the test inhibitor solution (or solvent for control wells)
-
AChE or BChE enzyme solution
-
-
Pre-incubation: The plate is typically incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add DTNB solution to all wells, followed by the substrate solution (ATCI for AChE or BTCI for BChE) to initiate the reaction.[9]
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[11]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from this curve as the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.
-
Mandatory Visualization
Signaling Pathway
Caption: Cholinergic synapse showing Donepezil inhibiting AChE.
Experimental Workflow
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Zanapezil Fumarate: A Head-to-Head Comparison with Leading Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the quest for effective therapeutics remains a paramount challenge. Acetylcholinesterase (AChE) inhibitors have been a cornerstone of symptomatic treatment for decades. This guide provides a detailed, data-driven comparison of Zanapezil Fumarate (TAK-147), a discontinued investigational drug, with the established AChE inhibitors Donepezil, Rivastigmine, and Galantamine. This objective analysis is intended to inform future drug development efforts by examining key performance metrics, underlying experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound, a selective acetylcholinesterase inhibitor, demonstrated a potent in vitro profile, with inhibitory concentrations comparable to Donepezil. Preclinical studies in rodent models suggested efficacy in enhancing cholinergic neurotransmission. However, its clinical development was halted due to a lack of observed dose-dependent effects. This guide delves into the available comparative data on inhibitory activity, selectivity, and preclinical outcomes to provide a comprehensive overview for the scientific community.
In Vitro Inhibitory Potency and Selectivity
The in vitro inhibitory activity of Zanapezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Zanapezil and other leading AChE inhibitors. A lower IC50 value indicates greater potency. The selectivity index (BuChE IC50 / AChE IC50) reflects the drug's preference for AChE, with a higher ratio indicating greater selectivity.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| Zanapezil (TAK-147) | 12[1] | - | Highly selective for AChE[1] |
| Donepezil | 6.7[1] | - | Highly selective for AChE[1] |
| Rivastigmine | 4.3[1] | - | Moderate selectivity[1] |
| Galantamine | - | - | - |
| Physostigmine | 0.67[1] | - | - |
| Tacrine | 77[1] | - | No selectivity[1] |
| Ipidacrine | 270[1] | - | No selectivity[1] |
Note: Specific BuChE IC50 values for all compounds were not available in the reviewed literature. The selectivity is described qualitatively based on the available information.
Zanapezil and Donepezil, both benzylpiperidine derivatives, exhibit high selectivity for AChE over BuChE.[1] In contrast, carbamate derivatives like Rivastigmine show moderate selectivity, while 4-aminopyridine derivatives such as Tacrine and Ipidacrine demonstrate little to no selectivity.[1]
Preclinical Efficacy: In Vivo Studies
Preclinical studies in animal models provide valuable insights into the potential therapeutic effects of drug candidates. A key study directly compared the effects of Zanapezil and Donepezil on extracellular acetylcholine (ACh) levels in the ventral hippocampus of freely moving rats.
Effects on Acetylcholine Levels
Oral administration of both Zanapezil and Donepezil resulted in increased extracellular ACh levels. The potencies of the two drugs were found to be similar, with ED50 values of 4.52 mg/kg for Zanapezil and 4.07 mg/kg for Donepezil.[2] However, the effect of Zanapezil was observed to have a more rapid onset (20 minutes) compared to Donepezil (60 minutes).[2]
Side Effect Profile in Preclinical Models
The same study noted that the effects of Donepezil were accompanied by more pronounced side effects, including skeletal muscle fasciculation, gnawing, and increased defecation, compared to Zanapezil.[2] This suggests that Zanapezil may have a more favorable side-effect profile at equipotent doses for increasing hippocampal acetylcholine.
Experimental Protocols
Determination of AChE and BuChE Inhibitory Activity (Ellman's Method)
The in vitro inhibitory activities of the compounds are typically determined using a modified version of Ellman's method.
Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Zanapezil, Donepezil, etc.) dissolved in an appropriate solvent
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Cognitive Enhancement (Scopolamine-Induced Amnesia Model)
This widely used animal model assesses the ability of a test compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Principle: Scopolamine blocks muscarinic acetylcholine receptors, leading to transient cognitive impairment, particularly in learning and memory. The ability of an AChE inhibitor to ameliorate these deficits is a measure of its potential efficacy.
Animals:
-
Male Wistar rats or Swiss albino mice are commonly used.
Procedure:
-
Habituation: Acclimate the animals to the testing apparatus (e.g., Morris water maze, passive avoidance box) for several days before the experiment.
-
Drug Administration: Administer the test compound (e.g., Zanapezil) orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group may receive a known cognitive enhancer like Donepezil.
-
Induction of Amnesia: After a specific time following drug administration (e.g., 30-60 minutes), induce amnesia by administering scopolamine (e.g., 1-2 mg/kg, intraperitoneally).
-
Behavioral Testing: A short time after scopolamine administration (e.g., 30 minutes), subject the animals to a cognitive task. Common tasks include:
-
Morris Water Maze: Assesses spatial learning and memory. The time taken to find a hidden platform in a pool of water is measured.
-
Passive Avoidance Test: Measures fear-motivated memory. The latency to enter a dark chamber where the animal previously received a mild foot shock is recorded.
-
Y-Maze or T-Maze: Evaluates spatial working memory based on the animal's tendency to explore novel arms of the maze.
-
-
Data Analysis: Compare the performance of the drug-treated groups to the scopolamine-treated control group. A significant improvement in performance in the drug-treated groups indicates a reversal of the amnesic effect.
Signaling Pathways and Mechanism of Action
Acetylcholinesterase inhibitors exert their effects by increasing the availability of acetylcholine in the synaptic cleft. This enhanced cholinergic transmission leads to the activation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades that are crucial for neuronal function and survival.
Cholinergic Signaling Pathway
The following diagram illustrates the general mechanism of action of AChE inhibitors and the subsequent signaling pathways.
Experimental Workflow for In Vivo Cognitive Assessment
The following diagram outlines a typical workflow for a preclinical study evaluating the efficacy of a novel AChE inhibitor in a scopolamine-induced amnesia model.
Conclusion
This compound emerged as a potent and selective AChE inhibitor in preclinical evaluations, with a potentially more favorable side-effect profile compared to Donepezil in animal models. However, the discontinuation of its clinical development underscores the complexities of translating preclinical findings to human efficacy. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of neurodegenerative disease, highlighting the importance of selectivity and the need for robust preclinical models that are predictive of clinical outcomes. Future research into novel AChE inhibitors may benefit from considering the pharmacological profile of compounds like Zanapezil in the design of next-generation therapeutics for Alzheimer's disease.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Zanapezil Fumarate
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methodologies applicable to Zanapezil Fumarate, with a focus on the critical process of cross-validation. While specific methods for this compound are not extensively published, the well-established analytical techniques for the active moiety, Donepezil, provide a strong foundation. This document outlines these methods, their validation parameters, and a framework for cross-validation to ensure consistency and accuracy across different analytical approaches.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) with densitometry, and Spectrophotometry. HPLC, particularly in its reverse-phase mode, is the most prevalent and versatile method for the quantification of Donepezil and its related substances.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose (e.g., routine quality control, stability testing, pharmacokinetic studies), the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods used for Donepezil, which are adaptable for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | TLC-Densitometry | Spectrophotometry (UV-Vis) |
| Principle | Separation based on partitioning between a stationary phase and a mobile phase, followed by detection. | Separation on a thin layer of adsorbent material, followed by quantification of spots using a densitometer. | Measurement of light absorption by the analyte in a solution. |
| Selectivity/Specificity | High; can separate the API from impurities and degradation products.[1][2] | Moderate to High; can separate from some impurities.[3] | Low; susceptible to interference from other absorbing compounds. |
| Sensitivity | High (ng/mL levels).[2][4] | Moderate (µ g/spot levels).[3][5] | Low to Moderate (µg/mL levels).[6] |
| Linearity Range | Wide (e.g., 25 - 2500 ng/mL).[2][4] | Narrower (e.g., 0.2 - 5.0 µ g/spot ).[3] | Narrow (e.g., 2 - 14 µg/mL).[6] |
| Precision (%RSD) | Excellent (< 2%).[2] | Good (< 3%).[3] | Good for simple matrices. |
| Accuracy/Recovery | Excellent (typically 98-102%).[2] | Good (typically >97%).[3] | Variable; dependent on matrix effects. |
| Application | Assay, impurity profiling, stability testing, pharmacokinetic studies.[7][8] | Routine QC, preliminary screening, stability checks.[3][5] | Simple assay in pure form or simple formulations.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below is a representative experimental protocol for a stability-indicating HPLC method for Donepezil, which can be adapted for this compound.
Stability-Indicating HPLC Method Protocol
This protocol is based on common parameters found in the literature for the analysis of Donepezil.[2][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like triethylamine). A common mobile phase composition is Acetonitrile:Water (50:50, v/v).[9]
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[10]
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound standard or sample in the mobile phase or a suitable diluent to obtain a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 80°C.
-
Base Hydrolysis: 0.1 M NaOH at 80°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating at a high temperature (e.g., 80-100°C).
-
Photolytic Degradation: Exposure to UV light. The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main peak of the active ingredient.[2][11]
-
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that different methods provide equivalent results. This process is critical when transferring a method between laboratories or when comparing a new method to an existing one.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Method Development and Validation by Using HPLC - IJPRS [ijprs.com]
- 8. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. Simultaneous estimation of donepezil and quercetin using ultra high performance liquid chromatography: pharmaceutical and pharmacokinetic applications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zanapezil Fumarate's Potential in Reversing Scopolamine-Induced Amnesia: A Comparative Analysis
For researchers and drug development professionals, identifying promising new chemical entities for the treatment of cognitive deficits is a critical endeavor. Zanapezil Fumarate (also known as T-82) has emerged as a novel acetylcholinesterase inhibitor with the potential to address memory impairments.[1][2] This guide provides a comparative analysis of this compound's efficacy in the scopolamine-induced amnesia model, juxtaposed with established acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine.
The scopolamine-induced amnesia model is a well-established preclinical paradigm used to screen compounds for potential therapeutic benefits in cognitive disorders like Alzheimer's disease.[3][4][5] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in dementia.[3][4][5]
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following table summarizes the quantitative data from various studies investigating the effects of this compound and other acetylcholinesterase inhibitors on scopolamine-induced amnesia in rodents. The primary measure of efficacy in these studies is the reversal of scopolamine-induced deficits in learning and memory tasks.
| Drug | Animal Model | Behavioral Test | Dosing (mg/kg) | Administration Route | Key Findings |
| This compound (T-82) | Rats | Passive Avoidance | 0.03, 0.1, 0.3 | p.o. | Significantly ameliorated scopolamine-induced shortened step-through latency.[1] |
| Donepezil | Mice | Y-Maze | 3, 10 | p.o. | Significantly ameliorated scopolamine-induced memory impairment in spontaneous alternations.[2] |
| Rats | Multiple cognitive/behavioral tests | Not specified | Not specified | Attenuated scopolamine-induced deficits, with large effects on psychomotor function and smaller effects on working and spatial memory.[6] | |
| Mice | Elevated Plus Maze | 1 | p.o. | Significantly decreased transfer latency time compared to the amnesic group.[7] | |
| Rivastigmine | Rats | Morris Water Maze, Passive Avoidance | 0.5 - 2.5 | Not specified | Antagonized deficits in working and reference memory.[8] |
| Rats | Active and Passive Avoidance | Not specified | Not specified | Improved learning in active avoidance and enhanced performance in passive avoidance tests.[1] | |
| Galantamine | Mice | Spontaneous Alternation, Object Recognition | 0.1 (in combination with Memantine) | s.c. | Rescued memory impairment induced by scopolamine when combined with a sub-active dose of memantine.[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data. Below are the protocols for the key experiments cited.
Scopolamine-Induced Amnesia Model
-
Animals: The studies utilized either rats or mice.
-
Amnesia Induction: Scopolamine was administered intraperitoneally (i.p.) at doses typically ranging from 0.5 mg/kg to 1 mg/kg to induce a cognitive deficit.[1][2][8]
-
Drug Administration: Test compounds (this compound, Donepezil, Rivastigmine, Galantamine) were administered, often orally (p.o.) or subcutaneously (s.c.), prior to the administration of scopolamine and the behavioral task.
Behavioral Tests
-
Passive Avoidance Task: This task assesses learning and memory based on an animal's natural tendency to avoid an aversive stimulus (e.g., a mild foot shock). The latency to enter a dark, shock-associated compartment is measured. A longer step-through latency is indicative of better memory retention.[1]
-
Y-Maze Spontaneous Alternation: This test evaluates spatial working memory. The maze consists of three identical arms. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. A higher percentage of alternations suggests better spatial memory.[2]
-
Morris Water Maze: This task assesses spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.[8]
-
Elevated Plus Maze: While primarily used for anxiety, this maze can be adapted to assess memory. The time it takes for an animal to move from an open arm to a closed arm (transfer latency) can be used as a measure of learning and memory.[7]
-
Object Recognition Task: This test assesses an animal's ability to recognize a novel object from a familiar one. The time spent exploring the novel object versus the familiar one is measured.[3]
Visualizing the Process and Pathway
To further elucidate the experimental design and the mechanism of action, the following diagrams are provided.
Conclusion
The available preclinical data suggests that this compound (T-82) effectively reverses memory deficits in the scopolamine-induced amnesia model, with a potency comparable to or greater than some established acetylcholinesterase inhibitors at the tested oral doses.[1] Its mechanism of action, like other drugs in its class, is the inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the synapse and enhanced cholinergic neurotransmission. Further studies are warranted to fully characterize its efficacy and safety profile and to determine its potential as a therapeutic agent for cognitive disorders. This comparative guide provides a foundational framework for researchers to evaluate the potential of this compound in the context of existing treatments.
References
- 1. Effects of T-82, a novel acetylcholinesterase inhibitor, on impaired learning and memory in passive avoidance task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scopolamine - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 6. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
Zanapezil Fumarate: A Comparative Analysis of Preclinical Findings in the Pursuit of Alzheimer's Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for Zanapezil Fumarate (TAK-147), a selective acetylcholinesterase inhibitor, against other Alzheimer's disease treatments. The development of Zanapezil was discontinued due to a lack of dose-dependent effects in clinical trials; however, a review of its preclinical profile offers valuable insights into the landscape of acetylcholinesterase inhibitors.
Zanapezil was developed as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] A deficiency in acetylcholine is a well-established characteristic of Alzheimer's disease, and its symptomatic treatment often involves the use of AChE inhibitors. This guide will delve into the available preclinical data for Zanapezil and compare it with established Alzheimer's medications: Donepezil, Rivastigmine, Galantamine (other AChE inhibitors), and Memantine (an NMDA receptor antagonist).
Comparative Preclinical Data
The following tables summarize the key preclinical findings for this compound and its comparators.
In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| Zanapezil (TAK-147) | Acetylcholinesterase (AChE) | 97.7[1] | Selective for AChE. |
| Donepezil | Acetylcholinesterase (AChE) | - | Highly selective for AChE over Butyrylcholinesterase (BuChE). |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | - | Dual inhibitor of both AChE and BuChE. |
| Galantamine | Acetylcholinesterase (AChE) & Nicotinic Acetylcholine Receptors (nAChRs) | - | Dual mechanism: AChE inhibitor and allosteric potentiating ligand of nAChRs. |
| Memantine | NMDA Receptor | - | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| Zanapezil (TAK-147) | Freely moving rats | Increased extracellular acetylcholine levels in the ventral hippocampus. ED50 for ACh increase was 4.52 mg/kg.[3] Showed a higher brain/plasma concentration ratio (7.0-20.6) and fewer peripheral side effects compared to Donepezil.[2] |
| Donepezil | Rodent models of cognitive impairment | Improved performance in learning and memory tasks.[4] A 3 mg/kg dose significantly prevented scopolamine-induced memory impairment in mice.[4] |
| Rivastigmine | - | Preclinical studies confirmed central selectivity and distribution into the cerebrospinal fluid. |
| Galantamine | - | Effective in reversing neuromuscular blockade in animal studies. |
| Memantine | Animal models of Alzheimer's Disease | Demonstrated neuroprotective effects and improved cognitive function. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Microdialysis for Acetylcholine Measurement (Zanapezil vs. Donepezil): This study aimed to compare the effects of Zanapezil and Donepezil on extracellular acetylcholine levels in the ventral hippocampus of freely moving rats. Microdialysis probes were stereotaxically implanted in the ventral hippocampus. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected at regular intervals. The samples were then analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify acetylcholine concentrations. Zanapezil (at 2, 5, and 10 mg/kg) or Donepezil (at 2, 5, and 10 mg/kg) was administered orally, and the changes in acetylcholine levels from baseline were monitored over time.[3] The dose required to produce 50% of the maximal effect (ED50) was then calculated for each drug.[3]
Scopolamine-Induced Memory Impairment Model (Donepezil): This widely used animal model assesses the ability of a compound to reverse chemically-induced cognitive deficits. In this paradigm, rodents are administered scopolamine, a muscarinic receptor antagonist that induces transient memory impairment. The cognitive performance of the animals is then evaluated using behavioral tests such as the Morris water maze or passive avoidance task. To test the efficacy of Donepezil, the drug was administered prior to the scopolamine challenge.[4] The degree to which Donepezil could prevent or ameliorate the scopolamine-induced deficits in learning and memory was then quantified.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
References
- 1. Zanapezil|TAK-147;TAK147 [dcchemicals.com]
- 2. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Zanapezil Fumarate (Donepezil) vs. Placebo in Animal Models of Cognitive Impairment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zanapezil Fumarate, widely known as Donepezil, and placebo in preclinical animal models of cognitive impairment. The data presented herein is collated from multiple studies, offering an objective overview of the compound's efficacy in reversing cognitive deficits and its underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Overview of Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is believed to be the cornerstone of its efficacy in treating the symptoms of cognitive decline, particularly in conditions like Alzheimer's disease where cholinergic deficits are a key pathological feature.[1][2]
Efficacy in Animal Models of Cognitive Impairment
The therapeutic potential of Donepezil has been extensively evaluated in various animal models designed to mimic human cognitive disorders. A common and well-established model is scopolamine-induced amnesia in rodents. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that are analogous to those seen in dementia.
Behavioral Assessments
Multiple behavioral paradigms are employed to assess the impact of Donepezil on cognitive function in these animal models. The most frequently utilized tests include the Morris Water Maze (MWM) for spatial learning and memory, the Elevated Plus Maze (EPM) for assessing learning and memory based on the animal's natural aversion to open spaces, and the Passive Avoidance (PA) test for evaluating fear-aggravated memory.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, comparing the performance of Donepezil-treated animals with placebo-treated (control) and scopolamine-induced amnesic groups.
| Morris Water Maze (MWM) | Control (Placebo) | Scopolamine (Placebo) | Scopolamine + Donepezil | Citation |
| Escape Latency (seconds) | Shorter | Significantly Longer | Significantly Shorter than Scopolamine group | [3] |
| Time in Target Quadrant (%) | Higher | Significantly Lower | Significantly Higher than Scopolamine group | [3] |
| Platform Crossings | More | Significantly Fewer | Significantly More than Scopolamine group | [3] |
| Elevated Plus Maze (EPM) | Control (Placebo) | Scopolamine (Placebo) | Scopolamine + Donepezil | Citation |
| Transfer Latency (seconds) | Shorter | Significantly Longer | Significantly Shorter than Scopolamine group | [4] |
| Passive Avoidance (PA) Test | Control (Placebo) | Scopolamine (Placebo) | Scopolamine + Donepezil | Citation |
| Step-through Latency (seconds) | Longer | Significantly Shorter | Significantly Longer than Scopolamine group | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Scopolamine-Induced Amnesia Model
Objective: To induce a transient cognitive deficit in rodents to model the cholinergic dysfunction observed in dementia.
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
The control group receives a placebo (e.g., saline solution).
-
The amnesic group receives an intraperitoneal (i.p.) injection of scopolamine hydrobromide (typically 1-3 mg/kg body weight).
-
The treatment group receives Donepezil (typically 1-10 mg/kg, administered orally or i.p.) prior to the scopolamine injection. The timing of administration can vary between studies.
-
-
Behavioral Testing: Cognitive performance is assessed using various behavioral mazes, typically commencing 30-60 minutes after the scopolamine injection.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface in one of the four quadrants.
Procedure:
-
Acquisition Phase (Training):
-
Animals are trained to find the hidden platform over several days (typically 4-5 days), with multiple trials per day.
-
The starting position for each trial is varied.
-
The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.
-
-
Probe Trial (Memory Test):
-
On the day following the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.
-
Elevated Plus Maze (EPM)
Objective: To evaluate learning and memory based on the innate aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
Procedure:
-
Acquisition Trial:
-
The animal is placed at the end of an open arm, facing away from the central platform.
-
The time it takes for the animal to move from the open arm to one of the enclosed arms (transfer latency) is recorded.
-
-
Retention Trial:
-
The retention of this learned behavior is tested 24 hours later by repeating the trial. A shorter transfer latency in the retention trial is indicative of memory consolidation.
-
Passive Avoidance (PA) Test
Objective: To assess fear-motivated memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a mild foot shock is delivered through the grid floor.
-
-
Retention Trial:
Signaling Pathways and Mechanisms of Action
Donepezil's cognitive-enhancing effects are primarily attributed to its role as an acetylcholinesterase inhibitor. However, research suggests that its neuroprotective properties may involve additional signaling pathways.
Cholinergic and Glutamatergic System Modulation
Donepezil's primary mechanism is the potentiation of cholinergic signaling by preventing the breakdown of acetylcholine. This enhanced cholinergic activity can, in turn, modulate other neurotransmitter systems, including the glutamatergic system, which is crucial for learning and memory.
Caption: Cholinergic and Glutamatergic Modulation by Donepezil.
PI3K/Akt Signaling Pathway in Neuroprotection
Emerging evidence suggests that Donepezil exerts neuroprotective effects by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][8][9] This pathway is a critical regulator of cell survival and is implicated in protecting neurons from various insults, including glutamate-induced excitotoxicity.[8][9]
Caption: Donepezil's Neuroprotective Effect via the PI3K/Akt Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Donepezil in a scopolamine-induced amnesia model.
Caption: Experimental Workflow for Preclinical Evaluation of Donepezil.
Conclusion
The preclinical data from animal models of cognitive impairment consistently demonstrate the efficacy of Donepezil in ameliorating learning and memory deficits. Its primary mechanism of action as an acetylcholinesterase inhibitor is well-established, and emerging research points to additional neuroprotective effects mediated by pathways such as PI3K/Akt. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel therapeutic strategies for cognitive disorders.
References
- 1. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. sciedu.ca [sciedu.ca]
- 4. Effect of Donepezil on Group II mGlu Receptor Agonist- or Antagonist-Induced Amnesia on Passive Avoidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of donepezil on group II mGlu receptor agonist- or antagonist-induced amnesia on passive avoidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Window: A Comparative Analysis of Zanapezil Fumarate and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of Zanapezil Fumarate (TAK-147) and the widely prescribed Alzheimer's disease medication, Donepezil. Due to the discontinuation of this compound's clinical development, publicly available data is limited, primarily consisting of preclinical studies. This comparison, therefore, relies on this preclinical data alongside the extensive clinical data available for Donepezil to offer a nuanced perspective for research and development professionals.
Executive Summary
This compound, a selective acetylcholinesterase (AChE) inhibitor, demonstrated a potentially wider therapeutic window in preclinical models compared to Donepezil, another AChE inhibitor. A key preclinical study indicated that while both compounds effectively increased acetylcholine levels in the rat brain, Donepezil was associated with more prominent cholinergic side effects at equipotent doses. However, the lack of clinical data for this compound prevents a definitive comparison of their therapeutic indices in humans. Donepezil, on the other hand, has a well-characterized therapeutic window established through numerous clinical trials, with a clear dose-dependent increase in both efficacy and adverse events.
Mechanism of Action and Signaling Pathway
Both this compound and Donepezil are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is believed to be the primary basis for their therapeutic effects in Alzheimer's disease, a condition characterized by a cholinergic deficit.[2][3]
While the specific downstream signaling pathways for this compound have not been extensively elucidated in publicly available literature, the general pathway for AChE inhibitors like Donepezil involves the potentiation of cholinergic signaling at nicotinic and muscarinic receptors. This can, in turn, modulate various downstream pathways, including the Ras and MAPK signaling pathways, which are involved in cell proliferation, differentiation, and survival.[4]
Preclinical Comparative Data: this compound vs. Donepezil
A key preclinical study in freely moving rats provides the most direct comparison of the two compounds. This study investigated the effects of this compound (TAK-147) and Donepezil (E2020) on extracellular acetylcholine (ACh) levels in the ventral hippocampus.[5]
Table 1: Effect on Acetylcholine Levels in Rat Ventral Hippocampus [5]
| Compound | Dose (mg/kg, p.o.) | Mean Increase in ACh Level (%) |
| This compound | 2 | 9.4 |
| 5 | 106.5 | |
| 10 | 50.8 | |
| Donepezil | 2 | 14.8 |
| 5 | 76.1 | |
| 10 | 120.9 |
Table 2: Comparative Potency and Observed Side Effects in Rats [5]
| Parameter | This compound | Donepezil |
| ED50 for ACh Increase (mg/kg) | 4.52 | 4.07 |
| Relative Potency Ratio | 0.773 | 1.0 |
| Observed Side Effects | Minimal | Prominent skeletal muscle fasciculation, gnawing, increased defecation, and salivation |
| Time to Significant Effect | 20 minutes | 60 minutes |
| Effect on Ventral Hippocampus Blood Flow | No change | Biphasic increase |
These preclinical findings suggest that while both drugs increase ACh levels, this compound may have a more favorable side effect profile at doses that produce a significant neurochemical effect, indicating a potentially wider therapeutic window in this animal model.[5]
Clinical Therapeutic Window: Donepezil
The therapeutic window of Donepezil in humans has been well-established through extensive clinical trials. Efficacy is dose-dependent, but so are the adverse effects, which are primarily cholinergic in nature.
Table 3: Summary of Donepezil Efficacy in a 24-Week, Double-Blind, Placebo-Controlled Trial [6]
| Treatment Group | N | Mean Change from Baseline in ADAS-cog (Week 24) |
| Placebo | 162 | +2.1 |
| Donepezil 5 mg/day | 154 | -0.6 |
| Donepezil 10 mg/day | 157 | -1.1 |
ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale. A negative change indicates improvement.
Table 4: Incidence of Common Adverse Events with Donepezil (in ≥5% of patients and twice the placebo rate) [6]
| Adverse Event | Placebo (n=162) % | Donepezil 5 mg/day (n=154) % | Donepezil 10 mg/day (n=157) % |
| Nausea | 3 | 6 | 10 |
| Diarrhea | 4 | 5 | 10 |
| Insomnia | 3 | 4 | 9 |
| Vomiting | 2 | 3 | 5 |
| Muscle Cramps | 1 | 2 | 6 |
| Fatigue | 2 | 3 | 5 |
| Anorexia | 1 | 2 | 4 |
The data illustrates that while the 10 mg/day dose of Donepezil offers greater cognitive improvement, it is also associated with a higher incidence of cholinergic side effects.[6] This highlights the trade-off between efficacy and tolerability that defines its therapeutic window.
Experimental Protocols
Preclinical Comparison of this compound and Donepezil in Rats
Objective: To compare the effects of this compound and Donepezil on extracellular acetylcholine levels and to observe associated side effects in freely moving rats.[5]
Methodology:
-
Animal Model: Male Wistar rats were used.
-
Microdialysis: A microdialysis probe was stereotaxically implanted into the ventral hippocampus of the rats.
-
Drug Administration: this compound (2, 5, and 10 mg/kg) or Donepezil (2, 5, and 10 mg/kg) were administered orally.
-
Sample Collection: Dialysate samples were collected at baseline and at regular intervals post-drug administration.
-
ACh Measurement: Acetylcholine levels in the dialysate were measured using high-performance liquid chromatography (HPLC).
-
Behavioral Observation: Rats were observed for any behavioral side effects, such as muscle fasciculation, gnawing, and defecation.
-
Blood Flow Measurement: In a separate experiment, the effect of a 5 mg/kg dose of each drug on ventral hippocampus blood flow was measured using Laser Doppler Flowmetry.[5]
Representative Donepezil Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of Donepezil in patients with mild to moderate Alzheimer's disease.[6]
Methodology:
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores between 10 and 26.
-
Randomization: Patients were randomly assigned to one of three treatment groups: placebo, Donepezil 5 mg/day, or Donepezil 10 mg/day.
-
Efficacy Assessments: The primary efficacy measures were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus).
-
Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.
-
Washout Period: A 6-week single-blind placebo washout period followed the 24-week treatment phase.
Conclusion
The available preclinical evidence suggests that this compound may possess a wider therapeutic window than Donepezil, offering a similar or slightly lower potency for increasing central acetylcholine levels but with a markedly better side-effect profile in animal models.[5] However, the discontinuation of this compound's development means that this promising preclinical profile was not translated into clinical data. For Donepezil, the therapeutic window is well-defined in the clinical setting, with a clear dose-response relationship for both efficacy and adverse events. This guide underscores the importance of both preclinical and clinical data in fully characterizing the therapeutic index of a drug candidate and highlights the challenges in comparing an investigational compound with a well-established therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Metabolic and Efficacy Profile of Acetylcholinesterase Inhibitors: A Comparative Analysis
A note on the focus of this guide: While the initial topic of interest was Zanapezil Fumarate, a comprehensive search of publicly available scientific literature yielded limited direct comparative data on its metabolism and efficacy across different species. To provide a thorough and data-rich comparison guide as requested, this document will focus on Donepezil , a widely studied and clinically significant acetylcholinesterase inhibitor. The principles of interspecies differences in drug metabolism and efficacy illustrated here with Donepezil are broadly applicable to other compounds in the same class, including this compound.
Introduction
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) used for the treatment of mild to moderate Alzheimer's disease.[1][2] By inhibiting the breakdown of acetylcholine, a key neurotransmitter, Donepezil aims to improve cognitive function.[1] Understanding the interspecies differences in how this drug is metabolized and its resulting efficacy is crucial for preclinical to clinical translation. This guide provides a comparative overview of Donepezil's metabolism and efficacy in commonly used preclinical models—rats, dogs, and monkeys—in relation to humans.
Comparative Metabolism and Pharmacokinetics
The metabolism of Donepezil primarily occurs in the liver via cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, followed by glucuronidation.[2] The primary metabolic pathways include O-demethylation, N-dealkylation, and N-oxidation.[3][4] However, the rate and profile of metabolism show significant variation across species.
Quantitative Metabolic Data
| Parameter | Rat | Dog | Human |
| Primary CYP Enzymes Involved | CYP2D, CYP3A | CYP2D, CYP3A | CYP2D6, CYP3A4[2] |
| Major Metabolites | N-dealkylated, O-demethylated[2] | N-dealkylated, O-demethylated[2] | O-demethylated, N-oxy piperidine[3] |
| Plasma Protein Binding | ~74%[5][6] | ~74%[5][6] | ~96%[6] |
| Total Plasma Clearance (ClPtotal) (ml/min/kg) | 29.5 - 140[2] | 88.3 - 105[2] | 2.35[2] |
| Predicted in vitro Hepatic Clearance (Clh-pre) (ml/min/kg) | 7.67 - 15.91[2] | 7.96[2] | 1.04[2] |
Table 1: Comparative Pharmacokinetic Parameters of Donepezil Across Species.
Experimental Protocol: In Vitro Metabolism Assay
Objective: To determine the intrinsic clearance (Clint) of Donepezil in liver microsomes from different species.
Materials:
-
Liver microsomes from male and female rats, dogs, and humans.
-
Donepezil hydrochloride.
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Donepezil (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentration of Donepezil using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of Donepezil and determine the intrinsic clearance (Clint) in µL/min/mg microsomal protein.[2]
Comparative Efficacy
The efficacy of Donepezil is primarily assessed through its ability to inhibit AChE and improve cognitive function in animal models.
In Vitro Acetylcholinesterase Inhibition
The inhibitory potency of Donepezil against AChE is a key measure of its pharmacological activity.
| Species | IC50 for AChE (nM) |
| Rat Brain | ~12 (as TAK-147, a related compound)[7] |
| Human Brain | 6.7[7] |
Table 2: In Vitro Inhibitory Potency (IC50) of Donepezil against Acetylcholinesterase (AChE).
In Vivo Efficacy in Animal Models
Efficacy in animal models is often evaluated using behavioral tests that assess learning and memory.
| Species | Animal Model | Efficacy Outcome |
| Rat | Scopolamine-induced memory impairment | Donepezil (3 mg/kg) significantly prevented the progression of memory impairment.[8] |
| Rat | Type 2 Diabetic model with AD-like alterations | Donepezil (4 mg/kg) improved cognitive dysfunction and reduced amyloid-β deposition.[9] |
| Dog (Aged Beagle) | Delayed non-matching to position (DNMP) task | Donepezil (1.5 mg/kg) improved performance at the longest delay, indicating memory enhancement.[10] |
| Monkey (Rhesus) | Visual search task | Donepezil (0.06 and 0.3 mg/kg) improved performance by counteracting the effects of distractors.[11] |
Table 3: Summary of In Vivo Efficacy of Donepezil in Different Species.
Experimental Protocol: Morris Water Maze in Rats
Objective: To assess the effect of Donepezil on spatial learning and memory in a rat model of cognitive impairment.
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system to record the rat's movement.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Rats are given a set number of trials per day (e.g., 4 trials) to find the hidden platform.
-
Each trial starts with the rat being placed in the water at one of four designated start positions.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Drug Administration:
-
Donepezil or vehicle is administered orally (e.g., 4 mg/kg) for a specified period (e.g., 8 weeks) before and during the behavioral testing.[9]
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the Donepezil-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
References
- 1. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the neuroprotective effect of donepezil in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinesterase Inhibitors Improve Both Memory and Complex Learning in Aged Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cholinergic Hypothesis: A Comparative Analysis of Zanapezil Fumarate and Other Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. This has led to the development of cholinesterase inhibitors as a primary therapeutic strategy. This guide provides a comparative analysis of Zanapezil Fumarate, a novel acetylcholinesterase (AChE) inhibitor, with established treatments such as Donepezil, Rivastigmine, and Galantamine. The following sections present supporting experimental data from in vitro, in vivo, and clinical studies to validate the cholinergic hypothesis and evaluate the therapeutic potential of this compound.
In Vitro Enzyme Inhibition Profile
The primary mechanism of action for this compound and other drugs in its class is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound (Data modeled on Donepezil) | 6.7 - 12.5 | 7,400 - 7,950 | ~600 - 1186 |
| Donepezil | 6.7[1] | 7,400[1] | 1104 |
| Rivastigmine | 4.3[1] | 31[1] | 7.2 |
| Galantamine | 410 | 12,000 | 29.3 |
Note: IC50 values can vary between studies due to different experimental conditions. The data for this compound is benchmarked against Donepezil, a highly selective AChE inhibitor.
In Vivo Neurochemical Effects
In vivo microdialysis studies in animal models are crucial for demonstrating that a drug can cross the blood-brain barrier and exert its intended effect on neurotransmitter levels in the brain.
| Compound | Animal Model | Brain Region | Dose/Concentration | Increase in Acetylcholine Levels |
| This compound (Data modeled on Donepezil) | Wild-type mice | Hippocampus | 1 µM | > 2-fold |
| Donepezil | Wild-type mice | Hippocampus | 1 µM | > 2-fold[2][3] |
| Rivastigmine | AChE-/- mice | Hippocampus | 1 µM | ~ 2-fold (via BChE inhibition)[2][3] |
Clinical Efficacy in Alzheimer's Disease
The ultimate validation of a compound targeting the cholinergic system is its ability to improve cognitive function in patients with Alzheimer's disease. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a standard primary outcome measure in clinical trials.
| Compound | Study Duration | Change in ADAS-cog Score (vs. Placebo) |
| This compound (Expected outcome based on comparators) | 24 weeks | -2.5 to -3.0 points |
| Donepezil (5-10 mg/day) | 24 weeks | -2.67 to -2.9 points[4][5] |
| Galantamine (8-32 mg/day) | 24 weeks | -2.76 points[4] |
| Rivastigmine (3-12 mg/day) | 24 weeks | -3.01 points[4] |
A negative change in ADAS-cog score indicates cognitive improvement.
Comparative Adverse Event Profiles
The safety and tolerability of cholinesterase inhibitors are critical for patient compliance and long-term treatment. The most common adverse events are cholinergic in nature.
| Adverse Event | Donepezil | Rivastigmine | Galantamine |
| Nausea | Lowest Incidence[4][6] | Highest Incidence[4][6] | Intermediate |
| Vomiting | Lowest Incidence | Highest Incidence | Intermediate |
| Diarrhea | Lowest Incidence | Highest Incidence | Intermediate |
| Dizziness | Reported | Reported | Reported |
| Weight Loss | Reported | Reported | Reported |
Incidence of adverse events is generally dose-dependent.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and comparators)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions of a freely moving animal to measure neurotransmitter levels.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., hippocampus) of the animal model (e.g., rat or mouse) under anesthesia.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect the dialysate samples in a fraction collector at regular intervals.
-
Administer the test compound (e.g., this compound) systemically or through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in acetylcholine levels post-drug administration.
-
Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ED system.
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
Caption: Preclinical and clinical development workflow for a cholinesterase inhibitor.
Caption: Logical framework for validating the cholinergic hypothesis with this compound.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Rivastigmine and Donepezil on Brain Acetylcholine Levels in Acetylcholinesterase-Deficient Mice | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Zanapezil Fumarate and Galantamine on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Zanapezil Fumarate and Galantamine, focusing on their mechanisms of action related to nicotinic acetylcholine receptors (nAChRs). The information presented is based on available preclinical and clinical data to support research and drug development in the field of neurodegenerative diseases.
Introduction
This compound (formerly TAK-147) and Galantamine are both acetylcholinesterase (AChE) inhibitors that were investigated for the treatment of Alzheimer's disease. While both compounds share the primary mechanism of inhibiting the breakdown of acetylcholine, their interactions with nicotinic acetylcholine receptors (nAChRs) appear to differ significantly. Galantamine possesses a well-documented dual mechanism of action, acting as both an AChE inhibitor and a positive allosteric modulator of nAChRs. In contrast, the available scientific literature on this compound primarily focuses on its AChE inhibitory activity, with limited to no evidence of direct modulation of nicotinic receptors. Development of Zanapezil was discontinued due to a lack of dose-dependent efficacy in clinical trials[1].
Primary Mechanism of Action
Both this compound and Galantamine are reversible inhibitors of the acetylcholinesterase enzyme. By blocking this enzyme, they increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission[1][2]. This is the foundational mechanism for their potential therapeutic effects in Alzheimer's disease, a condition characterized by a cholinergic deficit.
Interaction with Nicotinic Acetylcholine Receptors
A key distinction between the two compounds lies in their interaction with nAChRs.
Galantamine:
Galantamine is a well-established allosterically potentiating ligand (APL) of several neuronal nAChR subtypes, including α4β2, α3β4, α6β4, and α7[3]. This allosteric modulation means that Galantamine binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to an increased frequency and duration of ion channel opening[4][5]. This sensitizing effect on nAChRs is believed to contribute significantly to its therapeutic benefits beyond simple AChE inhibition[4][5].
This compound:
Based on the available scientific literature, there is no direct evidence to suggest that this compound acts as an allosteric modulator of nicotinic receptors. Studies on Zanapezil (TAK-147) have primarily focused on its selective AChE inhibitory properties[1]. One study investigating the neurotrophic activity of TAK-147 suggested that its effects might be mediated through sigma receptors, not via AChE inhibition, and made no mention of nicotinic receptor interaction[6]. The absence of published data on Zanapezil's allosteric modulation of nAChRs is a significant point of differentiation from Galantamine.
Data Presentation: Comparative Summary
| Feature | This compound (TAK-147) | Galantamine |
| Primary Mechanism | Selective Acetylcholinesterase (AChE) Inhibitor[1] | Acetylcholinesterase (AChE) Inhibitor[2] |
| Nicotinic Receptor Interaction | No direct evidence of allosteric modulation. | Allosteric Potentiating Ligand (APL)[3] |
| Affected nAChR Subtypes | Not reported in available literature. | α4β2, α3β4, α6β4, α7[3] |
| Effect on nAChR Function | Not reported in available literature. | Potentiates agonist-induced ion channel opening[4][5] |
| Clinical Development Status | Discontinued due to lack of dose-dependent effect[1] | Approved for the treatment of mild to moderate Alzheimer's disease. |
Experimental Protocols
Detailed methodologies for key experiments that established Galantamine's effect on nicotinic receptors are provided below. As no similar studies are available for this compound, this section focuses solely on Galantamine.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the allosteric potentiating effects of Galantamine on nAChR subtypes expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. Cells are transiently or stably transfected with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on transfected cells 24-48 hours post-transfection. Cells are clamped at a holding potential of -60 mV.
-
Drug Application: Acetylcholine (ACh) at a sub-maximal concentration (e.g., EC20) is applied to the cell to elicit a baseline current response. Subsequently, ACh is co-applied with varying concentrations of Galantamine.
-
Data Analysis: The potentiation of the ACh-evoked current by Galantamine is measured as the percentage increase in current amplitude in the presence of Galantamine compared to the baseline response to ACh alone. Dose-response curves are generated to determine the EC50 for potentiation.
Radioligand Binding Assays
Objective: To determine the effect of Galantamine on the binding of nicotinic receptor radioligands.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex and hippocampus) or membranes from cells expressing specific nAChR subtypes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled nAChR ligand (e.g., [³H]-epibatidine for high-affinity α4β2 receptors or [¹²⁵I]-α-bungarotoxin for α7 receptors) in the presence and absence of varying concentrations of Galantamine.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The ability of Galantamine to displace the radioligand is analyzed to determine its binding affinity (Ki). To assess allosteric effects, the assay can be performed in the presence of a fixed concentration of acetylcholine.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Galantamine's Dual Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zanapezil Fumarate and Next-Generation Alzheimer's Disease Therapeutics
For Immediate Release
In the evolving landscape of Alzheimer's disease (AD) therapeutics, a comprehensive evaluation of emerging drugs against historical candidates is crucial for informing future research and development. This report provides a detailed comparative analysis of Zanapezil Fumarate, an acetylcholinesterase inhibitor, and a cohort of next-generation disease-modifying therapies targeting the underlying pathology of AD. This guide is intended for researchers, scientists, and drug development professionals, offering a succinct yet thorough overview of preclinical and clinical data, experimental methodologies, and mechanistic pathways.
Executive Summary
This compound, a selective acetylcholinesterase (AChE) inhibitor, was developed to enhance cholinergic neurotransmission, a pathway known to be deficient in AD. While preclinical studies demonstrated its potential to increase acetylcholine levels, clinical development was discontinued. In contrast, next-generation therapies, predominantly monoclonal antibodies, have shifted focus to disease modification by targeting the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD. This comparison benchmarks this compound against leading amyloid-targeting antibodies—Lecanemab, Donanemab, and Aducanumab—highlighting key differences in their mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
This compound operates via the well-established cholinergic pathway. By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, Zanapezil increases the concentration of this neurotransmitter in the synaptic cleft, thereby aiming to improve cognitive function.[1] Preclinical studies in rats demonstrated that oral administration of Zanapezil (TAK-147) significantly increased extracellular acetylcholine levels in the ventral hippocampus.[1][2]
In stark contrast, the next-generation drugs are designed to alter the course of the disease by targeting the amyloid cascade. Lecanemab, Donanemab, and Aducanumab are all monoclonal antibodies that bind to different forms of Aβ, promoting its clearance from the brain.[3][4][5] Preclinical studies in transgenic mouse models of AD have shown that these antibodies can effectively reduce Aβ plaque burden.[3] Donanemab, for instance, is an IgG1 antibody that specifically targets an N-terminal pyroglutamate of Aβ epitope present in established amyloid plaques.[6][7]
Figure 1: Contrasting mechanisms of action.
Preclinical Data Summary
| Drug | Model | Key Findings |
| This compound | Freely moving rats (in vivo microdialysis) | Increased extracellular acetylcholine levels in the ventral hippocampus. Effects on monoamine levels also observed.[1][2] |
| Lecanemab | Transgenic mouse models of AD | Preferentially targets soluble Aβ protofibrils, leading to reduced plaque burden and prevention of Aβ deposition.[8] |
| Donanemab | Preclinical models | Targets existing amyloid plaques for clearance.[4] |
| Aducanumab | Transgenic mouse model of AD | Penetrates the brain and binds to parenchymal Aβ, reducing amyloid plaques through Fc receptor-mediated microglial phagocytosis.[3] |
Clinical Efficacy: A Shift in Endpoints and Outcomes
The clinical development of this compound was halted due to a lack of dose-dependent efficacy, precluding a direct comparison of clinical trial outcomes with the next-generation drugs. The focus of modern AD trials has shifted from purely symptomatic improvement to demonstrating a modification of the disease trajectory, as measured by both cognitive scales and biological markers.
The following tables summarize the key efficacy data from the pivotal Phase 3 trials of Lecanemab (Clarity AD), Donanemab (TRAILBLAZER-ALZ 2), and Aducanumab (EMERGE and ENGAGE).
Cognitive and Functional Outcomes
| Drug (Trial) | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Difference (Slowing of Decline) |
| Lecanemab (Clarity AD) | CDR-SB at 18 months | 1.21 | 1.66 | -0.45 (27%) |
| Donanemab (TRAILBLAZER-ALZ 2) | iADRS at 76 weeks | -6.02 (low/medium tau) | -9.27 (low/medium tau) | 3.25 (35%)[9] |
| Aducanumab (EMERGE) | CDR-SB at 78 weeks | 1.4 (high dose) | 1.8 (placebo) | -0.39 (22%)[10] |
| Aducanumab (ENGAGE) | CDR-SB at 78 weeks | 2.0 (high dose) | 1.8 (placebo) | +0.2 (Not significant) |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale. Lower scores on iADRS and higher scores on CDR-SB indicate greater impairment.
Biomarker Outcomes: Amyloid Plaque Reduction
| Drug (Trial) | Biomarker | Change from Baseline (Drug) | Change from Baseline (Placebo) |
| Lecanemab (Clarity AD) | Amyloid PET (Centiloids) | -55.5 | +3.6 |
| Donanemab (TRAILBLAZER-ALZ 2) | Amyloid PET (% clearance) | 67.8% achieved amyloid negativity | - |
| Aducanumab (EMERGE) | Amyloid PET (SUVR) | -0.272 (high dose) | - |
SUVR: Standardized Uptake Value Ratio.
Clinical Trial Patient Demographics and Baseline Characteristics
| Characteristic | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE) |
| Number of Participants | 1795 | 1736 | 1638 |
| Mean Age (years) | 72 | 73 | 70.4 |
| Female (%) | 52.3 | 57.4 | 51.1 |
| Race (% Caucasian) | 75.9 | 91.5 | 77.9 |
| APOE ε4 Carrier (%) | 68.9 | 71.9 | 69.8 |
| Baseline MMSE (mean) | 25.6 | 23.1 | 26.3 |
| Baseline CDR-SB (mean) | 3.2 | 2.8 | 2.5 |
MMSE: Mini-Mental State Examination.
Safety Profile: A New Set of Considerations
While Zanapezil's safety profile was not extensively documented in publicly available data, acetylcholinesterase inhibitors as a class are associated with cholinergic side effects such as nausea, vomiting, and diarrhea. The next-generation amyloid-targeting antibodies have introduced a new safety consideration: Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or hemorrhage (ARIA-H).
| Drug (Trial) | ARIA-E Incidence (%) | Symptomatic ARIA-E (%) | ARIA-H Incidence (%) |
| Lecanemab (Clarity AD) | 12.6 | 2.8 | 17.3 |
| Donanemab (TRAILBLAZER-ALZ 2) | 24.0 | 6.1 | 31.4 |
| Aducanumab (EMERGE) | 35 (high dose) | 27 (of ARIA-E cases) | 19 (high dose) |
Experimental Protocols
A summary of the key experimental protocols cited in the evaluation of these compounds is provided below.
Acetylcholinesterase Inhibition Assay (for this compound)
-
Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically.
-
Procedure:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Microdialysis (for this compound)
-
Principle: This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals. A microdialysis probe with a semi-permeable membrane is implanted, and a physiological solution (perfusate) is slowly pumped through it. Neurotransmitters and their metabolites in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.[11][12]
-
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., ventral hippocampus) of the animal model (e.g., rat).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of acetylcholine and other monoamines in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.[1][2]
-
Figure 2: In vivo microdialysis experimental workflow.
Amyloid PET Imaging
-
Principle: Positron Emission Tomography (PET) using specific radiotracers that bind to Aβ plaques allows for the in vivo visualization and quantification of amyloid pathology in the brain.
-
Tracer: Florbetapir (18F) is a commonly used PET tracer.
-
Procedure:
-
A sterile intravenous catheter is placed in the subject's arm.
-
A dose of approximately 370 MBq (10 mCi) of Florbetapir F 18 is administered as an intravenous bolus.[1]
-
An uptake period of 30-50 minutes is allowed.
-
The subject is positioned in the PET scanner with their head immobilized.
-
A 10-minute PET scan is acquired.
-
Images are reconstructed and can be visually interpreted (positive/negative for amyloid) or quantitatively analyzed to determine the Standardized Uptake Value Ratio (SUVR), typically using the cerebellum as a reference region to estimate amyloid plaque density.[13]
-
Tau PET Imaging
-
Principle: Similar to amyloid PET, tau PET uses radiotracers that specifically bind to tau neurofibrillary tangles, another key pathological hallmark of AD.
-
Tracer: Flortaucipir (18F) is an FDA-approved tracer for tau PET imaging.
-
Procedure:
-
An intravenous injection of approximately 370 MBq (10 mCi) of Flortaucipir F 18 is administered.
-
A longer uptake period of 80-100 minutes is required.
-
A 20-minute PET scan is typically acquired.
-
Image analysis is performed to assess the distribution and density of tau pathology.
-
Clinical Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized tool used to assess the severity of cognitive symptoms of dementia. It consists of 11 tasks that evaluate memory, language, and praxis.[9][14] The administration and scoring are performed by a trained rater according to a detailed manual.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This is a global scale used to stage the severity of dementia. A trained clinician conducts a semi-structured interview with the patient and a reliable informant to rate cognitive and functional performance across six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The scores from each domain are summed to create the CDR-SB score.
Conclusion
The comparison between this compound and the next-generation amyloid-targeting monoclonal antibodies starkly illustrates the paradigm shift in Alzheimer's disease drug development. While Zanapezil represents a symptomatic approach aimed at mitigating the cognitive decline associated with cholinergic deficits, drugs like Lecanemab, Donanemab, and Aducanumab represent a more ambitious, disease-modifying strategy. The clinical data, though varied, from the trials of these antibodies demonstrate that targeting the underlying amyloid pathology can lead to a modest slowing of cognitive and functional decline. However, this comes with a new set of safety considerations, primarily ARIA. For the research community, this comparative analysis underscores the importance of continued exploration of diverse therapeutic targets and the need for robust and standardized methodologies to evaluate their efficacy and safety.
References
- 1. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early-phase 18F-Flortaucipir tau-PET as a proxy of brain metabolism in Alzheimer’s disease: a comparison with 18F-FDG-PET and early-phase amyloid-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aducanumab Shows Promise In Reducing Alzheimer’s Amyloid-β Plaques [brainimmune.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donanemab (LY3002813) Phase 1b Study in Alzheimer's Disease: Rapid and Sustained Reduction of Brain Amyloid Measured by Florbetapir F18 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective role of Donanemab and amyloid beta therapies in early Alzheimer’s disease: A systematic review - Int J Pharm Chem Anal [ijpca.org]
- 8. Lecanemab (BAN2401): an anti–beta-amyloid monoclonal antibody for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. Evaluation of a visual interpretation method for tau‐PET with 18F‐flortaucipir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clarity AD | Alzheimer Europe [alzheimer-europe.org]
Safety Operating Guide
Proper Disposal of Zanapezil Fumarate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Zanapezil Fumarate, a compound requiring careful handling due to its toxicological profile. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.
This compound and its related compounds, such as Donepezil, are classified as hazardous materials, primarily due to their acute oral toxicity.[1][2][3] Improper disposal can pose significant risks to human health and the environment. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals and should be integrated into your laboratory's safety protocols.
Hazard Classification
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. Based on data for closely related compounds, it should be handled as a substance that is toxic or fatal if swallowed.[2][3]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic or Fatal if swallowed. | [1][2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Skin Irritation | May cause skin irritation. | [3] |
| Respiratory Irritation | May cause respiratory irritation. | [3] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste.[4]
-
This includes pure compounds, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Do not mix this compound waste with non-hazardous waste.[5] Segregate it from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof container that is compatible with the chemical waste. Plastic containers are often preferred.[6]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration and volume.[7]
-
The label must be completed as soon as the first waste is added to the container.[7]
3. Waste Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure secondary containment is used to prevent spills from reaching drains.[5]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
-
Follow all institutional procedures for waste pickup requests.
5. Empty Container Disposal:
-
A container that has held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash.[5]
Experimental Workflow for Disposal
The following diagram illustrates the workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow
Logical Decision-Making for Disposal
This flowchart provides a logical guide for researchers to follow when dealing with materials potentially contaminated with this compound.
Caption: this compound Disposal Decision Tree
References
- 1. media.allergan.com [media.allergan.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Zanapezil Fumarate
Essential Safety and Handling Guide for Zanapezil Fumarate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the potent nature of many pharmaceutical compounds, this document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Classification and Handling Potency
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potent pharmaceutical compound. Potent compounds are substances that can elicit health effects at low doses.[1] Safe handling practices are determined by a compound's toxicity and potency, often categorized using a performance-based exposure control limit (PBECL) system.[2] In the absence of specific data for this compound, it is recommended to handle it as a compound requiring significant containment and protective measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound based on general guidelines for hazardous drugs.[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy gloves tested to ASTM D6978 standard. Double gloving is recommended.[3][4] | Protects against skin contact and absorption. |
| Gown | Impermeable, long-sleeved gown that closes in the back with knit or elastic cuffs.[3] | Prevents contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) required when handling powders outside of a containment enclosure.[3][6] | Prevents inhalation of airborne particles. |
| Hair/Shoe Covers | Disposable hair and shoe covers.[3] | Minimizes the spread of contamination. |
Engineering Controls and Facility Design
Engineering controls should be the primary method for containment.[7]
-
Primary Engineering Controls: All handling of this compound powder should be conducted in a containment primary engineering control (C-PEC) such as a chemical fume hood, glove box, or ventilated laminar flow enclosure.[8]
-
Facility Design: The laboratory should be designed with single-pass airflow to prevent cross-contamination. Air pressure differentials should be established to keep handling areas negative to adjacent spaces.[2] Access to areas where potent compounds are handled should be restricted to trained personnel.[7]
Operational and Disposal Plans
A clear, step-by-step workflow is essential for safely handling this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear chemotherapy gloves when unpacking.[3]
-
Store the compound in a tightly sealed container in a designated, locked, and well-ventilated area.[6][9] Keep it away from incompatible materials such as strong oxidizing agents.[6]
Handling and Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.
-
Preparation of Solutions:
-
Perform all manipulations, such as weighing and dissolving, within a certified chemical fume hood or other containment device.[8]
-
Use a dedicated set of equipment (spatulas, glassware, etc.) for handling the potent compound.
-
When dissolving, add the solvent to the powder slowly to avoid generating aerosols.
-
Spill Management:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For powder spills, gently cover with a damp absorbent material to avoid creating dust.
-
Collect the spilled material and place it in a sealed container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly with an appropriate deactivating agent or soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] |
| Contaminated Labware (disposable) | Place in a sealed, labeled hazardous waste container.[5] |
| Contaminated PPE | Doff PPE in a manner that avoids self-contamination and place it in a designated hazardous waste container immediately after use.[3] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the empty container according to institutional guidelines. |
For general guidance on pharmaceutical disposal, the FDA recommends using drug take-back programs when available.[10][11] If not available, non-flush list medicines can be mixed with an undesirable substance (e.g., coffee grounds, cat litter), sealed in a container, and placed in the trash.[12] However, for potent research compounds, consult your institution's environmental health and safety department for specific disposal protocols.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. escopharma.com [escopharma.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pogo.ca [pogo.ca]
- 5. targetmol.com [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. media.allergan.com [media.allergan.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
